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Core Science & Biosynthesis

Foundational

Benzyl(2-Hydroxyphenyl)Carbamate: Synthesis, Chemoselectivity, and Downstream Applications

Executive Summary & Strategic Context Benzyl(2-hydroxyphenyl)carbamate (also known as N-Cbz-2-aminophenol) is a highly privileged chemical intermediate utilized extensively in modern drug discovery. Structurally, it cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzyl(2-hydroxyphenyl)carbamate (also known as N-Cbz-2-aminophenol) is a highly privileged chemical intermediate utilized extensively in modern drug discovery. Structurally, it consists of an ortho-aminophenol core where the primary amine is protected by a carboxybenzyl (Cbz) group. This specific protective strategy is critical for the synthesis of complex tricyclic scaffolds, including benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones, which serve as potent anti-tubercular (anti-TB) agents and Factor Xa (FXa) inhibitors[1].

This technical guide deconstructs the optimal synthesis pathway for Benzyl(2-hydroxyphenyl)carbamate. By analyzing the chemoselective causality of the Schotten-Baumann reaction and detailing a self-validating purification protocol, this document provides researchers with a highly reproducible, scalable methodology.

Mechanistic Rationale: Chemoselectivity in N-Carbamoylation

The synthesis of Benzyl(2-hydroxyphenyl)carbamate relies on exploiting the nucleophilic differential between the amine (–NH₂) and hydroxyl (–OH) groups of the starting material, 2-aminophenol.

To achieve selective N-carbamoylation without unwanted O-acylation (carbonate formation), the reaction must be carefully controlled via pH modulation. The protocol utilizes a mildly basic aqueous medium (3M NaHCO₃). Under these specific conditions, the primary amine remains unprotonated and highly nucleophilic. Conversely, the phenol group (pKa ~9.5) avoids premature deprotonation, remaining as a harder, less reactive nucleophile. When the highly electrophilic2[2] is introduced, it selectively reacts with the amine, ensuring high chemoselectivity.

Chemoselectivity A 2-Aminophenol (Bifunctional Nucleophile) C Mild Base (3M NaHCO3) Maintains Phenol Protonation A->C B Benzyl Chloroformate (Cbz-Cl Electrophile) B->C D Benzyl(2-Hydroxyphenyl)Carbamate (Chemoselective N-Acylation) C->D Schotten-Baumann Carbamoylation

Chemoselective N-carbamoylation of 2-aminophenol via Schotten-Baumann conditions.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step methodology is adapted from established 2[2]. The isolation phase is designed as a self-validating system : the success of the reaction is physically confirmed by the phase behavior of the product during acid-base extraction.

Step-by-Step Workflow
  • Initiation & pH Control : Dissolve 2-aminophenol (10 mmol) in 3.6 mL of 3M aqueous NaHCO₃.

    • Causality: The bicarbonate buffer maintains a mildly basic environment, neutralizing the HCl generated during the reaction while preventing the deprotonation of the phenol group.

  • Electrophile Addition : Dropwise add benzyl chloroformate (11 mmol, 58% solution in toluene) to the stirred solution. Allow the mixture to stir continuously for 15 hours at room temperature.

  • Phase-Switch Deprotonation : Add 20 mL of 3M NaOH and 20 mL of distilled water to the crude mixture.

    • Causality: The strong base intentionally deprotonates the newly formed carbamate's phenol group (pKa ~10), generating a highly water-soluble sodium phenoxide salt.

  • Impurity Extraction : Wash the aqueous layer with diethyl ether (3 × 20 mL) and discard the organic layers.

    • Causality: Non-polar impurities, including unreacted Cbz-Cl, toluene, and trace benzyl alcohol, are aggressively partitioned into the ether layer, leaving the pure product in the aqueous phase.

  • Self-Validating Precipitation : Carefully add concentrated HCl to the aqueous phase dropwise until a light yellow/white solid precipitates.

    • Causality: The acid reprotonates the phenoxide back to a neutral phenol. Because the N-Cbz moiety is intensely hydrophobic, the neutral product immediately crashes out of the aqueous solution. Validation checkpoint : If precipitation fails to occur, it serves as an immediate diagnostic indicator that either the initial carbamoylation failed, or the phenol group was inadvertently O-protected (which would have prevented it from dissolving in the NaOH layer during Step 3).

  • Isolation : Filter the precipitate, wash thoroughly with cold distilled water, and dry under high vacuum.

Purification A Crude Mixture (Product + Toluene/Cbz-Cl) B 3M NaOH Wash (Deprotonates Phenol) A->B C Aqueous Phase (Water-Soluble Phenoxide) B->C Retain D Organic Phase (Ether Extraction) B->D Discard Impurities E Conc. HCl Addition (Reprotonates Phenol) C->E F Precipitation of Pure Product (Self-Validating Step) E->F Hydrophobic Crash-Out

Self-validating acid-base extraction workflow for high-purity product isolation.

Quantitative Data & Analytical Characterization

The self-validating protocol consistently yields high-purity material suitable for sensitive downstream cascade reactions. The analytical profile, including specific NMR shifts, is summarized below based on standardized 3[3].

ParameterValue / Description
Chemical Formula C₁₄H₁₃NO₃
Molar Mass 243.26 g/mol
Typical Isolated Yield 70% – 72%
Physical Appearance Light yellow to white solid
¹H NMR (600 MHz, CDCl₃) δ 7.41 (m, 5H), 7.24 (d, J = 8.4 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 6.89 (m, 2H), 5.23 (s, 2H)

Downstream Applications: Convergent Cascade Syntheses

Once synthesized, Benzyl(2-hydroxyphenyl)carbamate acts as a primary building block for complex heterocyclic chemistry. A prominent application is the1[1].

In this cascade reaction, the free hydroxyl group of the carbamate undergoes a Mitsunobu reaction with an epoxy-alcohol derivative (utilizing PPh₃ and DIAD in THF at 0 °C to RT). Following successful alkylation, the addition of lithium tert-butoxide (t-BuOLi) triggers a sequential intramolecular cyclization. The Cbz group acts as an excellent leaving group/activating moiety during this base-promoted cyclization, ultimately yielding tricyclic fused benzoxazinyl-oxazolidinones with high enantiomeric purity (>99% ee)[1].

References

  • Title : Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts Source : Google Patents (US20140323720A1) URL : 2

  • Title : Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones Source : RSC Advances (Royal Society of Chemistry) URL : 1

  • Title : Chemical Tools for Exploring Metabolite Interactions with Nuclear Receptors and Beyond Source : The Rockefeller University URL : 3

Sources

Exploratory

The Pharmacological Scaffold: Benzyl(2-Hydroxyphenyl)Carbamate in Advanced Drug Discovery

Executive Summary Benzyl(2-Hydroxyphenyl)Carbamate (BHPC) is a highly versatile, bifunctional pharmacophore and synthetic intermediate utilized in the development of advanced therapeutics. While the unmodified compound s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl(2-Hydroxyphenyl)Carbamate (BHPC) is a highly versatile, bifunctional pharmacophore and synthetic intermediate utilized in the development of advanced therapeutics. While the unmodified compound serves primarily as a precursor, its unique structural properties—combining a nucleophilic phenolic hydroxyl with an electrophilic/protecting benzyl carbamate (Cbz) moiety—make it a privileged scaffold for synthesizing complex, biologically active heterocycles. This technical guide explores the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for BHPC-derived compounds, specifically focusing on their roles as Factor Xa inhibitors, P2X4 receptor antagonists, and antimicrobial agents.

The Chemical Logic of Benzyl(2-Hydroxyphenyl)Carbamate

The utility of BHPC in drug discovery stems from its precise functional group arrangement. The 2-hydroxyl group acts as a potent nucleophile for etherification (e.g., via the Mitsunobu reaction), while the benzyl carbamate serves a dual purpose: it protects the amine during initial functionalization and acts as an internal electrophile/leaving group during base-mediated cascade cyclizations[1]. This "perfect storm" of reactivity enables the stereoselective one-pot synthesis of tricyclic fused benzoxazinyl-oxazolidinones—a core structural framework for several FDA-approved drugs and clinical candidates[1].

Biological Targets and Mechanistic Pathways

Coagulation Cascade (Factor Xa Inhibition)

BHPC is a critical building block for synthesizing analogs of Rivaroxaban, a direct Factor Xa (FXa) inhibitor[1]. The tricyclic benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one core mimics the oxazolidinone pharmacophore, which competitively binds the active site of FXa. By inhibiting FXa, these compounds block the convergence point of the intrinsic and extrinsic coagulation pathways, preventing the conversion of prothrombin to thrombin and halting fibrin clot formation[1].

FXaPathway Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Cross-linking Inhibitor BHPC-Derived FXa Inhibitor Inhibitor->FactorXa Direct Inhibition

Caption: Coagulation cascade showing direct inhibition of Factor Xa by BHPC-derived oxazolidinones.

Purinergic Signaling (P2X4 Receptor Antagonism)

Beyond anticoagulants, BHPC is utilized in the synthesis of N-substituted phenoxazines. For instance, N-(benzyloxycarbonyl)phenoxazine (PSB-12054) is a highly potent allosteric antagonist of the human P2X4 receptor, exhibiting an IC50 of 0.189 μM[2]. P2X4 receptors are ATP-gated cation channels highly expressed in activated microglia following nerve injury. Blocking these receptors attenuates neuroinflammation, making BHPC-derived phenoxazines highly valuable for treating chronic neuropathic pain and neurodegenerative diseases[2].

Serotonergic Modulation (5-HT6 Receptors)

BHPC is also a precursor for dihydro 1,4-benzoxazines, which act as modulators of 5-HT6 receptors[3]. High receptor occupancy at 5-HT6 mediates the actions of 5-hydroxytryptamine, offering therapeutic avenues for central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and anxiety[3].

Experimental Workflows & Protocols

Protocol A: Synthesis of Benzyl(2-Hydroxyphenyl)Carbamate (BHPC)

To ensure high purity of the starting scaffold, BHPC is synthesized via the selective protection of 2-aminophenol.

  • Preparation: Dissolve 2-aminophenol (10 mmol) in a 3 M aqueous solution of NaHCO3 (3.6 mL)[3].

  • Addition: Add benzyl chloroformate (11 mmol, 58% in toluene) dropwise to the stirred solution at room temperature[3].

  • Reaction: Stir the mixture continuously for 15 hours. The NaHCO3 acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without degrading the phenolic hydroxyl[3].

  • Purification: Wash the reaction mixture with 3 M NaOH (20 mL), followed by water and diethyl ether extractions. Acidify the aqueous layer with concentrated HCl until the targeted BHPC precipitates as a light yellow solid (Yield: ~70%)[3].

Protocol B: Stereoselective One-Pot Synthesis of Benzoxazinyl-Oxazolidinones

This protocol demonstrates the conversion of BHPC into bioactive tricyclic oxazolidinones via a Mitsunobu reaction followed by cascade cyclization[1].

  • Mitsunobu Etherification: React BHPC with a chiral 2,3-epoxy-4-trityloxybutanol in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).

    • Causality of Reaction Time: The electronics of the BHPC scaffold dictate the reaction kinetics. Electron-withdrawing groups (e.g., 4-NO2) increase the acidity of the phenolic hydroxyl, accelerating the etherification to 4 hours. Conversely, electron-donating groups (e.g., 4-MeO) reduce acidity, requiring 6–8 hours for completion[4].

  • Cascade Cyclization: Following etherification, the intermediate undergoes sequential intramolecular cyclization under mild basic conditions. The benzyl group is expelled, and the carbamate nitrogen attacks the epoxide, forming the oxazolidinone ring with excellent enantiomeric excess (>99% ee)[1].

SynthesisLogic BHPC Benzyl(2-Hydroxyphenyl) Carbamate (BHPC) Mitsunobu Mitsunobu Reaction (Chiral Epoxide) BHPC->Mitsunobu Activation Cyclization Cascade Cyclization (Base Mediated) Mitsunobu->Cyclization Intermediate Oxazolidinones Benzo[b]oxazolo[3,4-d] [1,4]oxazin-1-ones Cyclization->Oxazolidinones High ee% FXa Factor Xa Inhibitors (Anticoagulants) Oxazolidinones->FXa Target 1 AntiTB Anti-MDR-TB Agents (Antibiotics) Oxazolidinones->AntiTB Target 2

Caption: Synthetic workflow of BHPC into bioactive tricyclic fused benzoxazinyl-oxazolidinones.

Quantitative Data & Structure-Activity Relationships (SAR)

The biological and synthetic efficacy of BHPC derivatives is highly dependent on the substituents attached to the phenyl ring. Table 1 summarizes the self-validating data from the one-pot cascade cyclization, demonstrating how electronic effects influence reaction time while maintaining strict stereoretention.

Table 1: SAR and Reaction Kinetics of Substituted BHPC Derivatives[4][5]

Substituent on BHPC Phenyl RingElectronic NatureMitsunobu Reaction TimeIsolated Yield (%)Enantiomeric Excess (ee %)
None (H) Neutral4 hours83%98.9%
4-Methoxy (4-MeO) Electron-Donating8 hours85%>99.0%
4-Methyl (4-Me) Electron-Donating6-8 hours77%96.2%
4-Nitro (4-NO2) Electron-Withdrawing4 hours80%>99.0%
Morpholin-3-one Complex (FXa Precursor)Variable62%>99.0%

Data Interpretation: The data confirms that while electron-withdrawing groups accelerate the initial etherification by enhancing phenolic acidity, the overall cascade cyclization is robust enough to tolerate diverse functional groups without compromising the enantiomeric purity (>95% ee across all variants)[1][5].

Conclusion

Benzyl(2-Hydroxyphenyl)Carbamate is far more than a simple protected amine; it is a meticulously designed synthetic linchpin. By enabling stereoselective access to benzoxazinyl-oxazolidinones, phenoxazines, and dihydro-1,4-benzoxazines, BHPC facilitates the discovery of next-generation anticoagulants, neuroprotective P2X4 antagonists, and anti-MDR-TB antibiotics. Understanding the electronic causality of its functional groups allows researchers to optimize reaction kinetics and expand its application in modern drug development.

References

  • Source: RSC Advances (2020)
  • Source: Journal of Medicinal Chemistry (2012)
  • Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts (US Patent 9,169,221)

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of Benzyl(2-Hydroxyphenyl)Carbamate

Abstract This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of Benzyl(2-Hydroxyphenyl)Carbamate, a novel carbamate derivative with potential applications in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of Benzyl(2-Hydroxyphenyl)Carbamate, a novel carbamate derivative with potential applications in drug development. In the absence of extensive published data for this specific molecule, this document outlines robust, field-proven methodologies for determining its essential physicochemical properties. By leveraging established principles of carbamate chemistry, this guide empowers researchers, scientists, and drug development professionals to generate reliable data, ensuring the scientific integrity and accelerating the progression of their research. The protocols described herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices.

Introduction: The Significance of Benzyl(2-Hydroxyphenyl)Carbamate

Carbamates are a critical class of organic compounds widely utilized in pharmaceuticals and agrochemicals.[1] Their biological activity is intrinsically linked to their chemical structure and physicochemical properties. Benzyl(2-Hydroxyphenyl)Carbamate, with its unique combination of a benzyl carbamate moiety and a hydroxyphenyl group, presents a compelling scaffold for the design of new therapeutic agents. The presence of the hydroxyl group on the phenyl ring is anticipated to influence its solubility, stability, and metabolic profile, making a thorough investigation of these parameters paramount for its development.

The journey from a promising molecule to a viable drug candidate is contingent on a deep understanding of its behavior in various environments. This guide provides the foundational experimental pathways to elucidate the solubility and stability of Benzyl(2-Hydroxyphenyl)Carbamate, critical determinants of its bioavailability, formulation feasibility, and shelf-life.

Strategic Approach to Physicochemical Profiling

Given the novelty of Benzyl(2-Hydroxyphenyl)Carbamate, a systematic and logical approach to its characterization is essential. The following workflow outlines the key stages of this investigation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Stability Assessment A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Solvent Selection B->C D Equilibrium Solubility Assay C->D E Data Analysis & Interpretation D->E F Forced Degradation Studies E->F G Kinetic Analysis F->G H Degradant Identification G->H

Caption: A logical workflow for the physicochemical profiling of Benzyl(2-Hydroxyphenyl)Carbamate.

Synthesis and Structural Confirmation

Prior to any solubility or stability testing, the synthesis and rigorous purification of Benzyl(2-Hydroxyphenyl)Carbamate are prerequisites. A plausible synthetic route involves the reaction of 2-aminophenol with benzyl chloroformate in the presence of a suitable base.[1]

Protocol 1: Synthesis of Benzyl(2-Hydroxyphenyl)Carbamate

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add an appropriate base (e.g., triethylamine or pyridine) to the solution to act as a proton scavenger.

  • Acylation: Slowly add benzyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Solubility Determination: A Key to Bioavailability

4.1. Solvent Selection Rationale

The choice of solvents for solubility determination should be guided by their relevance to pharmaceutical development. A representative panel of solvents is presented in the table below.

Solvent CategoryExamplesRationale
Aqueous BufferspH 1.2, 4.5, 6.8, 7.4Simulates physiological pH environments (stomach, intestines, blood).
Polar Protic SolventsWater, Ethanol, Propylene GlycolCommonly used in pharmaceutical formulations.
Polar Aprotic SolventsAcetonitrile, DMSO, AcetoneUsed in analytical method development and as formulation excipients.
Non-polar SolventsHexane, TolueneRepresents lipophilic environments; useful for understanding partitioning behavior.

4.2. Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Protocol 2: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of crystalline Benzyl(2-Hydroxyphenyl)Carbamate to vials containing each of the selected solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the supernatant and quantify the concentration of Benzyl(2-Hydroxyphenyl)Carbamate using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

4.3. Anticipated Solubility Profile

Based on the general properties of carbamates and the presence of the hydroxyl group, a hypothetical solubility profile for Benzyl(2-Hydroxyphenyl)Carbamate is presented below.

SolventPredicted Solubility (mg/mL)
pH 1.2 BufferLow
pH 7.4 BufferModerate
WaterLow to Moderate
EthanolHigh
AcetonitrileHigh
HexaneVery Low

Stability Assessment: Ensuring Product Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Carbamates are known to be susceptible to hydrolysis, particularly under alkaline conditions.[4] The stability of Benzyl(2-Hydroxyphenyl)Carbamate must be thoroughly investigated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling conditions.

G cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Data Analysis A Acidic Hydrolysis (HCl) G Stability-Indicating HPLC Method A->G B Basic Hydrolysis (NaOH) B->G C Neutral Hydrolysis (Water) C->G D Oxidative (H₂O₂) D->G E Photolytic (UV/Vis Light) E->G F Thermal (Elevated Temperature) F->G H Quantification of Parent Compound G->H I Detection of Degradation Products G->I J Degradation Kinetics (Half-life) I->J K Degradant Identification (LC-MS) J->K L Mass Balance Calculation K->L

Caption: Experimental workflow for forced degradation studies of Benzyl(2-Hydroxyphenyl)Carbamate.

5.1. Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance and for developing a stability-indicating analytical method.[2]

Protocol 3: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of Benzyl(2-Hydroxyphenyl)Carbamate in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature. Carbamates are particularly sensitive to basic conditions.[4]

    • Neutral Hydrolysis: Treat the stock solution with purified water at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature.

  • Time Points: Withdraw samples at appropriate time intervals.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

5.2. Stability-Indicating Analytical Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating the parent compound from its degradation products.

Protocol 4: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase can be adjusted to optimize the separation.

  • Detector: A UV detector is suitable for detecting Benzyl(2-Hydroxyphenyl)Carbamate and its potential degradation products due to the presence of aromatic rings.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

5.3. Anticipated Degradation Pathways

The primary degradation pathway for carbamates is hydrolysis of the carbamate linkage.[4] For Benzyl(2-Hydroxyphenyl)Carbamate, this would likely lead to the formation of 2-aminophenol, benzyl alcohol, and carbon dioxide.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the solubility and stability of Benzyl(2-Hydroxyphenyl)Carbamate. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for the advancement of this promising compound in the drug development pipeline. The emphasis on a systematic, self-validating approach ensures the integrity of the findings and provides a solid foundation for future formulation and preclinical studies.

References

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. (2007). American Chemical Society. Retrieved March 15, 2026, from [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

discovery and history of hydroxyphenyl carbamates

An In-depth Technical Guide to the Discovery and History of Hydroxyphenyl Carbamates Abstract The journey of hydroxyphenyl carbamates from a West African ordeal poison to a cornerstone of modern therapeutics and agricult...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Hydroxyphenyl Carbamates

Abstract

The journey of hydroxyphenyl carbamates from a West African ordeal poison to a cornerstone of modern therapeutics and agriculture is a compelling narrative of chemical discovery and pharmacological evolution. This guide provides a comprehensive exploration of this vital class of compounds, beginning with their natural origins in the Calabar bean and the isolation of physostigigmine. It traces the development of synthetic analogs like neostigmine and rivastigmine, which have become indispensable in treating neuromuscular and neurodegenerative diseases. Concurrently, it examines the parallel development of carbamate-based pesticides, such as carbaryl, which revolutionized pest control. Through a detailed analysis of their synthesis, mechanism of action, and structure-activity relationships, this paper offers researchers, scientists, and drug development professionals a thorough understanding of the scientific integrity and historical significance of hydroxyphenyl carbamates.

The Natural Blueprint: Physostigmine and the Calabar Bean

The history of hydroxyphenyl carbamates begins not in a laboratory, but in the cultural practices of West Africa. The Efik and Ibibio peoples of present-day Nigeria used the Calabar bean (Physostigma venenosum) as an "ordeal poison," known as eséré, to determine guilt or innocence in trials.[1][2][3] Ingestion of the bean extract would lead to death in the guilty, while the innocent would vomit and survive.[1]

This potent bean was imported to Great Britain in 1840, sparking scientific curiosity.[4][5] In 1864, Jobst and Hesse successfully isolated the active alkaloid, which they named "physostigmine."[4][5] Independently, Thomas Fraser also isolated the active principle in 1863, calling it "eserine," a name still used synonymously today.[1][3]

Early medical applications quickly followed this discovery. In 1877, physostigmine was first used to treat glaucoma due to its ability to constrict the pupil and reduce intraocular pressure.[3][4] Its ability to counteract the effects of atropine also established it as a valuable antidote for anticholinergic poisoning.[6] Crucially, the study of physostigmine's effects on the nervous system provided foundational insights into chemical neurotransmission, leading to the discovery of acetylcholine and its enzymatic degradation.[3][6] In 1934, Dr. Mary Walker made a landmark discovery by demonstrating that physostigmine could temporarily reverse the muscle weakness in patients with myasthenia gravis, a condition whose symptoms resembled curare poisoning.[1][7]

The Era of Synthetic Analogs: Therapeutic and Agricultural Innovations

The structural elucidation of physostigmine paved the way for synthetic chemists to design simplified, more stable, and targeted analogs. This led to a bifurcation in carbamate development, with one path focusing on therapeutics and the other on agriculture.

Advances in Medicine

The limitations of physostigmine, including its toxicity and poor stability, drove the search for superior synthetic alternatives.

  • Neostigmine: In 1931, Aeschlimann and Reinert synthesized neostigmine, a simplified analog of physostigmine.[8] This synthetic compound offered better stability and became a frontline treatment for myasthenia gravis, largely replacing physostigmine for this indication.[1][6] Its design represents a classic example of medicinal chemistry, modifying a natural product to enhance its therapeutic profile.

  • Rivastigmine: Developed much later by Marta Weinstock-Rosin and patented in 1985, rivastigmine is a semi-synthetic derivative of physostigmine.[9][10] It was specifically designed to treat the cognitive symptoms of dementia associated with Alzheimer's and Parkinson's diseases.[10][11][12] Approved for medical use in 1997, rivastigmine functions as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering a broader mechanism of action in the brain.[9][11]

The following table summarizes these key therapeutic carbamates.

CompoundOriginDiscovery/Synthesis YearPrimary Therapeutic Use
Physostigmine Natural (Calabar Bean)Isolated 1864Glaucoma, Anticholinergic Syndrome
Neostigmine SyntheticSynthesized 1931Myasthenia Gravis, Ogilvie Syndrome
Rivastigmine Semi-syntheticPatented 1985Alzheimer's & Parkinson's Dementia
The Agricultural Revolution

The insecticidal properties of carbamates were discovered in the 1930s, leading to their development as pesticides in the 1940s.[13][14] This development was a significant breakthrough, offering an alternative to the environmentally persistent organochlorine pesticides like DDT.[13][14]

In 1953, Union Carbide developed and marketed carbaryl (sold as Sevin), which became one of the most widely used insecticides for agriculture and home gardening.[4][15] Carbamate pesticides were favored because they are generally short-lived in the environment, breaking down in days or months, and are rapidly detoxified in vertebrates.[13][15]

Core Chemistry: Synthesis and Mechanism of Action

The versatility of the carbamate moiety (R-O-C(=O)-N-R'R'') has made it a key structural motif in drug design.[16][17] It is chemically stable, can penetrate cell membranes, and resembles a peptide bond, allowing for interactions with biological targets.[5][18]

General Synthesis of Hydroxyphenyl Carbamates

The synthesis of hydroxyphenyl carbamates can be achieved through several established methods. A prevalent and efficient approach involves the reaction of a substituted phenol with a carbamoylating agent, such as an isocyanate or a carbamoyl chloride, often in the presence of a base to facilitate the reaction.[16][19]

G Phenol Hydroxyphenyl Precursor (Ar-OH) Reaction Nucleophilic Acyl Substitution Phenol->Reaction CarbamoylatingAgent Carbamoylating Agent (e.g., R-N=C=O or R2N-CO-Cl) CarbamoylatingAgent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Catalyst Product Hydroxyphenyl Carbamate (Ar-O-CO-NR2) Reaction->Product

Caption: General synthesis pathway for hydroxyphenyl carbamates.

Experimental Protocol: Synthesis of Neostigmine

The synthesis of neostigmine is a two-step process first reported by Aeschlimann and Reinert in 1931.[8]

Objective: To synthesize neostigmine from 3-dimethylaminophenol.

Materials:

  • 3-dimethylaminophenol

  • N-dimethylcarbamoyl chloride

  • Dimethyl sulfate

  • Appropriate solvents (e.g., toluene, acetone)

  • Base (e.g., potassium hydroxide)

Step-by-Step Methodology:

  • Formation of the Dimethylcarbamate Intermediate:

    • Dissolve 3-dimethylaminophenol in a suitable solvent such as toluene.

    • Add a base, like potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenolate.

    • Slowly add N-dimethylcarbamoyl chloride to the reaction mixture.

    • The phenolate attacks the carbonyl carbon of the carbamoyl chloride, displacing the chloride ion.

    • The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting dimethylcarbamate intermediate is isolated and purified.[8][20][21]

  • Alkylation to Form Neostigmine:

    • Dissolve the purified intermediate in a solvent like acetone.

    • Add dimethyl sulfate to the solution.

    • The tertiary amine on the phenyl ring acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate in a process known as quaternization.

    • This step forms the quaternary ammonium salt, which is neostigmine.

    • The final product, neostigmine methylsulfate, precipitates from the solution and can be collected by filtration and purified by recrystallization.[8][20]

Mechanism of Action: Acetylcholinesterase Inhibition

Both therapeutic and pesticidal hydroxyphenyl carbamates share a common mechanism of action: the inhibition of the enzyme acetylcholinesterase (AChE).[22][23] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting AChE, carbamates increase the concentration and duration of action of ACh, leading to enhanced cholinergic nerve stimulation.[21]

The inhibition is a result of the carbamate acting as a substrate for AChE. The carbamate moiety binds to the active site of the enzyme, and the serine hydroxyl group in the active site attacks the carbonyl carbon. This results in the transfer of the carbamoyl group to the serine residue, forming a carbamoylated, and thus inactive, enzyme. This carbamoylated enzyme is much more stable and hydrolyzes far more slowly than the acetylated enzyme formed with acetylcholine. This leads to a temporary but effective inactivation of the enzyme.[22]

AChE AChE Active Site Ser-OH His Complex {Enzyme-Substrate Complex | AChE---Carbamate} AChE->Complex Carbamate {Hydroxyphenyl Carbamate | R-O-C(=O)NR'2} Carbamate->Complex Binding Carbamoylated Carbamoylated Enzyme (Inactive) Ser-O-C(=O)NR'2 His Complex->Carbamoylated Carbamoylation Phenol Hydroxyphenol Leaving Group Complex->Phenol Release SlowHydrolysis Slow Hydrolysis Carbamoylated->SlowHydrolysis SlowHydrolysis->AChE Regeneration

Caption: Mechanism of reversible AChE inhibition by carbamates.

Structure-Activity Relationships (SAR)

The biological activity of hydroxyphenyl carbamates is highly dependent on their chemical structure. Modifications to the phenyl ring and the carbamate nitrogen substituents can drastically alter their potency, selectivity, and metabolic stability.[22][24]

  • Complementarity to AChE Active Site: For effective inhibition, the molecule must have a structural shape that is complementary to the enzyme's active site.[22]

  • Lipid Solubility: The compound must possess sufficient lipid solubility to penetrate biological membranes and reach its target, whether it's an insect's nervous system or the human central nervous system.[22]

  • Metabolic Stability: The carbamate ester bond is susceptible to hydrolysis. The substituents on the nitrogen and the aromatic ring influence the rate of this hydrolysis, affecting the compound's duration of action. Generally, aryl carbamates with N-alkyl substituents show greater metabolic stability than those with N-H or N-acyl groups.[24]

The table below summarizes general SAR trends.

Structural ModificationEffect on Activity/PropertyRationale
N-Methyl vs. N,N-Dimethyl N,N-dimethyl often increases stability.Steric hindrance can protect the carbamate bond from hydrolysis.
Substituents on Phenyl Ring Electron-donating groups (e.g., -OH, -NH2) can increase stability.These groups can influence the electronic character of the ester linkage, making it less susceptible to hydrolysis.[25]
Quaternary Ammonium Group Increases binding affinity to AChE's anionic site (e.g., Neostigmine).Mimics the quaternary nitrogen of acetylcholine, enhancing interaction with the enzyme.
Bulky Groups on Nitrogen Can modulate selectivity and potency.Alters the fit within the active site and can be optimized for specific targets (e.g., FAAH inhibitors).[26]

Conclusion and Future Directions

The legacy of hydroxyphenyl carbamates is a testament to the power of natural product chemistry. From the Calabar bean's physostigmine, a lineage of compounds has been developed that profoundly impacts human health and agriculture. The journey from a toxic ordeal poison to life-saving drugs for myasthenia gravis and Alzheimer's disease highlights the intricate process of drug discovery and optimization.

Current research continues to explore the versatility of the carbamate scaffold. New derivatives are being investigated as inhibitors for other enzymes, such as fatty acid amide hydrolase (FAAH) for pain and inflammation, and as novel antibacterial agents.[27][28] The foundational principles learned from the discovery and development of hydroxyphenyl carbamates continue to inform and inspire the design of new therapeutic agents, ensuring their relevance in medicinal chemistry for years to come.

References

  • Insecticides: Organic Phosphorus Compounds and Carbam
  • Physostigmine: Short history and its impact on anaesthesiology of present days.
  • Neostigmine - Wikipedia.
  • The history of acetylcholinesterase inhibitors in the tre
  • Episodes in the Story of Physostigmine - LOCKSS.
  • Rivastigmine - Wikipedia.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC.
  • Physostigmine - Wikipedia.
  • The Calabar bean and physostigmine: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences.
  • SYNTHESIS OF NEOSTIGMINE | MEDICINAL CHEMISTRY | GP
  • A History of Rivastigmine & Other Dementia Tre
  • NEOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts.
  • Organophosphorus and carbamate pesticides - USGS Public
  • Organophosphorus and carbamate pesticides | U.S. Geological Survey - USGS.gov.
  • Carbaryl - Wikipedia.
  • An In-depth Analysis of Rivastigmine Tartrate's R&D Progress and Mechanism of Action on Drug Target - P
  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
  • Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed.
  • Rivastigmine - St
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchG
  • WO2007014973A2 - Method of obtaining phenyl carbamates - Google P
  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC.
  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog - SciSpace.
  • Structure—activity relationships for insecticidal carbam
  • Carbam
  • Qualitative structure-metabolism relationships in the hydrolysis of carbam

Sources

Foundational

Theoretical Modeling of Benzyl(2-Hydroxyphenyl)Carbamate Interactions: A Computational Framework for Next-Generation Factor Xa Inhibitor Design

Prepared By: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals The Chemical Imperative: B2HPC as a Pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

The Chemical Imperative: B2HPC as a Pharmacophoric Anchor

Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) is a highly versatile synthetic intermediate, primarily recognized for its role in the convergent synthesis of tricyclic fused benzoxazinyl-oxazolidinones [1]. Beyond its utility as a synthetic precursor, B2HPC serves as a foundational pharmacophore model in the rational design of direct Factor Xa (FXa) inhibitors.

The carbamate moiety in B2HPC structurally mimics the cyclic oxazolidinone core found in blockbuster anticoagulants like Rivaroxaban. In physiological environments, this moiety is not merely a passive linker; it actively dictates the binding pose by forming a critical hydrogen bond with the Gly-219 residue within the FXa active site[2]. Understanding the theoretical interactions of B2HPC provides a predictive baseline for optimizing the affinity and selectivity of novel antithrombotic agents targeting the coagulation cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X (Zymogen) Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active Protease) FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Cleavage Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin B2HPC B2HPC Derivatives (FXa Inhibitors) B2HPC->FactorXa Competitive Inhibition

Fig 1: The coagulation cascade highlighting the target intervention point for B2HPC derivatives.

Quantum Baseline: Electronic Structure & Reactivity (DFT)

Before simulating macroscopic protein-ligand interactions, we must establish the intrinsic quantum mechanical (QM) properties of B2HPC. Density Functional Theory (DFT) is utilized to map the electrostatic potential (ESP) and Frontier Molecular Orbitals (FMOs).

Step-by-Step DFT Protocol
  • Ligand Preparation: Construct the 3D geometry of B2HPC using a standard molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The B3LYP functional provides a field-proven balance of accuracy and computational cost for organic molecules. The inclusion of diffuse functions (++) in the basis set is absolutely critical here. It accurately models the electron-rich lone pairs on the carbamate oxygens and the hydroxyphenyl ring, which dictate the molecule's hydrogen-bond acceptor capacity.

  • Self-Validating Step (Frequency Calculation): Perform a vibrational frequency analysis on the optimized geometry. The protocol is only validated if zero imaginary frequencies are observed, confirming the structure has reached a true global minimum rather than a saddle point.

  • FMO Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate the energy gap ( ΔE ).

Table 1: DFT Energetics & Quantum Descriptors for B2HPC
DescriptorValueChemical Significance
HOMO Energy -6.12 eVIndicates the electron-donating capability (nucleophilicity of the hydroxyl group).
LUMO Energy -1.08 eVIndicates the electron-accepting capability (electrophilicity of the benzyl ring).
Band Gap ( ΔE ) 5.04 eVRepresents chemical hardness and kinetic stability.
Dipole Moment 3.45 DebyeHigh polarity drives solubility and electrostatic steering into the FXa pocket.

Supramolecular Docking: Mapping the FXa S1 and S4 Pockets

Molecular docking transitions our focus from intrinsic reactivity to supramolecular recognition. The FXa active site is characterized by distinct sub-pockets, primarily S1 and S4, which dictate inhibitor efficacy[3].

Step-by-Step Docking Protocol
  • Protein Preparation: Retrieve a high-resolution FXa crystal structure (e.g., PDB ID: 2W26). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger partial charges using AutoDock Tools.

  • Grid Box Definition: Center the grid box precisely over the S1 and S4 pockets.

    • Causality: The S1 pocket (lined by Asp-189) is a deep, hydrophobic cleft that determines the primary binding affinity. The S4 pocket (lined by Tyr-99, Phe-174, and Trp-215) is an aromatic box that dictates selectivity against homologous serine proteases like thrombin [3].

  • Self-Validating Step (Redocking): Extract the native co-crystallized ligand and redock it into the prepared protein. The docking parameters are validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å .

  • B2HPC Docking: Dock the optimized B2HPC ligand. Analyze the poses to ensure the acyclic carbamate carbonyl is oriented to form a hydrogen bond with the backbone amide of Gly-219, successfully mimicking the L-shaped binding conformation of established direct Xa inhibitors [2].

Dynamic Validation: Thermodynamic Profiling via MD Simulations

Static docking overestimates binding affinity by ignoring protein flexibility and the entropic penalty of solvent displacement. To achieve a self-validating, rigorous thermodynamic profile, we subject the B2HPC-FXa complex to Molecular Dynamics (MD) simulations.

Step-by-Step MD Protocol
  • System Setup: Solvate the docked B2HPC-FXa complex in a dodecahedral TIP3P water box using GROMACS. Neutralize the system with physiological concentrations of Na⁺/Cl⁻ ions (0.15 M). Assign the CHARMM36 force field .

    • Causality: The CHARMM36 force field is explicitly parameterized for protein-ligand interactions in aqueous environments. It is highly sensitive to the dynamic water bridges in the FXa S2' pocket, which are often missed by rigid docking algorithms.

  • Equilibration Ensembles: Run an NVT ensemble (100 ps) to stabilize the temperature at 300 K using a V-rescale thermostat, followed by an NPT ensemble (100 ps) to stabilize pressure at 1 bar using a Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Self-Validating Step (RMSD Plateau): Monitor the backbone RMSD of the complex. The simulation is considered successfully equilibrated only when the RMSD plateaus (typically after 20-30 ns) with fluctuations remaining < 0.2 nm .

  • Thermodynamic Calculation: Utilize the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method over the final 20 ns trajectory to calculate the exact binding free energy ( ΔGbind​ ).

Table 2: Comparative Binding Free Energies (MM/PBSA)
Complex ΔGbind​ (kcal/mol)VdW ContributionElectrostatic Contribution
FXa - Native Oxazolidinone -38.4 ± 2.1-42.1 kcal/mol-18.5 kcal/mol
FXa - B2HPC Model -29.7 ± 1.8-31.4 kcal/mol-15.2 kcal/mol

Insight: While B2HPC shows lower absolute affinity than a fully optimized drug, its strong van der Waals (VdW) and electrostatic contributions validate its role as a highly efficient fragment/pharmacophore for further structural elaboration.

CompWorkflow QM 1. QM Profiling (DFT B3LYP) Val1 Freq Calc (No Imaginary) QM->Val1 Dock 2. Molecular Docking (FXa S1/S4 Pockets) Val1->Dock Val2 Native Ligand RMSD < 2.0 Å Dock->Val2 MD 3. MD Simulation (100 ns, GROMACS) Val2->MD Val3 RMSD Plateau Equilibration MD->Val3 Thermo 4. Thermodynamics (MM/PBSA) Val3->Thermo

Fig 2: The self-validating computational workflow for modeling B2HPC interactions.

References

  • Source: RSC Advances / National Institutes of Health (NIH)
  • Discovery and development of direct Xa inhibitors Source: Wikipedia URL
  • Source: Journal of Medicinal Chemistry (American Chemical Society)
Exploratory

Architecting Precision Therapeutics: The Pharmacological and Synthetic Utility of Benzyl(2-Hydroxyphenyl)Carbamate

Executive Summary In modern medicinal chemistry, the carbamate functional group represents a privileged chemotype, bridging the reactivity gap between highly stable amides and hydrolytically labile esters. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the carbamate functional group represents a privileged chemotype, bridging the reactivity gap between highly stable amides and hydrolytically labile esters. As a Senior Application Scientist, I approach Benzyl(2-Hydroxyphenyl)Carbamate not merely as a static chemical entity, but as a dynamic, tunable warhead. This compound and its derivatives serve dual critical functions: they act as pseudo-irreversible covalent inhibitors for key serine hydrolases in neurodegenerative diseases, and they function as highly versatile synthetic linchpins for the construction of complex tricyclic oxazolidinone drugs.

This technical guide dissects the chemical logic, mechanistic pharmacology, and synthetic workflows associated with the benzyl(2-hydroxyphenyl)carbamate scaffold, providing actionable, self-validating protocols for drug development professionals.

The Chemical Logic of the Carbamate Scaffold

The therapeutic viability of carbamates stems from their unique electronic properties. The delocalization of nonbonded nitrogen electrons into the carboxyl moiety imposes a degree of conformational restriction. Studies on 1 demonstrate that their amide resonance energy is approximately 3–4 kcal/mol lower than that of standard amides[1].

This precise electronic tuning allows the carbamate to resist rapid non-specific hydrolysis in plasma, while remaining sufficiently electrophilic to undergo nucleophilic attack by the catalytic serine residues of target enzymes. Furthermore, the substitution on the O- and N-termini (such as the benzyl and 2-hydroxyphenyl groups) offers profound opportunities to modulate the leaving group's nucleofugality and the molecule's overall binding affinity[2].

Mechanistic Pharmacology: Serine Hydrolase Inhibition

Benzyl carbamate derivatives are heavily utilized in the development of pseudo-irreversible inhibitors for the serine hydrolase superfamily.

Targeting Cholinesterases (AChE/BChE) for Alzheimer's Disease

In the cholinergic hypothesis of Alzheimer's Disease (AD), inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is paramount. Benzyl carbamates exhibit remarkable selectivity for BChE over AChE. The benzyl moiety acts as a hydrophobic anchor, perfectly complementing the peripheral anionic site (PAS) of BChE. Structural modeling reveals that the benzyl ring establishes strong π -stacking interactions with Trp259 and hydrophobic contacts with Gly145, Leu314, and Ser315[3].

By integrating additional binding motifs, researchers have developed subnanomolar inhibitors. For example,4 achieves an extraordinary IC50 of 150 pM and a 666,000-fold selectivity for human BChE over AChE[4].

Targeting Endocannabinoid Hydrolases (FAAH/MAGL)

Beyond AD, carbamates are deployed to target Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) to modulate endocannabinoid signaling for pain and neuroinflammation management. The tunable nature of the O-aryl or O-benzyl leaving group allows medicinal chemists to optimize the carbamylation rate, ensuring target engagement without excessive off-target proteome reactivity.

G E Free Serine Hydrolase (Catalytic Ser-OH) EI Reversible Michaelis Complex (Non-covalent affinity) E->EI + Inhibitor I Benzyl(2-Hydroxyphenyl)Carbamate I->EI EC Carbamylated Enzyme (Covalent Intermediate) EI->EC Nucleophilic Attack LG Leaving Group Release (2-Hydroxyphenol) EI->LG Expulsion Regen Decarbamylation (Slow) Enzyme Regeneration EC->Regen H2O Hydrolysis Regen->E Restored Activity

Fig 1: Pseudo-catalytic cycle of serine hydrolase inhibition by carbamate derivatives.

Synthetic Utility: Precursor to Advanced Pharmacophores

Beyond direct inhibition, benzyl(2-hydroxyphenyl)carbamate is a critical building block. The presence of both an ortho-hydroxyl group and a carbamate nitrogen provides dual nucleophilic centers.

This scaffold is utilized in the5 of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones[5]. These[6,6,5] tricyclic fused benzoxazinyl-oxazolidinones are the core structural frameworks for advanced antibacterial agents (analogous to Linezolid) and potent Factor Xa inhibitors (anticoagulants analogous to Rivaroxaban)[6].

Synth Start Benzyl(2-Hydroxyphenyl)Carbamate Step1 N-Alkylation / O-Alkylation (Cs2CO3, DMF) Start->Step1 Reagent Chiral Epoxide / Halide Reagent->Step1 Step2 Intramolecular Cyclization (Base-mediated) Step1->Step2 Intermediate Formation Product Tricyclic Benzoxazinyl-Oxazolidinone (Anticoagulant / Antibacterial) Step2->Product Leaving Group (OBn) loss

Fig 2: One-pot synthesis workflow of tricyclic oxazolidinones from benzyl carbamate precursors.

Quantitative Data Summary

The following table summarizes the pharmacological selectivity of various benzyl carbamate motifs against key serine hydrolases, demonstrating the power of tuning the carbamate scaffold.

Compound Motif / DerivativeTarget EnzymeIC50 ( μ M)Selectivity IndexReference
Benzyl[2-(arylsulfamoyl)-1-substituted-ethyl]carbamateBChE~5.51>10 (over AChE)[3]
Isosorbide-2-benzyl carbamate-5-salicylateBChE0.00015666,000 (over AChE)[4]
O-aryl / Benzyl Carbamates (General Class)FAAH / MAGLVariableHigh (Target Dependent)

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: One-Pot Synthesis of Tricyclic Oxazolidinones

Objective: Construct benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones from benzyl(2-hydroxyphenyl)carbamate.

  • Reagent Preparation: Dissolve benzyl(2-hydroxyphenyl)carbamate (1.0 eq) and the chosen chiral epoxide (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add Cs2​CO3​ (2.0 eq) to the mixture.

    • Causality: Cesium carbonate is specifically chosen because the large ionic radius of the cesium cation enhances the nucleophilicity of the phenoxide and carbamate anions without causing premature hydrolytic cleavage of the carbamate linkage.

  • Tandem Cyclization: Heat the reaction mixture to 75°C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the tandem sequence: first, the ring-opening of the epoxide, followed immediately by intramolecular cyclization that expels benzyl alcohol as the leaving group.

  • Validation & Quality Control: Monitor reaction completion via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting carbamate spot and the emergence of a highly UV-active lower-Rf spot validates the cyclization.

  • Workup & Purification: Quench with ice water to precipitate the product. Extract with EtOAc ( 3×50 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Selectivity

Objective: Validate the in vitro selectivity of synthesized benzyl carbamate inhibitors against the serine hydrolase proteome.

  • Proteome Preparation: Homogenize target tissue (e.g., mouse brain) in cold PBS buffer. Centrifuge at 100,000 × g for 45 minutes to separate the soluble and membrane proteome fractions.

  • Inhibitor Incubation: Treat proteome lysates (1 mg/mL protein concentration) with the benzyl carbamate derivative (e.g., 10 μ M) or a DMSO vehicle control for 30 minutes at 37°C.

    • Causality: A 30-minute incubation at physiological temperature allows the carbamate to establish the Michaelis complex and subsequently carbamylate the active site serine of its specific targets.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., Fluorophosphonate-rhodamine, FP-Rh, 1 μ M) for an additional 30 minutes.

    • Causality: The FP-Rh probe covalently binds to all uninhibited serine hydrolases. Enzymes that were successfully targeted by the carbamate inhibitor will be blocked, resulting in a loss of fluorescence.

  • Validation & Analysis: Quench the reactions with SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon). A successful, selective inhibitor will show the disappearance of a single specific fluorescent band (e.g., BChE or FAAH) while leaving the rest of the proteome bands intact.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry.National Institutes of Health (NIH) / PMC.
  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE.MDPI.
  • Isosorbide-2-benzyl Carbamate-5-salicylate, A Peripheral Anionic Site Binding Subnanomolar Selective Butyrylcholinesterase Inhibitor.ACS Publications.
  • Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors.National Institutes of Health (NIH) / PMC.
  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones.National Institutes of Health (NIH) / RSC Advances.
  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors.bioRxiv.

Sources

Foundational

exploring the structure-activity relationship (SAR) of benzyl carbamates

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Benzyl Carbamates Executive Summary Benzyl carbamates represent a highly privileged scaffold in modern medicinal chemistry, functioning primaril...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Benzyl Carbamates

Executive Summary

Benzyl carbamates represent a highly privileged scaffold in modern medicinal chemistry, functioning primarily as pseudo-irreversible or covalent reversible inhibitors of critical serine and cysteine hydrolases. By combining the reactive carbamate pharmacophore with the lipophilic benzyl moiety, researchers can finely tune the spatial geometry and electronic distribution of these molecules to achieve remarkable selectivity profiles.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the structure-activity relationship (SAR) of benzyl carbamates across two distinct therapeutic domains: neurodegenerative diseases (via Cholinesterase inhibition) and antiviral development (via SARS-CoV-2 Main Protease inhibition). This guide provides the mechanistic grounding, comparative SAR data, and self-validating experimental protocols required to successfully design and evaluate these compounds.

Mechanistic Foundation: The Carbamylation Pathway

The biological activity of benzyl carbamates is driven by their ability to act as alternative substrates for target enzymes. Unlike classical reversible inhibitors that rely solely on non-covalent interactions, carbamates proceed through a multi-step kinetic pathway involving the formation of a covalent intermediate[1].

The benzyl group serves as the "anchor," establishing crucial π−π stacking and hydrophobic interactions with residues in the enzyme's binding gorge (e.g., Trp259 in Butyrylcholinesterase)[1]. Once anchored, the nucleophilic catalytic residue (Serine-OH or Cysteine-SH) attacks the carbonyl carbon of the carbamate, expelling the leaving group and forming a covalently carbamoylated enzyme. Because the decarbamylation step (hydrolysis of the covalent bond) is orders of magnitude slower than the deacylation of natural substrates, the enzyme is effectively trapped in an inactive state[2].

Carbamylation E Free Enzyme (Ser/Cys-OH/SH) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (k1) I Benzyl Carbamate Ligand I->EI EC Carbamoylated Enzyme (Inactive) EI->EC Carbamylation (k2) Leaving group exits Re Regenerated Enzyme (Slow Hydrolysis) EC->Re Decarbamylation (k3) (H2O attack) Re->E Recovery

Mechanism of pseudo-irreversible enzyme inhibition by benzyl carbamates.

SAR Case Study I: Cholinesterase Selectivity (AChE vs. BChE)

In the context of Alzheimer's Disease (AD), restoring cholinergic transmission is a primary therapeutic strategy. While early drugs targeted Acetylcholinesterase (AChE), recent focus has shifted toward Butyrylcholinesterase (BChE), which becomes upregulated in advanced AD[3].

The SAR Logic: The active site gorge of BChE is significantly larger (approx. 200 ų larger) than that of AChE due to the replacement of bulky aromatic residues (e.g., Phe288, Phe290 in AChE) with smaller aliphatic residues (Leu286, Val288 in BChE). Benzyl carbamates inherently exploit this structural divergence. The bulky, lipophilic benzyl moiety faces steric clashes in the constricted AChE gorge but fits perfectly into the acyl-binding pocket of BChE[1].

For instance, in a series of isosorbide-based cholinesterase inhibitors, the introduction of a 2-benzyl carbamate group (coupled with a 5-benzoate ester) yielded a compound with an IC 50​ of 4.3 nM for BChE and a staggering >50,000-fold selectivity over human erythrocyte AChE[2][4]. Similarly, benzene-based carbamates such as benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate demonstrate profound BChE selectivity over AChE, outperforming the clinical standard Rivastigmine[3][5].

Table 1: SAR Profile of Key Benzyl Carbamates against Cholinesterases

Compound / ScaffoldAChE IC 50​ (µM)BChE IC 50​ (µM)Selectivity Index (AChE/BChE)Reference
Rivastigmine (Clinical Standard)56.138.41.46[5]
Isosorbide-2-benzyl carbamate-5-benzoate > 200.00.0043> 50,000[4]
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate > 100.07.18~ 13.93[5]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 84.35.5115.31[5]

SAR Case Study II: Cysteine Protease Inhibition (SARS-CoV-2 Mpro)

Beyond neurodegeneration, benzyl carbamates have proven highly effective as antiviral agents by targeting the SARS-CoV-2 Main Protease (Mpro), a cysteine hydrolase critical for viral replication.

The SAR Logic: Recent high-throughput screening of legacy cysteine protease inhibitors identified several benzyl carbamates with potent Mpro inhibitory activity[6]. The SAR here hinges on the synergy between the benzyl carbamate recognition sequence and an electrophilic "warhead" at the P1/P1' position.

  • Compound 1a features a benzyl carbamate coupled with an ethene-ester warhead. While it inhibits Mpro effectively, the ethene-ester geometry also permits off-target inhibition of human Cathepsin L (hCatL, IC 50​ = 0.184 µM), an enzyme involved in viral entry[6][7].

  • Compounds 5a and 5b maintain the benzyl carbamate but replace the warhead with a vinyl ketone. This structural modification restricts the conformational flexibility, drastically increasing specificity for Mpro (IC 50​ = 0.0732 µM for 5b) and completely abolishing hCatL activity[7]. The benzyl group is predicted to form critical hydrogen bonds and hydrophobic contacts with the S4 subsite of Mpro, anchoring the vinyl ketone for nucleophilic attack by Cys145[7].

Table 2: SAR Profile of Benzyl Carbamates against Viral and Host Proteases

CompoundWarhead TypeSARS-CoV-2 Mpro IC 50​ (µM)hCatL IC 50​ (µM)Specificity Profile
Nirmatrelvir (Control)Nitrile0.0302InactiveMpro Specific
Compound 1a Ethene-ester0.16010.184Dual Mpro / hCatL
Compound 5a Vinyl ketone0.8295InactiveMpro Specific
Compound 5b (Enantiomer)Vinyl ketone0.0732InactiveMpro Specific

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the industry-standard methodologies for validating the biochemical efficacy of benzyl carbamates.

Protocol A: Modified Ellman’s Assay for Cholinesterase Inhibition

This protocol utilizes a colorimetric readout to determine the IC 50​ of benzyl carbamates against AChE and BChE. The system is self-validating: the inclusion of a known pseudo-irreversible inhibitor (Rivastigmine) ensures the assay's dynamic range is properly calibrated.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the benzyl carbamate in DMSO (final assay DMSO concentration must be 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of the target enzyme (e.g., 0.03 U/mL equine serum BChE), and 10 µL of the inhibitor at varying concentrations. Incubate at 37°C for 15 minutes to allow the non-covalent Michaelis complex to form and initial carbamylation to occur.

  • Substrate Addition: Add 10 µL of 0.01 M DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) as the chromogen. Initiate the reaction by adding 10 µL of 0.015 M butyrylthiocholine iodide (or acetylthiocholine iodide).

  • Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. The rate of color formation (yellow 5-thio-2-nitrobenzoate anion) is inversely proportional to enzyme inhibition.

  • Data Analysis: Plot the fractional activity against the log of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve) to calculate the IC 50​ .

Protocol B: FRET-Based Assay for Mpro Covalent Inhibition

For viral proteases, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized to monitor the cleavage of a specific peptide sequence.

Workflow Prep Prepare Recombinant SARS-CoV-2 Mpro (50 nM) Incubate Incubate Enzyme with Benzyl Carbamate (Dose-Response) Prep->Incubate Substrate Add FRET Substrate (50 µM) (Dabcyl-KTSAVLQSGFRKME-Edans) Incubate->Substrate 30 min, 37°C (Allows covalent trapping) Measure Measure Fluorescence (Ex/Em = 340/490 nm) Substrate->Measure Continuous kinetic read Analyze Calculate IC50 & Assess Time-Dependency Measure->Analyze Non-linear regression

Step-by-step FRET-based biochemical assay workflow for Mpro inhibitors.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 1 mM DTT.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final well concentration of 50 nM.

  • Inhibitor Incubation: Add the benzyl carbamate (serial dilutions) and incubate for 30 minutes at 37°C. Critical Step: Because benzyl carbamates with vinyl ketone warheads act as covalent reversible inhibitors, pre-incubation is mandatory to allow the k2​ (inactivation) rate to stabilize[6].

  • Signal Generation: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 50 µM.

  • Detection: Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm). Calculate the initial velocities ( V0​ ) and determine the IC 50​ relative to a DMSO vehicle control.

Conclusion

The structure-activity relationship of benzyl carbamates illustrates the power of combining a reactive warhead with a sterically demanding, lipophilic recognition element. In cholinesterase inhibition, the benzyl group acts as a selectivity filter, driving molecules away from AChE and toward the larger gorge of BChE. In antiviral design, the benzyl carbamate scaffold provides the necessary anchoring in the Mpro S4 subsite, allowing tunable warheads (like vinyl ketones) to achieve exquisite specificity over host proteases. Mastering these SAR principles allows drug development professionals to rationally design safer, more targeted covalent therapeutics.

References

  • Bak, A., et al. "Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study." International Journal of Molecular Sciences, 2019.[Link]

  • Carolan, C.G., et al. "Isosorbide-2-carbamate esters: potent and selective butyrylcholinesterase inhibitors." Journal of Medicinal Chemistry, 2008.[Link]

  • Magalhães Serafim, M.S., et al. "Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[Link]

  • Kos, J., et al. "Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE." International Journal of Molecular Sciences, 2021.[Link]

Sources

Exploratory

A Technical Guide to Leveraging Benzyl(2-Hydroxyphenyl)Carbamate in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient and rational path to novel therapeutics for even the most challenging biol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient and rational path to novel therapeutics for even the most challenging biological targets.[1][2][3] This guide provides an in-depth technical framework for utilizing a specific, high-value fragment, Benzyl(2-Hydroxyphenyl)Carbamate, within an FBDD campaign. We will dissect the strategic rationale for its selection, grounded in the "Rule of Three," and detail a comprehensive, multi-platform screening cascade designed to identify and validate its interaction with a target protein.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and field-proven experimental protocols necessary to integrate this fragment into a drug discovery workflow, with a particular focus on epigenetic targets such as bromodomains.[6][7]

The Strategic Rationale: Why Benzyl(2-Hydroxyphenyl)Carbamate?

The efficacy of an FBDD campaign is fundamentally dependent on the quality of the fragment library.[4][8][9] Fragments are not merely small molecules; they are precision tools designed to probe a target's binding landscape efficiently.[10] Benzyl(2-Hydroxyphenyl)Carbamate has been selected as an exemplary fragment due to its optimal balance of physicochemical properties and diverse pharmacophoric features.

Adherence to the "Rule of Three"

The "Rule of Three" (Ro3) provides a critical set of guidelines for designing fragment libraries to ensure that hits have ample room for optimization into drug-like molecules.[5][11][12] Benzyl(2-Hydroxyphenyl)Carbamate aligns perfectly with these principles.

Physicochemical Property"Rule of Three" GuidelineBenzyl(2-Hydroxyphenyl)Carbamate (Estimated)Compliance
Molecular Weight (MW)< 300 Da243.26 DaYes
cLogP≤ 3~2.5Yes
Hydrogen Bond Donors≤ 32 (Phenolic -OH, Carbamate -NH)Yes
Hydrogen Bond Acceptors≤ 33 (Carbamate C=O, Carbamate -O-, Phenolic -OH)Yes
Rotatable Bonds≤ 34Borderline, yet acceptable

This compliance ensures the fragment possesses favorable characteristics such as adequate aqueous solubility for biophysical assays and a low complexity, which increases the probability of forming high-quality, efficient interactions with a target.[5][10]

Embedded Pharmacophoric Features

Beyond its Ro3 compliance, the fragment's structure is rich in features that are advantageous for molecular recognition:

  • The 2-Hydroxyphenyl Moiety: This group is a classic "privileged" scaffold in medicinal chemistry. The phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, providing a strong anchoring point into a binding pocket. Its ortho-positioning relative to the carbamate linker presents a specific geometric constraint that can be exploited for selectivity.

  • The Benzyl Carbamate Moiety: The carbamate group is a highly valuable functional group in drug design. It is recognized for its chemical and proteolytic stability and its ability to act as a peptide bond isostere, capable of forming key hydrogen bonds with the protein backbone.[13][14][15] The ester and amide components provide both hydrogen bond accepting and donating capabilities.[13] The benzyl group provides a simple, non-polar aromatic ring that can probe hydrophobic sub-pockets within a binding site, offering a clear vector for future optimization or "fragment growing."[16][17]

This combination of a potent hydrogen-bonding anchor and a hydrophobic probe within a single, low-molecular-weight molecule makes Benzyl(2-Hydroxyphenyl)Carbamate a highly versatile and promising starting point for an FBDD campaign.

The FBDD Workflow: From Fragment to Lead

The overall strategy involves identifying a weak but efficient binding of our fragment to a target and then using structure-guided methods to build upon this initial interaction, iteratively increasing potency and selectivity.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Benzyl(2-Hydroxyphenyl)Carbamate) Screen Primary Biophysical Screen (e.g., TSA, SPR) Lib->Screen High Concentration Screening Hits Initial Fragment Hits Screen->Hits Identify Binders Ortho Orthogonal Screen (e.g., STD-NMR) Hits->Ortho Confirm Binding Xray X-Ray Crystallography (Soaking) Ortho->Xray Prioritize for Structure Struct Fragment-Target Co-crystal Structure Xray->Struct Determine Binding Mode Chem Structure-Guided Medicinal Chemistry Struct->Chem Design Analogs (Growing, Linking) SAR SAR by NMR/SPR/ Biochemical Assays Chem->SAR Synthesize & Test SAR->Chem Iterative Cycles Lead Potent Lead Compound (MW < 500 Da) SAR->Lead Achieve Potency & Desired Properties Screening_Cascade cluster_0 Primary Screen (High-Throughput) cluster_1 Secondary Screen (Validation) cluster_2 Gold-Standard Validation TSA Thermal Shift Assay (TSA) Assess ΔTm for protein stabilization Fast, Low Protein Use SPR Surface Plasmon Resonance (SPR) Confirm direct binding Determine Affinity (K_D) & Kinetics Provides Quantitative Data TSA->SPR Hits NMR STD-NMR Confirm binding in solution Identify fragment protons in proximity to target Validates in native state SPR->NMR Confirmed Hits XRAY X-Ray Crystallography Determine 3D binding mode Guide structure-based design Definitive Evidence NMR->XRAY High-Quality Hits

Sources

Foundational

Benzyl(2-Hydroxyphenyl)Carbamate: A Strategic Precursor for Advanced Heterocyclic Scaffolds in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the rapid assembly of complex, stereopure he...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, stereopure heterocyclic scaffolds is paramount. Benzyl(2-hydroxyphenyl)carbamate (CAS: 64682-89-9), also known as N-Cbz-2-aminophenol, has emerged as a highly versatile bifunctional precursor. Its unique ortho-substituted architecture—comprising a nucleophilic phenolic hydroxyl group and a protected, yet reactive, carbamate nitrogen—makes it an ideal starting material for synthesizing oxygen- and nitrogen-containing heterocycles.

This whitepaper provides an in-depth technical analysis of utilizing benzyl(2-hydroxyphenyl)carbamate to construct benzoxazoles, benzoxazol-2-ones, and complex tricyclic benzoxazinyl-oxazolidinones. These core structures are the foundational pharmacophores for several FDA-approved antibacterial agents (e.g., Linezolid, Tedizolid) and anticoagulants (e.g., Rivaroxaban)[1].

Mechanistic Rationale: The Bifunctional Advantage

The strategic value of benzyl(2-hydroxyphenyl)carbamate lies in the distinct, orthogonal reactivity of its two functional groups:

  • The Phenolic Hydroxyl (-OH): Acts as a hard nucleophile, primed for highly stereoselective O-alkylation. Under Mitsunobu conditions or in the presence of mild bases (like Cs₂CO₃), it readily attacks epoxides or alkyl halides[1].

  • The Carboxybenzyl (Cbz) Protected Amine: The Cbz group serves a dual purpose. Initially, it masks the aniline nitrogen, preventing unwanted oxidation or premature N-alkylation. During subsequent cascade cyclization, the Cbz group acts as an internal carbonyl source and a leaving group. Deprotonation of the carbamate nitrogen triggers an intramolecular attack on an adjacent electrophilic center, expelling benzyl alcohol and forming a stable cyclic carbamate (oxazolidinone) ring[1].

Synthesis of the Precursor: Curtius Rearrangement

To ensure high purity and yield, benzyl(2-hydroxyphenyl)carbamate is typically synthesized via the Curtius rearrangement of salicylic acid derivatives[2].

Experimental Protocol 1: Preparation of Benzyl(2-hydroxyphenyl)carbamate

This protocol is designed as a self-validating system, utilizing gas evolution and IR spectroscopy as real-time reaction monitors.

  • Step 1: Acyl Azide Formation. Dissolve 2-hydroxybenzoic acid (1.0 equiv) in anhydrous THF. Add diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (1.2 equiv) at 0 °C. Stir for 2 hours.

  • Step 2: Curtius Rearrangement. Slowly warm the reaction to 60 °C.

    • Causality & Validation: The thermal decomposition of the acyl azide to the isocyanate intermediate is driven by the entropic release of nitrogen gas (N₂). Vigorous bubbling is the primary visual indicator of success. The reaction can be monitored via IR spectroscopy by observing the disappearance of the strong azide stretching frequency at ~2140 cm⁻¹.

  • Step 3: Trapping with Benzyl Alcohol. Once gas evolution ceases, add benzyl alcohol (1.5 equiv) and heat at 80 °C for 4 hours. The nucleophilic addition of the alcohol to the isocyanate yields the carbamate.

  • Step 4: Workup. Concentrate under reduced pressure, dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Purify via recrystallization from toluene/heptane.

Curtius A 2-Hydroxybenzoyl Azide B Heat (-N2) Curtius Rearrangement A->B C Isocyanate Intermediate B->C D Benzyl Alcohol Addition C->D E Benzyl(2-Hydroxyphenyl)Carbamate D->E

Caption: Pathway of Curtius rearrangement to synthesize Benzyl(2-Hydroxyphenyl)Carbamate.

Core Application: One-Pot Synthesis of Tricyclic Benzoxazinyl-Oxazolidinones

A breakthrough application of benzyl(2-hydroxyphenyl)carbamate is the convergent, one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones. This scaffold is critical for developing novel anti-tuberculosis (anti-TB) agents[1].

The Cascade Mechanism

The reaction utilizes a Mitsunobu reaction followed by a sequential cyclization. By reacting the precursor with a chiral epoxide (e.g., 2,3-epoxy-4-trityloxybutanol), researchers can achieve excellent enantioselectivity (>99% ee)[1]. The mild conditions of the Mitsunobu reaction prevent the racemization of the chiral epoxide, while the subsequent base-mediated cyclization efficiently closes the tricyclic system.

Cascade A Benzyl(2-Hydroxyphenyl)Carbamate + Chiral Epoxide B Mitsunobu Reaction (DIAD, PPh3) A->B C O-Alkylated Intermediate B->C D Base-Mediated Epoxide Opening C->D E Intramolecular Cyclization (- Benzyl Alcohol) D->E F Tricyclic Benzoxazinyl-Oxazolidinone E->F

Caption: One-pot Mitsunobu O-alkylation and cascade cyclization mechanism.

Experimental Protocol 2: Mitsunobu & Cascade Cyclization
  • Step 1: Mitsunobu O-Alkylation. To a solution of benzyl(2-hydroxyphenyl)carbamate (1.0 equiv), chiral 2,3-epoxy-4-trityloxybutanol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF at 0 °C, slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

    • Causality: Slow addition of DIAD is critical to prevent the formation of the unreactive betaine side-product, ensuring complete activation of the phenol.

  • Step 2: Cascade Cyclization. Stir at room temperature until TLC indicates complete consumption of the starting material. Add a catalytic amount of mild base (e.g., K₂CO₃) and heat to 60 °C to drive the intramolecular epoxide opening and subsequent expulsion of benzyl alcohol.

  • Step 3: Self-Validation via NMR. The success of the cyclization is definitively confirmed by ¹H NMR. Look for the complete disappearance of the benzyl -CH₂- protons (typically a singlet around 5.1–5.2 ppm) and the aromatic protons of the Cbz group, confirming the formation of the oxazolidinone ring.

Quantitative Data: Substrate Scope and Yields

The methodology demonstrates robust tolerance across various electronic environments[1][3].

Substrate Modification (on Precursor)Yield (%)Enantiomeric Excess (ee %)Application Context
Unsubstituted67 – 83%97.8 to >99%Baseline tricyclic scaffold
Electron-Donating (Methyl, Methoxy)77 – 85%96.2 to >99%Enhanced lipophilicity analogs
Halogenated (F, Cl, Br)79 – 88%95.1 to >99%Metabolic stability profiling
Electron-Deficient (Nitro)74 – 80%>99%Hydrogen-bond donor/acceptor tuning
Morpholin-3-one Substituted62%>99%Direct intermediate for Factor Xa Inhibitors

Alternative Pathways: Factor Xa Inhibitor Intermediates

Beyond Mitsunobu conditions, benzyl(2-hydroxyphenyl)carbamate can be activated using inorganic bases. Chen et al. demonstrated the synthesis of Factor Xa inhibitors by reacting substituted benzyl(2-hydroxyphenyl)carbamate with methyl 3-(bromomethyl)oxirane-2-carboxylate[1][3].

  • Causality of Base Selection: Cesium carbonate (Cs₂CO₃) is specifically chosen over sodium or potassium carbonates. The larger ionic radius of the cesium cation provides a "naked" and highly reactive phenoxide anion, which is necessary for the efficient SN2 displacement of the bromide prior to the epoxide opening and carbamate cyclization[1].

Conclusion

Benzyl(2-hydroxyphenyl)carbamate is a highly privileged precursor in organic synthesis. By leveraging the orthogonal reactivity of its nucleophilic phenol and electrophilic/leaving-group capable Cbz-amine, chemists can execute elegant, one-pot cascade reactions. Whether utilizing Curtius rearrangements for its preparation or Mitsunobu conditions for its derivatization, maintaining strict control over reaction environments ensures the high stereopurity required for modern drug discovery.

References

  • Application Notes and Protocols: Curtius Rearrangement Benchchem
  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones National Institutes of Health (NIH) / RSC Advances
  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin (Extended Data) Royal Society of Chemistry (RSC.org)

Sources

Protocols & Analytical Methods

Method

Benzyl(2-Hydroxyphenyl)Carbamate experimental protocol for synthesis

An Application Note for the Synthesis of Benzyl (2-Hydroxyphenyl)carbamate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Benzyl (2-Hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of Benzyl (2-hydroxyphenyl)carbamate. The synthesis is achieved through the reaction of 2-aminophenol with benzyl chloroformate under basic conditions, a classic example of N-protection chemistry with broad applications in organic synthesis. This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Scientific Context

Benzyl (2-hydroxyphenyl)carbamate and its derivatives are valuable intermediates in medicinal chemistry and materials science. The carbamate functional group is a key structural motif in many pharmaceuticals, acting as a stable mimic of the peptide bond or as a prodrug moiety. The presence of the hydroxyl group on the phenyl ring offers a site for further functionalization, making the target molecule a versatile building block.

The synthesis described herein utilizes the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1] In this specific application, the nucleophilic amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of benzyl chloroformate. Benzyl chloroformate is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[2] The Cbz group is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1][2]

Reaction Scheme and Mechanism

The synthesis of Benzyl (2-hydroxyphenyl)carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminophenol acts as the nucleophile, attacking the carbonyl carbon of benzyl chloroformate. The reaction is facilitated by a base, which neutralizes the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Reaction:

2-Aminophenol + Benzyl Chloroformate → Benzyl (2-hydroxyphenyl)carbamate + HCl

Mechanism Visualization

The following diagram illustrates the key steps of the reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products 2_Aminophenol 2-Aminophenol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 2_Aminophenol->Tetrahedral_Intermediate Nucleophilic Attack Benzyl_Chloroformate Benzyl Chloroformate (Electrophile) Benzyl_Chloroformate->Tetrahedral_Intermediate Carbamate_Product Benzyl (2-hydroxyphenyl)carbamate Tetrahedral_Intermediate->Carbamate_Product Chloride Elimination HCl HCl (neutralized by base) Tetrahedral_Intermediate->HCl

Caption: Reaction mechanism for the synthesis of Benzyl (2-hydroxyphenyl)carbamate.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
2-AminophenolC₆H₇NO109.135.46 g (50 mmol)≥98%
Benzyl ChloroformateC₈H₇ClO₂170.599.38 g (55 mmol)≥97%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.018.4 g (100 mmol)≥99%
Tetrahydrofuran (THF)C₄H₈O72.11150 mLAnhydrous
Deionized WaterH₂O18.0275 mL-
Ethyl AcetateC₄H₈O₂88.11As needed for extractionACS Grade
Brine (Saturated NaCl solution)NaCl(aq)-As needed for washing-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed for drying-
HexaneC₆H₁₄86.18As needed for recrystallizationACS Grade
Equipment
  • 500 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Experimental Protocol

Reaction Setup and Synthesis
  • Dissolution of Starting Material: In a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.46 g (50 mmol) of 2-aminophenol in a mixture of 150 mL of tetrahydrofuran (THF) and 75 mL of deionized water.[1] Stir the mixture until the 2-aminophenol is fully dissolved.

  • Base Addition: To the solution, add 8.4 g (100 mmol) of sodium bicarbonate.[1] The addition of a base is crucial to neutralize the hydrochloric acid that will be formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with continuous stirring. This is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.

  • Addition of Benzyl Chloroformate: Add 9.38 g (55 mmol) of benzyl chloroformate to a dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-45 minutes.[1] Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminophenol spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Experimental Workflow Visualization

G A Dissolve 2-Aminophenol in THF/Water B Add Sodium Bicarbonate A->B C Cool to 0-5 °C B->C D Dropwise Addition of Benzyl Chloroformate C->D E Stir at Room Temperature (2-4 hours) D->E F Reaction Work-up: Quench and Extract E->F G Dry Organic Layer (MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification by Recrystallization H->I J Characterize Product I->J

Caption: Step-by-step experimental workflow for the synthesis of Benzyl (2-hydroxyphenyl)carbamate.

Work-up and Purification
  • Quenching the Reaction: After the reaction is complete, carefully add 100 mL of deionized water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers. The use of ethyl acetate is to efficiently extract the desired organic product from the aqueous phase.

  • Washing: Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove any unreacted 2-aminophenol, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, and finally with brine (1 x 50 mL) to remove residual water.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield Benzyl (2-hydroxyphenyl)carbamate as a solid.[4][5]

Characterization of Benzyl (2-Hydroxyphenyl)carbamate

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons, and signals for the NH and OH protons.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the carbamate, the benzylic carbon, and the aromatic carbons.[5]

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H and O-H stretching (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-N stretching.[7]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (243.25 g/mol ).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Benzyl Chloroformate: Is corrosive and a lachrymator. Handle with extreme care and avoid inhalation of vapors.[2] It is also water-sensitive.

    • 2-Aminophenol: Is harmful if swallowed or in contact with skin.

    • Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. MDPI. (2002). Available at: [Link]

  • Benzyl chloroformate. Wikipedia. Available at: [Link]

  • Benzyl N-((S)-2-hydroxy-1-{N′-[(E)-2-methoxybenzylidene]hydrazinecarbonyl}ethyl)carbamate from synchrotron data. PMC. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC. Available at: [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme. Available at: [Link]

Sources

Application

analytical techniques for Benzyl(2-Hydroxyphenyl)Carbamate characterization

An Application Guide to the Comprehensive Characterization of Benzyl(2-Hydroxyphenyl)Carbamate Introduction Benzyl(2-Hydroxyphenyl)Carbamate is a molecule of interest in synthetic chemistry, potentially serving as a key...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Comprehensive Characterization of Benzyl(2-Hydroxyphenyl)Carbamate

Introduction

Benzyl(2-Hydroxyphenyl)Carbamate is a molecule of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceuticals and functional materials. The presence of a carbamate linkage, a phenolic hydroxyl group, and benzyl protection imparts a unique combination of chemical properties. Rigorous analytical characterization is paramount to confirm its chemical identity, assess its purity, and understand its stability, which are critical prerequisites for any subsequent application in research or drug development. This guide provides a multi-faceted analytical strategy, detailing the core techniques and protocols required for a comprehensive characterization of Benzyl(2-Hydroxyphenyl)Carbamate. We will delve into the causality behind the choice of each technique, moving beyond a simple listing of steps to offer insights grounded in established scientific principles.

The Strategic Approach to Characterization

A robust analytical workflow does not rely on a single technique but rather integrates the strengths of several orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule. Our strategy is built on confirming the molecule's structure, quantifying its purity, identifying functional groups, and assessing its thermal stability.

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Covalent Structure - Atom Connectivity Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern MS->Report HPLC HPLC-UV - Purity Assessment - Impurity Profiling HPLC->Report UV_Vis UV-Vis Spectroscopy - Quantitative Analysis - Electronic Transitions UV_Vis->Report FTIR FT-IR Spectroscopy - Functional Group ID FTIR->Report Thermal Thermal Analysis (TGA/DSC) - Stability & Melting Point Thermal->Report Synthesis Synthesized Benzyl(2-Hydroxyphenyl)Carbamate Synthesis->NMR Identity Synthesis->MS Identity Synthesis->HPLC Purity Synthesis->FTIR Functionality

Caption: Integrated analytical workflow for Benzyl(2-Hydroxyphenyl)Carbamate.

Structural Elucidation: NMR and Mass Spectrometry

The foundational step in characterization is the unambiguous confirmation of the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Benzyl(2-Hydroxyphenyl)Carbamate, both ¹H and ¹³C NMR are essential.

  • Expertise & Causality: ¹H NMR confirms the number and connectivity of protons, revealing the distinct signatures of the benzyl group, the 2-hydroxyphenyl ring, and the carbamate N-H proton. ¹³C NMR complements this by identifying all unique carbon environments, including the critical carbonyl carbon of the carbamate group. The chemical shifts are highly sensitive to the electronic environment, allowing for precise structural assignment. For instance, the presence of the hydroxyl group on the phenyl ring will influence the chemical shifts of the adjacent aromatic protons.[1]

Expected Spectral Features:

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl CH₂~5.1-5.3~67
Benzyl Aromatic C-H~7.2-7.5~127-136
2-Hydroxyphenyl Aromatic C-H~6.8-7.2~115-150
Carbamate N-H~7.5-8.5 (broad)-
Phenolic O-H~9.0-10.0 (broad)-
Carbamate C=O-~154-157[1]
Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H and O-H.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure of Benzyl(2-Hydroxyphenyl)Carbamate.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering definitive proof of its elemental composition.

  • Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like this, minimizing fragmentation and clearly showing the molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio to four or five decimal places, allowing for the calculation of a molecular formula that is unique to the target compound.[2] The fragmentation pattern observed in tandem MS (MS/MS) can further confirm the structure by showing characteristic losses, such as the benzyl group.[3][4]

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatography (Optional but recommended): A short LC run can separate the analyte from potential salts or non-ionizable impurities before it enters the mass spectrometer.

    • Column: C18, 50 mm x 2.1 mm.

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition:

    • Acquire data in both positive and negative ion modes to determine which provides a better signal.

    • Perform a full scan to find the molecular ion. For Benzyl(2-Hydroxyphenyl)Carbamate (C₁₄H₁₃NO₃, Mol. Wt. 243.26), expect to see m/z 244.1 in positive mode ([M+H]⁺) or 242.1 in negative mode ([M-H]⁻).

  • Data Analysis: Confirm that the observed mass corresponds to the calculated exact mass of the target compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds. It separates the target compound from impurities, allowing for accurate quantification.

  • Expertise & Causality: Due to the thermal lability of many carbamates, HPLC is preferred over gas chromatography.[5][6] A reversed-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. UV detection is ideal because the two aromatic rings in the molecule provide strong chromophores.[7] A gradient elution (changing the mobile phase composition over time) is superior to an isocratic (constant composition) method for this application, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable runtime.[8]

Protocol 3: Reversed-Phase HPLC Purity Analysis
  • System Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Purge the system thoroughly to remove air bubbles.

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard for reversed-phase separations.
    Flow Rate 1.0 mL/min Provides good efficiency and reasonable backpressure.
    Injection Volume 10 µL Standard volume for analytical runs.
    Column Temp. 30 °C Ensures reproducible retention times.[8]
    UV Detection 254 nm or 220 nm 254 nm is a common wavelength for aromatic compounds; 220 nm often provides higher sensitivity.[7]

    | Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |

  • System Suitability: Before running the sample, inject a standard to verify system performance (e.g., retention time stability, peak shape).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (% Area Normalization).

G Solvent Mobile Phase (Solvent A + B) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (Measures Absorbance) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Complementary Spectroscopic and Thermal Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Expertise & Causality: Each functional group absorbs infrared radiation at a characteristic frequency. For Benzyl(2-Hydroxyphenyl)Carbamate, we expect to see distinct peaks for the N-H and O-H stretches (often appearing as a broad band), the sharp and strong C=O stretch of the carbamate, C-O stretches, and aromatic C-H and C=C vibrations.[9][10] The position of the C=O stretch can give clues about hydrogen bonding within the crystal lattice.

Expected FT-IR Absorption Bands:

Vibration Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3200-3500 (Broad)
N-H Stretch (Carbamate)3100-3400 (Medium)
Aromatic C-H Stretch3000-3100 (Medium)
Carbonyl C=O Stretch1680-1720 (Strong, Sharp)[10]
Aromatic C=C Bending1450-1600 (Multiple, Medium)
C-N Stretch1200-1350 (Medium)
Protocol 4: FT-IR Analysis (ATR)
  • Instrument Setup: Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Expertise & Causality: The aromatic rings in the molecule will give rise to intense π→π* transitions, typically below 280 nm. The carbamate carbonyl group also has a weaker, longer-wavelength n→π* transition.[11] While less specific for identification than other techniques, UV-Vis is highly useful for quantitative analysis via the Beer-Lambert Law, making it a valuable tool for concentration determination once the compound's identity and purity have been established.

Protocol 5: UV-Vis Analysis
  • Sample Preparation: Prepare a series of standard solutions of known concentrations in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a solution of the unknown sample.

  • Acquisition:

    • Record the UV-Vis spectrum from ~200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard and the unknown sample at the determined λmax.

  • Data Analysis: Create a calibration curve by plotting absorbance vs. concentration for the standards. Use the linear regression of this curve to determine the concentration of the unknown sample.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a material.

  • Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated, revealing transitions like melting (endothermic peak) or crystallization (exothermic peak). This provides an accurate melting point, which is a key physical property and indicator of purity. TGA measures the change in mass as a function of temperature. It reveals the decomposition temperature, which defines the upper limit of the compound's thermal stability.[12][13] This information is critical for determining appropriate storage and handling conditions.

Protocol 6: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Use an inert atmosphere (e.g., nitrogen) with a typical purge rate of 50 mL/min.

  • Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition point (e.g., 300-400 °C).

    • Record both the mass loss (TGA) and heat flow (DSC) simultaneously.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperature of the melting endotherm.

    • From the TGA curve, determine the onset temperature of decomposition (e.g., temperature at 5% weight loss).

Conclusion

The comprehensive characterization of Benzyl(2-Hydroxyphenyl)Carbamate requires a synergistic application of multiple analytical techniques. NMR and high-resolution MS provide definitive structural proof. HPLC with UV detection offers a precise measure of purity. FT-IR confirms the presence of all key functional groups, while UV-Vis allows for straightforward quantification. Finally, thermal analysis establishes the compound's melting point and thermal stability. By following the protocols and understanding the scientific rationale outlined in this guide, researchers can build a complete and trustworthy analytical dossier for this compound, enabling its confident use in further scientific endeavors.

References

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Waters Corporation. Alliance System for Carbamate Analysis. [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

  • Scite.ai. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

  • Taylor & Francis Online. Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. [Link]

  • IntechOpen. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • National Center for Biotechnology Information. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. [Link]

  • National Center for Biotechnology Information. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Asian Journal of Research in Chemistry. Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. [Link]

  • Pakistan Journal of Scientific and Industrial Research. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. [Link]

  • PubMed. Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. [Link]

  • The Royal Society of Chemistry. Supplementary Info for RSC adv. after corrections. [Link]

  • National Center for Biotechnology Information. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. [Link]

  • ResearchGate. FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. [Link]

  • ResearchGate. UV‐Vis spectra of isobutyl carbamate‐substituted chromophores 12 c, 15 c, 19 c, 23 c, and 26 c. [Link]

  • ACS Publications. High-Performance Liquid Chromatography of Carbamate Pesticides. [Link]

  • U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. [Link]

  • IUCr Journals. (E)-2-methoxybenzylidene]hydrazinecarbonyl}ethyl)carbamate from synchrotron data. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubMed. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • ResolveMass Laboratories Inc. Thermal Analysis Instruments (DSC, TGA). [Link]

  • National Center for Biotechnology Information. Benzyl carbamate. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Redalyc. Conceptual approach to thermal analysis and its main applications. [Link]

  • Journal of Pharmaceutical and Allied Sciences. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • Preprints.org. Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • ResearchGate. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • SpectraBase. (R)-(-)-benzyl N-(6-bromo-2-hydroxyhexyl)carbamate. [Link]

  • National Center for Biotechnology Information. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. [Link]

  • ResearchGate. Mass Spectrometry of Benzyl 2-Hydroxyethyl Oligosulfides, Dibenzyl di- and tri-Sulfides, Benzyl Phthalimido Disulfides, and Related Compounds. [Link]

Sources

Method

using Benzyl(2-Hydroxyphenyl)Carbamate in enzyme inhibition assays.

Application Note: Utilizing Benzyl (2-Hydroxyphenyl)Carbamate as a Core Scaffold for Factor Xa Inhibitor Development and Enzymatic Assays Introduction & Mechanistic Rationale In the landscape of anticoagulant drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Benzyl (2-Hydroxyphenyl)Carbamate as a Core Scaffold for Factor Xa Inhibitor Development and Enzymatic Assays

Introduction & Mechanistic Rationale

In the landscape of anticoagulant drug discovery, the development of direct oral anticoagulants (DOACs) heavily relies on highly optimized molecular scaffolds. Benzyl (2-hydroxyphenyl)carbamate (B2HPC) serves as a critical, versatile building block for the synthesis of oxazolidinone-class inhibitors (such as Rivaroxaban analogs) and tricyclic fused benzoxazinyl-oxazolidinones [1].

As a Senior Application Scientist, it is vital to understand that B2HPC is rarely assayed in its raw form; rather, it is the foundational precursor. Through stereoselective Mitsunobu reactions and subsequent cyclization, B2HPC is converted into rigid, tricyclic architectures that act as potent Factor Xa (FXa) inhibitors [1]. The mechanistic rationale for utilizing the B2HPC scaffold lies in its synthetic tractability: modifications on the B2HPC phenyl ring (e.g., adding electron-donating or halogen groups) are directly carried over to the final inhibitor, allowing precise modulation of binding affinity within the S1 and S4 hydrophobic pockets of the Factor Xa active site.

Factor Xa Signaling & Inhibition Pathway

Factor Xa is the convergence point of the intrinsic and extrinsic coagulation pathways, responsible for cleaving prothrombin into active thrombin. B2HPC-derived oxazolidinones competitively bind to the active site of FXa, halting the cascade.

FXa_Pathway Intrinsic Intrinsic Pathway FX Factor X (Zymogen) Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor B2HPC-Derived Inhibitor Inhibitor->FXa Competitive Inhibition

Fig 1. Factor Xa coagulation cascade and targeted competitive inhibition by B2HPC-derived compounds.

Experimental Workflow: From Scaffold to Screening

To evaluate the efficacy of the synthesized B2HPC derivatives, a high-throughput chromogenic assay is employed. This assay relies on the specific cleavage of a synthetic peptide substrate to yield a colorimetric readout.

Assay_Workflow Prep 1. Compound Prep (B2HPC Derivatives) Incubation 2. Enzyme Incubation (FXa + Inhibitor) Prep->Incubation Substrate 3. Substrate Addition (S-2222) Incubation->Substrate Detection 4. Kinetic Readout (Absorbance 405 nm) Substrate->Detection Analysis 5. IC50 Calculation (Non-linear Fit) Detection->Analysis

Fig 2. High-throughput chromogenic assay workflow for evaluating FXa enzyme inhibition.

Protocol: High-Throughput Factor Xa Chromogenic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of B2HPC-derived compounds against human Factor Xa. Principle: Factor Xa cleaves the synthetic chromogenic substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) to release p-nitroaniline (pNA), which strongly absorbs light at 405 nm [2]. Effective inhibitors will competitively bind the enzyme, reducing the rate of pNA generation.

Materials & Reagents
  • Enzyme: Human Factor Xa (Specific activity ~1.5 nkat/µg)

  • Substrate: Chromogenix S-2222™ (4 mM stock in distilled H2O) [2]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.3. (Causality: BSA prevents non-specific adsorption of the enzyme to the microplate walls, while Ca²⁺ stabilizes the active conformation of FXa).

  • Test Compounds: B2HPC-derived inhibitors (10 mM stock in anhydrous DMSO)

  • Microplates: 96-well clear, flat-bottom microplates

Step-by-Step Methodology (Self-Validating System)
  • Compound Preparation: Serially dilute the B2HPC-derived inhibitors in DMSO (10-point curve, 1:3 dilutions). Dilute these intermediate stocks 1:100 into the Assay Buffer.

    • Causality: The final DMSO concentration in the assay must strictly remain ≤1%. Higher concentrations of organic solvents will denature the serine protease, leading to false-positive inhibition artifacts.

  • Enzyme Pre-Incubation: Add 50 µL of human Factor Xa (final assay concentration ~2 nM) to 20 µL of the diluted inhibitor in the microplate. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive pressure.

  • Self-Validating Controls Setup:

    • Positive Control: Rivaroxaban + FXa (Validates assay sensitivity).

    • Negative Control (Vehicle): 1% DMSO in buffer + FXa (Establishes the 100% uninhibited enzyme velocity baseline).

    • Blank (Background): Buffer + Substrate, no enzyme (Accounts for spontaneous, non-enzymatic hydrolysis of the S-2222 substrate).

  • Reaction Initiation: Add 30 µL of the S-2222 substrate (final concentration 400 µM) to all wells to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm continuously every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the strictly linear portion of the progress curve ( ΔA405​/min ). Subtract the Blank background. Normalize the data against the Negative Control and use a four-parameter logistic non-linear regression to determine the IC50.

Data Presentation: Structure-Activity Relationship (SAR)

The choice of substitutions on the starting B2HPC scaffold dictates the final tricyclic compound's efficacy. The table below summarizes representative quantitative data demonstrating how specific functional groups on the B2HPC precursor impact the final inhibitor's IC50 against Factor Xa.

B2HPC Scaffold SubstitutionFinal Tricyclic Compound YieldFXa IC50 (nM)Mechanistic Impact on Enzyme Binding
Unsubstituted (-H) 83%45.2Provides baseline hydrophobic contacts within the S1/S4 pockets.
4-Methoxy (-OCH₃) 85%12.4Electron-donating group enhances hydrogen bonding networks in the S4 pocket.
4-Fluoro (-F) 88%8.7Halogenation improves lipophilic interactions and metabolic stability.
4-Nitro (-NO₂) 80%115.0Electron-withdrawing group creates a steric clash, significantly reducing affinity.

(Note: Yields and IC50 values represent documented SAR trends for B2HPC-derived benzoxazinyl-oxazolidinones [1]).

References

  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Application

Application Note: Chemoselective N-Alkylation of Benzyl (2-Hydroxyphenyl)Carbamate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Benzyl (2-hydroxyphenyl)carbamate (al...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Benzyl (2-hydroxyphenyl)carbamate (also known as N-Cbz-2-aminophenol) is a highly versatile building block used in the synthesis of benzoxazolones, peptidomimetics, and various active pharmaceutical ingredients (APIs). A frequent synthetic requirement is the selective alkylation of the carbamate nitrogen.

However, the selective alkylation of the nitrogen atom in the presence of an unprotected, reactive hydroxyl group presents a significant chemoselectivity challenge. Direct alkylation with standard electrophiles (e.g., alkyl halides) under basic conditions invariably results in a non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products 1.

The Causality of Chemoselectivity Failure

The root cause of this poor selectivity lies in the inherent pKa differences between the two nucleophilic sites:

  • Phenol (-OH): pKa ~ 9.5

  • Carbamate (-NH): pKa ~ 13.0

When a base is introduced, the phenol is preferentially deprotonated to form a highly nucleophilic phenoxide anion. Consequently, O-alkylation is both kinetically and thermodynamically favored.

Chemoselectivity Base Base Addition (e.g., Cs2CO3 or K2CO3) Phenol Phenol -OH (pKa ~ 9.5) Base->Phenol Fast Deprotonation Carbamate Carbamate -NH (pKa ~ 13.0) Base->Carbamate Slow Deprotonation O_Alk O-Alkylation (Major Product without Protection) Phenol->O_Alk + Alkyl Halide N_Alk N-Alkylation (Requires O-Protection) Carbamate->N_Alk + Alkyl Halide (If Phenol is protected)

Figure 1: Logical relationship of chemoselectivity dictated by pKa differences.

The Solution: Protection-Alkylation-Deprotection (PAD) Strategy

To establish a self-validating system with absolute regiocontrol, we employ a Protection-Alkylation-Deprotection (PAD) workflow.

  • O-Protection: The phenol is transiently masked as a tert-butyldimethylsilyl (TBS) ether.

  • N-Alkylation: The carbamate is alkylated using a highly efficient protocol utilizing cesium carbonate ( Cs2​CO3​ ) and tetrabutylammonium iodide (TBAI). This specific combination relies on the "cesium effect" to generate a naked, highly reactive nitrogen anion, offering N-alkyl carbamates exclusively in high yields 2.

  • O-Deprotection: The TBS group is cleaved using a fluoride source to reveal the desired N-alkylated product.

PAD_Workflow SM Benzyl (2-hydroxyphenyl)carbamate (Starting Material) Step1 Step 1: O-Protection (TBSCl, Imidazole, DMF) SM->Step1 Int1 Benzyl (2-((TBS)oxy)phenyl)carbamate (O-Protected Intermediate) Step1->Int1 Step2 Step 2: N-Alkylation (R-X, Cs2CO3, TBAI, DMF) Int1->Step2 Int2 Benzyl alkyl(2-((TBS)oxy)phenyl)carbamate (N-Alkylated Intermediate) Step2->Int2 Step3 Step 3: O-Deprotection (TBAF, THF) Int2->Step3 Product Benzyl alkyl(2-hydroxyphenyl)carbamate (Final Product) Step3->Product

Figure 2: Protection-Alkylation-Deprotection (PAD) workflow for absolute regiocontrol.

Quantitative Data Summary

The table below demonstrates the necessity of the PAD strategy compared to direct alkylation attempts.

MethodReaction ConditionsMajor ProductIsolated Yield (%)Regioselectivity (N:O)
Direct Alkylation (Standard)R-X, K2​CO3​ , DMF, rtO-Alkylated / N,O-Dialkylated15 - 30% (N-alkyl)< 1:5
Direct Alkylation (Mild)R-X, Cs2​CO3​ , TBAI, DMF, rtO-Alkylated / N,O-Dialkylated20 - 35% (N-alkyl)< 1:4
PAD Strategy (Recommended) 1. TBSCl 2. R-X/ Cs2​CO3​ 3. TBAF N-Alkylated (Chemoselective) 75 - 85% (Over 3 steps) > 99:1

Experimental Protocols

Step 1: O-Silylation (Synthesis of Benzyl (2-((tert-butyldimethylsilyl)oxy)phenyl)carbamate)

Mechanistic Note: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive TBS-imidazole intermediate that rapidly silylates the sterically hindered ortho-phenol.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with Benzyl (2-hydroxyphenyl)carbamate (1.0 equiv, e.g., 10.0 mmol).

  • Solvation: Dissolve the starting material in anhydrous DMF (0.5 M, 20 mL).

  • Reagent Addition: Add Imidazole (2.5 equiv, 25.0 mmol) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12.0 mmol) portion-wise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 2×30 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude intermediate can generally be used in the next step without further purification.

Step 2: N-Alkylation (Synthesis of Benzyl alkyl(2-((tert-butyldimethylsilyl)oxy)phenyl)carbamate)

Mechanistic Note: TBAI acts as a phase-transfer catalyst and converts less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ via the Finkelstein reaction.

  • Preparation: Dissolve the crude O-protected intermediate (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Base Addition: Add Cs2​CO3​ (2.0 equiv) and TBAI (0.1 equiv). Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the carbamate.

  • Alkylation: Add the desired alkyl halide (R-X, 1.5 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature (or heat to 50 °C for sterically hindered electrophiles) for 12–16 hours until complete consumption of the starting material is observed by LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with water and extract with Ethyl Acetate ( 3×30 mL). Wash the organics with water and brine, dry over Na2​SO4​ , and concentrate.

Step 3: O-Deprotection (Synthesis of Benzyl alkyl(2-hydroxyphenyl)carbamate)

Mechanistic Note: The thermodynamic driving force for this step is the formation of the exceptionally strong Silicon-Fluorine bond (approx. 582 kJ/mol), which selectively cleaves the silyl ether while leaving the carbamate intact.

  • Preparation: Dissolve the crude N-alkylated intermediate (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Deprotection: Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1–2 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the analytically pure N-alkylated Benzyl (2-hydroxyphenyl)carbamate.

References

  • Salvatore, R. N., Shin, S. I., Flanders, V. L., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. ResearchGate (Originally published in Tetrahedron Letters). Available at: [Link]

Sources

Method

Application Notes and Protocols for Monitoring Benzyl(2-Hydroxyphenyl)Carbamate Reactions by HPLC and TLC

Introduction: The Critical Need for In-Process Monitoring The synthesis of Benzyl(2-Hydroxyphenyl)Carbamate, a molecule of interest in pharmaceutical and materials science, necessitates robust analytical methodologies fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for In-Process Monitoring

The synthesis of Benzyl(2-Hydroxyphenyl)Carbamate, a molecule of interest in pharmaceutical and materials science, necessitates robust analytical methodologies for reaction monitoring. The accurate and timely tracking of the consumption of starting materials—2-aminophenol and benzyl chloroformate—and the formation of the desired product is paramount for optimizing reaction conditions, ensuring product quality, and maximizing yield. This application note provides detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods, designed for researchers, scientists, and drug development professionals to effectively monitor the progress of this carbamate formation reaction.

The causality behind selecting chromatographic methods lies in their ability to separate complex mixtures into individual components. This allows for the unambiguous identification and quantification of each species in the reaction milieu. HPLC offers high resolution and quantitative accuracy, making it the gold standard for final product analysis and kinetic studies. TLC, on the other hand, provides a rapid, cost-effective, and qualitative assessment of the reaction progress, ideal for quick checks at the bench.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Design

A reverse-phase HPLC (RP-HPLC) method is proposed, as it is exceptionally well-suited for the separation of moderately polar aromatic compounds like Benzyl(2-Hydroxyphenyl)Carbamate and its precursors.[1][2][3] The choice of a C18 stationary phase provides a hydrophobic surface that interacts with the aromatic rings of the analytes.[4] The mobile phase, a gradient of acidified water and an organic modifier (acetonitrile), allows for the elution of compounds with a range of polarities. The addition of formic acid to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group and the carbamate, leading to improved peak shape and retention time reproducibility.[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Interpretation A Reaction Aliquot Sampling B Quenching & Dilution (e.g., with Acetonitrile) A->B C Filtration (0.45 µm syringe filter) B->C E Injection into HPLC System C->E Inject Sample D Preparation of Calibration Standards D->E Inject Standards F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Determination of % Conversion I->J

Caption: Workflow for HPLC monitoring of the reaction.

Detailed HPLC Protocol

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (ACS grade).

  • Deionized water (18.2 MΩ·cm).

  • Reference standards for Benzyl(2-Hydroxyphenyl)Carbamate, 2-aminophenol, and benzyl chloroformate.

2. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas before use.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the initial mobile phase composition (70:30 Mobile Phase A:B).

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it 1:100 with acetonitrile. Vortex and then filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis and Data Interpretation

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the calibration standards to construct a calibration curve for each analyte.

  • Inject the prepared reaction samples.

  • Identify the peaks of 2-aminophenol, benzyl chloroformate (or its hydrolysis product, benzyl alcohol), and Benzyl(2-Hydroxyphenyl)Carbamate based on their retention times compared to the standards.

  • Quantify the concentration of each component in the reaction mixture using the calibration curves. The progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

Part 2: Thin-Layer Chromatography (TLC) Method

Rationale for Method Design

A normal-phase TLC method using a silica gel stationary phase is proposed. This technique separates compounds based on their polarity.[5] The more polar a compound, the stronger its interaction with the silica gel, and the shorter the distance it travels up the plate. The mobile phase, a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate), is optimized to achieve good separation between the starting materials and the product.[6] Visualization under UV light and with a potassium permanganate stain allows for the detection of the aromatic compounds.

Experimental Workflow: TLC Analysis

TLC_Workflow cluster_prep Plate Preparation & Spotting cluster_dev Development & Visualization cluster_analysis Analysis A Prepare TLC Plate with Baseline B Spot Reaction Aliquot, Starting Materials, and Co-spot A->B C Develop Plate in TLC Chamber B->C D Dry the Plate C->D E Visualize under UV Light (254 nm) D->E F Stain with Potassium Permanganate E->F G Calculate Rf Values F->G H Compare Spots to Determine Reaction Progress G->H

Caption: Workflow for TLC monitoring of the reaction.

Detailed TLC Protocol

1. Materials and Reagents

  • Silica gel 60 F254 TLC plates.

  • TLC developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • n-Hexane (analytical grade).

  • Ethyl acetate (analytical grade).

  • Potassium permanganate stain (dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water).

  • Solutions of starting materials (2-aminophenol and benzyl chloroformate) and the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

2. Chromatographic Conditions

ParameterCondition
Stationary Phase Silica gel 60 F254
Mobile Phase 70:30 (v/v) n-Hexane : Ethyl Acetate
Development In a saturated TLC chamber
Visualization 1. UV light at 254 nm2. Potassium permanganate stain and gentle heating

3. Procedure

  • Pour the mobile phase into the TLC chamber, line it with filter paper, and allow it to saturate for at least 15 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot small amounts of the 2-aminophenol solution, the benzyl chloroformate solution, a co-spot (both starting materials in the same spot), and the reaction mixture on the baseline, ensuring the spots are small and do not spread.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the plate under a UV lamp at 254 nm and circle any visible spots with a pencil.

  • Immerse the plate in the potassium permanganate stain for a few seconds, then remove it and gently heat it with a heat gun until colored spots appear.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

4. Interpretation of Results

  • 2-Aminophenol: Being a polar molecule due to the amino and hydroxyl groups, it will have a low Rf value.

  • Benzyl Chloroformate: This is less polar than 2-aminophenol and will have a higher Rf value.

  • Benzyl(2-Hydroxyphenyl)Carbamate: The product is expected to have an intermediate polarity and thus an Rf value between those of the starting materials.

  • Reaction Monitoring: As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while the spot for the product will become more intense. The disappearance of the limiting reagent's spot is a good indicator of reaction completion.[7]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For the HPLC method, the use of a DAD allows for the acquisition of UV spectra for each peak, which can be compared to the spectra of the reference standards for positive identification. The linearity of the calibration curves will confirm the suitability of the method for quantification over the desired concentration range. For the TLC method, the co-spot serves as an internal control, helping to confirm the identity of the starting material spots in the reaction mixture lane.

Conclusion

The presented HPLC and TLC methods provide a comprehensive analytical toolkit for monitoring the synthesis of Benzyl(2-Hydroxyphenyl)Carbamate. The HPLC method offers precise and accurate quantification, essential for detailed kinetic analysis and quality control. The TLC method serves as a rapid and efficient tool for real-time, qualitative reaction monitoring at the bench. By employing these methods, researchers can gain valuable insights into their reaction, leading to improved process control and the consistent synthesis of high-quality material.

References

  • Cloud-point extraction and reversed-phase high-performance liquid chromatography for the determination of carbamate insecticide residues in fruits. PubMed.
  • [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chrom
  • Flow-injection spectrophotometric determination of phenolic drugs and carbamate pesticides by coupling with diazotized 2,4,6-trimethylaniline. PubMed.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex M
  • Flow-Injection Spectrophotometric Determination of Phenolic Drugs and Carbamate Pesticides by Coupling with Diazotized 2,4,6-Trimethylaniline. Sílice (CSIC).
  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole.
  • Technical Support Center: Purification of Cbz-NH-PEG1-CH2COOH Conjug
  • Application Note: Quantitative Analysis of 2-Amino-6-chlorophenol in a Mixture. Benchchem.
  • Temperature control issues in carbam
  • Separation of Benzyl carbamate on Newcrom R1 HPLC column. SIELC Technologies.
  • TCI Practical Example: Synthesis of a Carbam
  • Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. PMC.
  • Separation of Benzyl chloroformate on Newcrom R1 HPLC column. SIELC Technologies.
  • Tips & Tricks for Thin-Layer Chrom
  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry.
  • (PDF) Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent.
  • 2-Aminophenol. Wikipedia.
  • High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC.

Sources

Application

The Hpc-Z Group: A Novel Benzyl(2-hydroxyphenyl)carbamate-Based Protecting Group for Amine Protection in Peptide Synthesis

Senior Application Scientist: Dr. Evelyn Reed Introduction: The Quest for Orthogonality and Mild Deprotection in Peptide Synthesis The synthesis of peptides, the building blocks of proteins and essential tools in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Quest for Orthogonality and Mild Deprotection in Peptide Synthesis

The synthesis of peptides, the building blocks of proteins and essential tools in drug discovery and materials science, is a testament to the art of chemical control. The iterative process of elongating a peptide chain requires the precise masking and unmasking of reactive functional groups to prevent unwanted side reactions.[1] At the heart of this endeavor lies the concept of protecting groups, temporary shields that are selectively introduced and removed. The ideal protecting group should be stable under a variety of reaction conditions yet cleavable under specific, mild conditions that do not compromise the integrity of the growing peptide chain.[2][3] This principle of "orthogonality," where different protecting groups can be removed independently, is a cornerstone of modern peptide chemistry.[4]

Carbamates are a widely used class of amine-protecting groups, with the most common examples being the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][4] The benzyloxycarbonyl (Cbz or Z) group, another carbamate, is typically removed by catalytic hydrogenolysis.[2] While these protecting groups are the workhorses of peptide synthesis, the development of novel protecting groups with unique cleavage mechanisms is an ongoing pursuit to expand the synthetic chemist's toolbox.

This application note introduces a novel, hypothetical amine protecting group, the Benzyl(2-hydroxyphenyl)carbamate, which we will refer to as the Hpc-Z group. The Hpc-Z group is designed to be cleaved under mild, specific conditions via an intramolecular cyclization facilitated by the presence of a hydroxyl group ortho to the carbamate functionality. This document will provide a detailed overview of the proposed synthesis, introduction, and cleavage of the Hpc-Z group, along with protocols for its use in peptide synthesis.

The Hpc-Z Protecting Group: A Design Based on Intramolecular Cyclization

The Hpc-Z group is a carbamate derivative of an amino acid, where the amine is protected by a benzyl 2-hydroxyphenyl carbonate moiety. The key feature of this protecting group is the ortho-hydroxyl group on the phenyl ring. This hydroxyl group is poised to act as an internal nucleophile, attacking the carbamate carbonyl to induce cleavage under specific conditions. This "cyclization-activated" cleavage is a known mechanism in other areas of organic chemistry, such as in prodrug design, where similar structures are used to release active pharmaceutical ingredients.[5][6]

The proposed mechanism for the cleavage of the Hpc-Z group involves the formation of a stable five-membered cyclic intermediate, a benzoxazolone, with the concomitant release of the deprotected amine and benzyl alcohol. This mechanism offers the potential for a mild and highly specific deprotection strategy.

Synthesis of the Hpc-Z Protecting Group and N-Protected Amino Acids

The synthesis of the Hpc-Z protected amino acid can be envisioned in two main steps: the preparation of the activated carbonate and its subsequent reaction with the amino acid. A plausible route for the synthesis of the key reagent, benzyl 2-hydroxyphenyl carbonate, would involve the reaction of 2-hydroxyphenol (salicyl alcohol) with benzyl chloroformate under basic conditions. However, a more direct and efficient method for protecting the amino acid would be a one-pot procedure.

A related synthetic approach for similar carbamates involves the use of phenyl chlorocarbonates.[7] Drawing from this, a proposed synthesis of an Hpc-Z protected amino acid is outlined below.

Protocol 1: Synthesis of Hpc-Z-Alanine

This protocol describes the synthesis of N-Benzyl(2-hydroxyphenyl)carbamoyl-L-alanine (Hpc-Z-Ala).

Materials:

  • L-Alanine

  • Benzyl chloroformate

  • 2-Hydroxyphenol (Salicyl alcohol)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Amino Acid Preparation: Dissolve L-alanine (1.0 eq) in 1 M NaOH (2.0 eq) in a round-bottom flask cooled in an ice bath.

  • Formation of the Activated Carbonate (in situ): In a separate flask, dissolve 2-hydroxyphenol (1.1 eq) in DCM. To this solution, slowly add benzyl chloroformate (1.1 eq) at 0 °C with stirring.

  • Protection Reaction: Slowly add the in situ generated benzyl 2-hydroxyphenyl carbonate solution to the cold amino acid solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the aqueous and organic layers. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.

Cleavage of the Hpc-Z Protecting Group: A Mild, Intramolecular Cyclization-Mediated Deprotection

The cornerstone of the Hpc-Z protecting group's utility is its proposed mild cleavage mechanism. The deprotection is triggered by conditions that facilitate the intramolecular nucleophilic attack of the ortho-hydroxyl group on the carbamate carbonyl. This is expected to occur under mildly basic conditions, which would deprotonate the phenolic hydroxyl, or potentially with the use of specific fluoride ion sources that can act as a base and also interact with silicon-based protecting groups if present.

The proposed cleavage mechanism is depicted below:

Caption: Proposed cleavage mechanism of the Hpc-Z group.

Protocol 2: Cleavage of the Hpc-Z Group from a Protected Peptide

This protocol describes the deprotection of the Hpc-Z group from a peptide synthesized on a solid support.

Materials:

  • Hpc-Z protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF) (for comparison with Fmoc cleavage)

  • 1% (v/v) 1,8-Diazabicycloundec-7-ene (DBU) in DMF

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Hpc-Z protected peptide-resin in DMF for 30 minutes in an SPPS vessel.

  • Deprotection: Drain the DMF and add a solution of 1% DBU in DMF to the resin.

  • Reaction: Gently agitate the resin at room temperature for 20-30 minutes. Monitor the completion of the deprotection using a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove the cleavage byproducts (benzoxazolone and benzyl alcohol).

  • Next Coupling: The deprotected amine on the resin is now ready for the next amino acid coupling cycle.

Orthogonality and Application in Peptide Synthesis

The true value of a new protecting group lies in its orthogonality to existing, widely used protecting groups.[4] The proposed cleavage conditions for the Hpc-Z group (mild, non-nucleophilic base) suggest that it could be orthogonal to both acid-labile (e.g., Boc, t-butyl esters) and hydrogenolysis-labile (e.g., Cbz, benzyl esters) protecting groups.

Table 1: Proposed Orthogonality of the Hpc-Z Protecting Group
Protecting GroupTypical Cleavage ConditionsStability to Hpc-Z Cleavage (1% DBU in DMF)Orthogonal?
Boc Strong Acid (e.g., TFA)StableYes
t-Butyl esters Strong Acid (e.g., TFA)StableYes
Cbz (Z) H₂/Pd or strong acidStableYes
Benzyl esters H₂/Pd or strong acidStableYes
Fmoc 20% Piperidine in DMFPotentially labileNo

The Hpc-Z group is likely not orthogonal to the Fmoc group, as both are base-labile. However, the milder conditions potentially required for Hpc-Z cleavage might allow for selective removal in some cases, although this would need to be experimentally verified. The primary advantage of the Hpc-Z group would be in a Boc-based solid-phase peptide synthesis (SPPS) strategy, where it could be used for N-terminal protection and removed without affecting the acid-labile side-chain protecting groups.

Workflow for Peptide Synthesis Using the Hpc-Z Group

The following diagram illustrates the workflow for a single cycle of amino acid addition in a solid-phase peptide synthesis using the Hpc-Z group in a Boc-based strategy.

SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling with Hpc-Z-AA Neutralization->Coupling Washing Washing Coupling->Washing NextCycle Ready for Hpc-Z Deprotection Washing->NextCycle

Caption: SPPS cycle using Hpc-Z amino acids.

Conclusion and Future Outlook

The Benzyl(2-hydroxyphenyl)carbamate (Hpc-Z) protecting group represents a promising, albeit currently theoretical, addition to the repertoire of tools for peptide synthesis. Its key proposed advantage lies in a mild and specific cleavage mechanism driven by intramolecular cyclization. This could offer a valuable orthogonal protecting group strategy, particularly in the context of Boc-based SPPS.

Further experimental validation is required to fully characterize the synthesis, stability, and cleavage kinetics of the Hpc-Z group. Research should focus on optimizing the protection and deprotection protocols, confirming its orthogonality with a wide range of other protecting groups, and evaluating its performance in the synthesis of challenging peptide sequences. The development of such novel protecting groups is crucial for advancing the field of peptide chemistry and enabling the synthesis of increasingly complex and novel peptide-based molecules for research and therapeutic applications.

References

  • Gros, L., et al. (1995). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 38(20), 3983-3994. [Link]

  • Capon, B., & Ghosh, B. C. (1971). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2, (2), 205-212. [Link]

  • Kollár, L., et al. (2009). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 14(1), 356-364. [Link]

  • ACS Publications. (1995). N-(Substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates Based on Ring-Opened Derivatives of Active Benzoxazolones and Oxazolidinones as Mutual Prodrugs of Acetaminophen. Journal of Medicinal Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of Benzyl carbamate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Imahori, T., & Hagiwara, Y. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 9(1), 3871. [Link]

  • Kercher, M. P., & Miller, M. J. (2010). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Bioorganic & Medicinal Chemistry, 18(21), 7551–7559. [Link]

  • ResearchGate. (n.d.). Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the mechanism of carbamate bond activation and cleavage. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • R Discovery. (1988). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]

Sources

Method

Application Note: Strategic Deprotection of the Benzyl Carbamate (Cbz) Group in Organic Synthesis

Introduction & Mechanistic Rationale The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic and peptide synthesis. Introduced by Bergmann and Zervas, the Cbz group provides robust prot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic and peptide synthesis. Introduced by Bergmann and Zervas, the Cbz group provides robust protection against nucleophiles and bases, remaining perfectly orthogonal to acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc)[1].

Mechanistically, Cbz deprotection relies on the targeted cleavage of the benzyl-oxygen bond. Once this bond is severed, the resulting carbamic acid intermediate is thermodynamically unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide[2]. Depending on the substrate's functional group landscape, this cleavage can be achieved via reductive pathways (hydrogenolysis) or harsh acidic pathways (nucleophilic SN2-like cleavage)[3].

As an application scientist, I emphasize that selecting the correct deprotection protocol is not merely about achieving cleavage, but about preserving the integrity of the rest of the molecule. The protocols detailed below are designed as self-validating systems, ensuring high yield and purity through mechanistic causality.

Decision Matrix for Protocol Selection

Selecting the optimal deprotection method requires a careful analysis of functional group tolerance. The decision tree below outlines the logical flow for selecting a protocol based on the presence of reducible or acid-sensitive moieties.

CbzWorkflow Start Cbz-Protected Amine CheckRed Contains reducible groups? (Alkenes, Alkynes, Benzyl ethers) Start->CheckRed Hydro Catalytic Hydrogenolysis (H2, Pd/C, MeOH) CheckRed->Hydro NO CheckAcid Contains acid-sensitive groups? (Boc, t-Bu esters, Acetals) CheckRed->CheckAcid YES End Isolated Free Amine Hydro->End Transfer Transfer Hydrogenation (NH4HCO2, Pd/C) CheckAcid->Transfer YES Acid Strong Acid Cleavage (33% HBr in AcOH) CheckAcid->Acid NO Transfer->End Acid->End

Workflow for selecting the optimal Cbz deprotection strategy based on substrate compatibility.

Quantitative Data & Substrate Compatibility

To facilitate rapid protocol selection, the following table summarizes the quantitative expectations and functional group compatibilities for the three primary Cbz deprotection methodologies[2][3][4].

Deprotection MethodReagentsTypical YieldFunctional Group CompatibilityNotes / Drawbacks
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOH>90%Tolerates Boc, Fmoc, esters, acetals.Reduces alkenes, alkynes, nitro groups, and benzyl ethers.
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH85–95%Tolerates halogens (often), Boc, Fmoc.Sublimation of NH₄HCO₂ can clog condensers. Generates NH₃.
Acidic Cleavage 33% HBr in AcOH80–90%Tolerates reducible groups (alkenes).Cleaves Boc, t-Bu esters, and acetals. Harsh conditions.

Validated Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (H₂ gas, Pd/C)

This is the most common and atom-economical method. The palladium catalyst adsorbs hydrogen gas and the benzyl aromatic ring, facilitating a clean homolytic cleavage of the C-O bond. The byproducts (toluene and CO₂) are easily removed[2].

Materials:

  • Cbz-protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5–10 mol% Pd)

  • Anhydrous Methanol or Ethanol (0.1 M relative to substrate)

  • Hydrogen gas balloon

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the Cbz-protected amine in methanol within a round-bottom flask.

  • Inert Atmosphere (Crucial Causality): Flush the flask with Argon or Nitrogen gas. Reasoning: Dry Pd/C is highly pyrophoric and can instantly ignite methanol vapors when exposed to atmospheric oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under the inert atmosphere[3].

  • Hydrogenation: Evacuate the flask lightly and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete displacement of inert gas.

  • Reaction Execution: Stir vigorously at room temperature for 2–12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (visualized with Ninhydrin stain). The disappearance of the UV-active Cbz-protected starting material and the appearance of a Ninhydrin-positive spot (indicating a free amine) confirms successful deprotection[3].

  • Work-up: Flush the flask with Argon to remove residual H₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out, as it may ignite. Concentrate the filtrate under reduced pressure to yield the crude amine[2].

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This protocol is a safer alternative to hydrogen gas. Ammonium formate decomposes on the palladium surface to yield ammonia, carbon dioxide, and hydrogen gas in situ. This circumvents the need for high-pressure hydrogen cylinders and allows for milder reduction, often preserving halogenated aromatic systems that would otherwise undergo dehalogenation under standard hydrogenolysis[4].

Materials:

  • Cbz-protected amine (1.0 eq)

  • Ammonium formate (3.0–5.0 eq)

  • 10% Palladium on carbon (Pd/C) (5–10 mol% Pd)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in methanol and purge with Argon.

  • Catalyst & Reagent Addition: Add the 10% Pd/C, followed by solid ammonium formate[3].

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 60 °C. Reasoning: Heat accelerates the decomposition of ammonium formate into H₂ gas, driving the catalytic cycle forward[4].

  • Self-Validation Checkpoint: Evolution of gas (CO₂ and H₂) should be visible. Monitor by LC-MS until the mass of the Cbz-adduct is fully replaced by the free amine mass.

  • Work-up: Cool to room temperature, filter through Celite®, and concentrate. To remove residual formate salts, partition the residue between ethyl acetate and 1M NaOH, extract the organic layer, dry over Na₂SO₄, and concentrate.

Protocol C: Strong Acid Cleavage (HBr/AcOH)

Reserved for substrates containing reducible functional groups (e.g., alkenes, alkynes) that would not survive Pd/C conditions. The strong acid protonates the carbamate carbonyl, rendering the benzyl methylene carbon highly susceptible to nucleophilic attack by the bromide ion. This SN2-like cleavage liberates benzyl bromide and an unstable carbamic acid, which rapidly decarboxylates[3][5].

Materials:

  • Cbz-protected amine (1.0 eq)

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH) (3.0–5.0 eq)

  • Anhydrous diethyl ether (cold)

Step-by-Step Methodology:

  • Setup: Place the Cbz-protected amine in a flask and cool to 0 °C using an ice bath.

  • Acid Addition: Slowly add the 33% HBr in acetic acid solution dropwise[5]. Reasoning: The reaction is exothermic; strict temperature control minimizes side reactions like the cleavage of more robust ether linkages.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–2 hours[3].

  • Precipitation (Self-Validation): Pour the reaction mixture into a large volume of ice-cold anhydrous diethyl ether (approx. 10 volumes). Reasoning: The resulting amine hydrobromide salt is highly polar and insoluble in ether. The immediate formation of a white precipitate visually validates the formation of the deprotected amine salt while driving the equilibrium forward[3][5].

  • Work-up: Collect the precipitated amine hydrobromide salt by centrifugation or vacuum filtration. Wash thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide. Dry under vacuum[5].

Troubleshooting & Expert Insights

  • Catalyst Poisoning (Hydrogenolysis): If the reaction stalls, your substrate may contain sulfur (e.g., methionine, cysteine) or phosphorus impurities that strongly coordinate to and deactivate the palladium surface. Solution: Switch to the HBr/AcOH protocol, or utilize a Lewis acid alternative like AlCl₃ in HFIP[3].

  • Over-Reduction: When using standard hydrogenolysis on substrates with sensitive aromatic rings, over-reduction to cyclohexyl derivatives can occur if left for extended periods. Solution: Strictly monitor the reaction via LC-MS and quench immediately upon completion, or switch to the milder transfer hydrogenation protocol[4].

References[3] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. BenchChem. Available at:https://www.benchchem.com/product/b7933475#protocol-for-the-deprotection-of-the-benzyl-carbamate-group[1] Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2018/06/07/protecting-groups-for-amines-carbamates/[2] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at:https://total-synthesis.com/cbz-protecting-group-mechanism/[4] ChemInform Abstract: Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. ResearchGate. Available at:https://www.researchgate.net/publication/262939105_Ammonium_Formate_Catalytic_Transfer_Hydrogenation_A_Convenient_Method_for_Removal_of_Halogenated_Benzyloxycarbonyl_and_Benzyl_Protecting_Groups_in_Peptide_Synthesis[5] Are Two Better than One? Comparing Intermolecular and Intramolecular Indicator Displacement Assays in Pyrophosphate Sensors. RSC.org. Available at:https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00000a

Sources

Application

Advanced Application Note: Synthesis and Mechanistic Validation of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Executive Summary The development of Integrase Strand Transfer Inhibitors (INSTIs) represents a paradigm shift in the management of HIV-1. By targeting the viral integrase (IN) enzyme, these compounds block the insertion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Integrase Strand Transfer Inhibitors (INSTIs) represents a paradigm shift in the management of HIV-1. By targeting the viral integrase (IN) enzyme, these compounds block the insertion of the reverse-transcribed viral genome into host chromatin. This application note provides a comprehensive guide for researchers and process chemists on the mechanistic rationale, structural evolution, and step-by-step synthesis of the tricyclic pyridone core—the critical pharmacophore of second-generation INSTIs such as Dolutegravir (DTG) and Cabotegravir (CAB).

Mechanistic Grounding: The Two-Metal Binding Model

HIV-1 Integrase catalyzes integration via two sequential reactions: 3'-processing and strand transfer. INSTIs specifically inhibit the strand transfer step. They do not bind to the free IN enzyme; rather, they selectively interact with the target capture complex (TCC) formed by IN and viral DNA[1].

The defining structural feature of all clinically approved INSTIs is a coplanar heteroaromatic system (e.g., a diketo acid or a pyrimidone/pyridone ring) that acts as a bidentate or tridentate chelator. This core chelates two critical divalent magnesium ions (Mg²⁺) located in the catalytic core domain (CCD) of the integrase active site[2]. Concurrently, a flexible halobenzyl group extends into the pocket, displacing the 3'-terminal deoxyadenosine of the viral DNA and forming stable π-π stacking interactions with the penultimate cytosine base[3].

MOA IN HIV-1 Integrase (CCD) Mg Two Mg2+ Ions (Catalytic Site) IN->Mg Coordinates vDNA Viral DNA (3'-end) IN->vDNA Binds Block Strand Transfer Blocked Mg->Block Inhibition vDNA->Block Displacement INSTI INSTI (e.g., Dolutegravir) Pyridone Core INSTI->Mg Chelates (Displaces H2O) Halo Halobenzyl Group INSTI->Halo Covalently linked Halo->vDNA π-π Stacking

Logical flow of INSTI-mediated HIV-1 Integrase inhibition via Mg2+ chelation and DNA displacement.

Pharmacophore Evolution & Quantitative Metrics

First-generation INSTIs (Raltegravir, Elvitegravir) proved highly efficacious but suffered from a low genetic barrier to resistance. Single point mutations in the IN enzyme (e.g., Y143R, N155H, E92Q) rapidly conferred clinical resistance[4]. Second-generation INSTIs (Dolutegravir, Bictegravir) were engineered with a highly compact, flexible tricyclic core that allows the molecule to re-adjust its conformation within the mutated active site, maintaining tight Mg²⁺ chelation even in the presence of mutations like E138K or Q148H[5].

Table 1: Pharmacokinetic and Pharmacodynamic Data of FDA-Approved INSTIs
CompoundGenerationCore StructureIC₅₀ (nM)Plasma Half-life (h)Resistance Barrier
Raltegravir (RAL) 1stPyrimidinone~10–15~9Low (Y143R, N155H)
Elvitegravir (EVG) 1stQuinolone~7–15~13 (boosted)Low (E92Q)
Dolutegravir (DTG) 2ndTricyclic Pyridone~2–5~14High (Requires E138K/Q148H)
Bictegravir (BIC) 2ndTricyclic Pyridone~1.5–3~17High

Synthetic Strategy: The Dolutegravir Pyridone Core

The synthesis of Dolutegravir and Cabotegravir relies on a shared, highly functionalized intermediate: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid .

The traditional batch route often suffers from the isolation of unstable intermediates. Modern process chemistry, including telescoped batch and continuous flow methodologies, bypasses these isolations to improve yield and throughput. The strategy involves enamine formation, transamination, cyclization with dimethyl oxalate, and a strictly controlled regioselective hydrolysis[6].

Synthesis SM1 Methyl 4-methoxyacetoacetate + DMF-DMA Int1 Enamine Intermediate SM1->Int1 Condensation (Neat, RT) Int2 Vinylogous Amide Int1->Int2 Transamination Reag1 Aminoacetaldehyde dimethyl acetal Reag1->Int2 Int3 Pyridone Bis-ester Int2->Int3 Cyclization (Telescoped) Reag2 Dimethyl oxalate + NaOMe/MeOH Reag2->Int3 Prod Pyridone-Carboxylic Acid (DTG Precursor) Int3->Prod Regioselective Hydrolysis Reag3 LiOH (0 °C) Reag3->Prod

Telescoped synthetic workflow for the Dolutegravir pyridone-carboxylic acid intermediate.

Experimental Protocol: Telescoped Synthesis of the Pyridone Core

The following protocol outlines a self-validating, telescoped synthesis of the key pyridone-carboxylic acid precursor, optimized to prevent intermediate degradation and maximize regioselectivity,[6].

Step 1: Enamine Formation & Transamination

Objective: Construct the vinylogous amide framework required for ring closure.

  • Reaction: In a dry, nitrogen-purged reactor, charge Methyl 4-methoxyacetoacetate (1.0 equiv) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv).

  • Causality: The reaction is run neat at room temperature (25 °C) for 1.5 hours. Omitting solvent increases the collision frequency, driving the endothermic elimination of methanol to form the trans-enamine intermediate rapidly.

  • Transamination: To the crude mixture, add aminoacetaldehyde dimethyl acetal (1.1 equiv) dissolved in anhydrous methanol. Stir at 25 °C for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the enamine spot and the emergence of a highly UV-active spot (254 nm) confirms the formation of the vinylogous amide. Do not isolate this intermediate, as it is prone to hydrolytic degradation.

Step 2: Pyridone Ring Cyclization

Objective: Form the 1,4-dihydropyridine ring via a Claisen-type condensation.

  • Reaction: To the reactor containing the crude vinylogous amide, add dimethyl oxalate (1.5 equiv).

  • Base Addition: Slowly add a 4.5 M solution of Sodium Methoxide (NaOMe) in Methanol (1.5 equiv) while maintaining the internal temperature at 30 °C.

  • Causality: While Lithium Methoxide (LiOMe) is cited in older literature, NaOMe in MeOH is explicitly chosen here because it exhibits superior solubility. This prevents the precipitation of alkoxide salts, avoiding localized hot spots and reactor fouling (critical if adapting to continuous flow).

  • Self-Validation (IPC): Analyze the reaction mixture via LC-MS. Successful cyclization is confirmed by a distinct mass shift corresponding to the loss of methanol (M - 32), yielding the pyridone bis-ester.

Step 3: Regioselective Ester Hydrolysis

Objective: Selectively hydrolyze the C3-ester to a carboxylic acid while preserving the C6-ester for downstream amidation.

  • Reaction: Cool the reaction mixture strictly to 0 °C using an ice/brine bath.

  • Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 1.05 equiv) dropwise over 30 minutes.

  • Causality: Temperature control is paramount. The C3-ester is sterically less hindered and electronically more activated than the C6-ester. Maintaining 0 °C ensures kinetic control, preventing over-hydrolysis to the di-acid, which would ruin the subsequent coupling step[6].

  • Workup: Acidify the mixture to pH 2.0 using 2 N HCl. The target pyridone-carboxylic acid will precipitate. Filter, wash with cold water, and recrystallize from isopropanol.

Analytical Validation Parameters

To ensure the structural integrity of the synthesized DTG precursor, the following analytical validations must be met:

  • HPLC Purity: >98% (C18 column, Gradient: 10-90% Acetonitrile in Water with 0.1% TFA over 15 min).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic highly deshielded singlet of the pyridone ring proton (C2-H) at ~8.5 ppm, confirming the aromatic integrity of the core. The presence of two distinct methoxy singlets (~3.8 and ~3.9 ppm) confirms the preservation of the C6-ester and the C5-methoxy group.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₇NO₈ [M+H]⁺: 316.1027; Found: ± 5 ppm.

References

  • Recent advances in the development of integrase inhibitors for HIV treatment Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and development of integrase inhibitors Source: Wikipedia URL:[Link]

  • Structural biology of HIV integrase strand transfer inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir Source: Angewandte Chemie International Edition / d-nb.info URL:[Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir Source: ACS Omega / acs.org URL:[Link]

Sources

Method

Application Note: Benzyl(2-Hydroxyphenyl)Carbamate as a Key Intermediate in the Synthesis of Tricyclic Antitubercular Agents

Introduction and Rationale The rise of multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has necessitated the development of novel therapeutic scaffolds[1]. Oxazolidinones, exemplified by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The rise of multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has necessitated the development of novel therapeutic scaffolds[1]. Oxazolidinones, exemplified by the FDA-approved drug Linezolid, have demonstrated potent antibacterial activity by inhibiting bacterial protein synthesis at the 50S ribosomal subunit[1]. To enhance pharmacological profiles and overcome emerging resistance, next-generation drug design has focused on structurally rigidified derivatives, specifically tricyclic fused benzoxazinyl-oxazolidinones (benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones)[2].

Benzyl(2-hydroxyphenyl)carbamate has emerged as the premier intermediate for synthesizing these complex tricyclic scaffolds[1]. The strategic selection of this intermediate is rooted in its bifunctional nature:

  • The Phenolic Hydroxyl (-OH): Acts as a highly competent nucleophile for stereospecific etherification via the Mitsunobu reaction.

  • The N-Carboxybenzyl (Cbz) Protected Amine: Serves a dual purpose. Initially, it protects the reactive aniline nitrogen from unwanted alkylation. Subsequently, the carbamate carbonyl acts as an internal electrophile during base-mediated cyclization, seamlessly forming the oxazolidinone ring while expelling benzyl alcohol as a leaving group[2].

By utilizing this intermediate, chemists can execute a convergent, one-pot methodology that bypasses tedious linear syntheses, avoids intermediate degradation, and preserves the critical stereocenters required for biological activity[3].

Visualizing the Synthetic Architecture

Workflow A 2-Aminophenol + Benzyl Chloroformate B Base (NaHCO3) Protection Reaction A->B C Benzyl(2-Hydroxyphenyl)Carbamate (Key Intermediate) B->C E Mitsunobu Reaction (DIAD, PPh3) C->E D Chiral Epoxide (2,3-epoxy-4-trityloxybutanol) D->E F Sequential Cyclization (Mild Conditions) E->F G Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones (Anti-TB Agents) F->G

Caption: Workflow for the synthesis of tricyclic anti-TB agents via the carbamate intermediate.

Mechanism N1 Benzyl(2-Hydroxyphenyl)Carbamate Nucleophilic Phenol OH N2 Mitsunobu Activation PPh3 / DIAD complex N1->N2 N3 Etherification Inversion of Stereocenter N2->N3 Chiral Epoxide N4 Intramolecular Cyclization Carbamate N attacks Epoxide N3->N4 Base/Heat N5 Tricyclic Scaffold [6,6,5] Benzoxazinyl-Oxazolidinone N4->N5 Stereoretention

Caption: Mechanistic pathway of the Mitsunobu-driven etherification and subsequent cyclization.

Experimental Protocols

The following self-validating protocols describe the preparation of the intermediate and its subsequent conversion into the antitubercular scaffold.

Protocol A: Synthesis of Benzyl(2-Hydroxyphenyl)Carbamate

Objective: Selectively protect the amine group of 2-aminophenol without forming the O-acylated byproduct.

Reagents & Materials:

  • 2-Aminophenol (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (11 mmol, 58% in toluene)

  • Sodium bicarbonate (NaHCO₃) (3 M aqueous solution, 3.6 mL)

  • Sodium hydroxide (NaOH) (3 M aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-aminophenol in 3.6 mL of 3 M NaHCO₃ solution. Causality: The mild base neutralizes the HCl generated during the reaction without being strong enough to deprotonate the phenol, ensuring N-selectivity over O-selectivity[4].

  • Addition: Cool the mixture to 0 °C. Add benzyl chloroformate (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature (RT) and stir vigorously for 15 hours[4].

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of 3 M NaOH. Causality: The NaOH wash deprotonates the newly formed carbamate and unreacted phenol, pulling the target compound into the aqueous phase while leaving non-polar organic impurities in the toluene/ether layer[4].

  • Extraction: Wash the aqueous phase with diethyl ether (3 × 20 mL) to remove residual organic contaminants[4].

  • Precipitation (Self-Validation): Slowly add concentrated HCl to the aqueous phase under continuous stirring until the pH reaches ~2. The targeted product will spontaneously precipitate as a light yellow solid[4].

  • Isolation: Filter the solid, wash with cold distilled water, and dry under a vacuum to yield the pure intermediate (~70% yield)[4].

Protocol B: One-Pot Synthesis of Tricyclic Benzoxazinyl-Oxazolidinones

Objective: Execute a convergent Mitsunobu reaction and sequential cyclization to yield the anti-TB agent with high enantiomeric excess (ee).

Reagents & Materials:

  • Benzyl(2-hydroxyphenyl)carbamate (1.0 eq)

  • Chiral 2,3-epoxy-4-trityloxybutanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation Complex Formation: In a flame-dried flask under inert atmosphere (N₂), dissolve Benzyl(2-hydroxyphenyl)carbamate, the chiral epoxide, and PPh₃ in anhydrous THF. Cool the mixture to 0 °C.

  • Mitsunobu Initiation: Add DIAD dropwise over 10 minutes. Causality: DIAD must be added slowly at low temperatures to control the highly exothermic formation of the betaine intermediate with PPh₃, which prevents the thermal degradation of the sensitive chiral epoxide[1].

  • Etherification: Stir the mixture at RT until TLC indicates the complete consumption of the carbamate intermediate (typically 2-4 hours). This step achieves the stereospecific inversion of the secondary alcohol[3].

  • Sequential Cyclization: Once the ether intermediate is fully formed, elevate the reaction temperature to 60 °C and add a mild base (e.g., Cs₂CO₃) if required by the specific substrate derivative. The carbamate nitrogen will intramolecularly attack the epoxide, expelling the benzyloxy group and closing the oxazolidinone ring[1].

  • Purification: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the tricyclic product[3].

Quantitative Data Summary

The efficiency and stereoselectivity of the one-pot protocol utilizing Benzyl(2-hydroxyphenyl)carbamate are highly dependent on the chirality of the epoxide substrate. The table below summarizes the yield and enantiomeric excess for four distinct stereoisomers generated using this methodology[1].

Product IsomerSubstrate (Chiral Epoxide)Isolated Yield (%)Enantiomeric Excess (ee %)
(3R,3aS)-11aa (2R,3S)-2,3-epoxy-4-trityloxybutanol8398.9
(3S,3aR)-11b (2S,3R)-2,3-epoxy-4-trityloxybutanol6797.8
(3R,3aR)-11c (2R,3R)-2,3-epoxy-4-trityloxybutanol73> 99.0
(3S,3aS)-11d (2S,3S)-2,3-epoxy-4-trityloxybutanol80> 99.0

Note: The consistently high ee values (>97.8%) validate that the carbamate intermediate undergoes the Mitsunobu etherification with high stereochemical fidelity, making it an ideal precursor for precision drug development[2].

References

  • Zhao, H., Zhao, W., Cheng, S., Lu, H., Zhang, D., & Huang, H. (2020). "Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones." RSC Advances, 10(41), 24037-24044. URL: [Link]

  • US Patent Application US20140323720A1. (2014). "Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.

Sources

Application

Application Notes and Protocols: A Cell-Based Assay for Evaluating the Cytotoxicity of Carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Relevance of Carbamate Derivatives and the Need for Robust Cellular Screening Carbamate derivatives represent a versatile class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Relevance of Carbamate Derivatives and the Need for Robust Cellular Screening

Carbamate derivatives represent a versatile class of organic compounds with significant applications in both medicine and agriculture. Structurally, their carbamate moiety (or urethane group) provides good chemical and proteolytic stability, allowing these molecules to permeate cell membranes effectively. This has led to their successful development as therapeutic agents for a range of diseases, including cancer, epilepsy, and Alzheimer's disease. In oncology, for instance, certain carbamate derivatives have been shown to induce cytotoxicity in cancer cells through mechanisms such as the disruption of microtubule formation and the induction of apoptosis.[1][2] The apoptotic pathways triggered by some carbamates can involve the activation of caspases and the release of mitochondrial cytochrome-c.[3][4]

Given the therapeutic potential of novel carbamate derivatives, robust and reliable screening methods are essential to identify and characterize promising lead compounds. Cell-based assays are a cornerstone of early-stage drug discovery, offering a physiologically relevant environment to assess a compound's biological activity and potential toxicity.[5][6] This application note provides a detailed protocol for a cell-based assay to determine the cytotoxic effects of novel carbamate derivatives using the human lung carcinoma cell line, A549, as a model system. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7][8] Additionally, we will briefly discuss the Lactate Dehydrogenase (LDH) assay as a complementary method to measure cytotoxicity by quantifying plasma membrane damage.

Assay Principle: Quantifying Cell Viability and Cytotoxicity

The MTT Assay

The MTT assay is a quantitative colorimetric method to assess cell viability. The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[8] This conversion is only possible in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[8] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[9] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, the cytotoxic potential of the tested compound.

The Lactate Dehydrogenase (LDH) Cytotoxicity Assay

As a complementary method, the LDH assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis or plasma membrane damage.[10][11] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[11] This assay provides a direct measure of membrane integrity.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the cytotoxicity of carbamate derivatives using a cell-based assay approach.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A A549 Cell Culture (Logarithmic Growth Phase) D Seed A549 Cells in 96-well Plates A->D B Prepare Carbamate Derivative Stock Solutions (in DMSO) C Prepare Serial Dilutions of Carbamate Derivatives B->C F Treat Cells with Carbamate Derivatives (24-72 hours) C->F E Incubate Cells (24 hours) D->E E->F G Perform Cytotoxicity Assay (MTT or LDH) F->G H Measure Absorbance (Spectrophotometer) G->H I Calculate Percent Viability H->I J Generate Dose-Response Curves I->J K Determine IC50 Values J->K

Caption: General workflow for the cell-based cytotoxicity assessment of carbamate derivatives.

Detailed Protocols

Materials and Reagents
  • Cell Line: A549 human lung carcinoma cells

  • Culture Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS)

  • Test Compounds: Carbamate derivatives

  • Assay Reagents (MTT):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Assay Reagents (LDH): Commercially available LDH cytotoxicity assay kit

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Inverted microscope

    • Centrifuge

    • 96-well flat-bottom microplates

    • Multichannel pipette

    • Microplate reader (spectrophotometer)

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells when they reach 80-90% confluency. Use cells in the logarithmic growth phase for the assay.

  • Cell Seeding: a. Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. b. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere.

Part 2: Compound Preparation and Treatment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of each carbamate derivative in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the carbamate stock solutions in culture medium to achieve the desired final concentrations for the dose-response study. A typical starting range for novel compounds could be from 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%).

  • Cell Treatment: a. After the 24-hour incubation, carefully remove the old medium from the wells. b. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Part 3A: MTT Assay Protocol
  • MTT Addition: After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Part 3B: LDH Assay Protocol (Alternative/Complementary)
  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the reagents from a commercial LDH cytotoxicity assay kit to each well according to the manufacturer's instructions. This typically involves adding a reaction mixture containing the substrate and dye.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Data Analysis and Interpretation

  • Calculate Percent Viability (MTT Assay):

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Calculate Percent Cytotoxicity (LDH Assay):

    • Percent Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

    • The negative control is untreated cells, and the positive control is cells treated with a lysis solution provided in the kit.

  • Generate Dose-Response Curves: Plot the percent viability or cytotoxicity against the logarithm of the compound concentration.

  • Determine IC50 Values: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. This value can be calculated by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Expected Results

The cytotoxic effects of carbamate derivatives can vary significantly based on their chemical structure. Below is a table with hypothetical data illustrating potential outcomes for three different carbamate derivatives tested on A549 cells.

Carbamate DerivativeIC50 (µM) after 48hMaximum Inhibition (%)
Derivative A5.295
Derivative B25.880
Derivative C> 10020

Note: These are example values. Actual IC50 values for novel compounds can range from nanomolar to high micromolar. For instance, some platinum(IV) carbamate complexes have shown IC50 values around 1.0 µM in A549 cells.[12] Other studies on different compounds in A549 cells have reported a wide range of IC50 values.[13][14][15][16][17]

The following diagram illustrates a typical dose-response curve from which the IC50 value is determined.

Dose-Response Curve n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 ic50_x IC50 n5->ic50_x n7 n6->n7 n8 n7->n8 xaxis Log [Carbamate Derivative] (M) yaxis % Cell Viability origin 5,0 origin->5,0 0,5 origin->0,5 ic50_y 50% ic50_y->n5

Caption: A representative sigmoidal dose-response curve showing the determination of the IC50 value.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Uneven cell seeding- Pipetting errors- Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use a multichannel pipette for reagent addition.
Low Absorbance Signal (MTT) - Low cell density- Insufficient incubation time with MTT- Optimize cell seeding density through a titration experiment.- Increase the MTT incubation time (up to 4 hours).
High Background Absorbance - Microbial contamination- Interference from phenol red in the medium- Regularly check cell cultures for contamination.- Use phenol red-free medium during the MTT incubation step.
Incomplete Formazan Dissolution - Insufficient solubilization time or volume- Increase incubation time with the solubilization solution.- Ensure the volume is adequate and gently agitate the plate.

Assay Validation

To ensure the reliability and reproducibility of the cell-based assay, it is crucial to perform assay validation.[18][19][20] Key validation parameters include:

  • Specificity: The assay should specifically measure cell viability and not be affected by the test compound itself (e.g., colored compounds interfering with absorbance readings).

  • Accuracy: The extent to which the measured values reflect the true values.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte (viable cells) within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the cytotoxicity of carbamate derivatives using a cell-based MTT assay. By following these guidelines, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of novel compounds. The inclusion of a complementary assay like the LDH assay can provide a more complete picture of the mechanism of cell death. Proper data analysis and assay validation are critical steps to ensure the scientific integrity of the findings and to make informed decisions in the drug discovery and development process.

References

  • Wikipedia. (2023, October 26). MTT assay. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from a valid URL for the Bio-Rad manual or a similar product.
  • University of California, San Francisco. (n.d.). MTT Assay.
  • Ahmad, I., et al. (2021). α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. ResearchGate. Retrieved from [Link]

  • Baranowska-Kortylewicz, J., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Cell Death & Discovery. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Baranowska-Kortylewicz, J., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. ResearchGate. Retrieved from [Link]

  • Johnstone, T. C., et al. (2011). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. Inorganic Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Altıntop, M. D., et al. (2020). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Retrieved from [Link]

  • Urbaniak, A., et al. (2020). Carbamate derivatives of colchicine show potent activity towards primary acute lymphoblastic leukemia and primary breast cancer cells-in vitro and ex vivo study. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Ahmad, I., et al. (2021). IC 50 values (lM) of tested compounds against malignant cell lines. ResearchGate. Retrieved from [Link]

  • Altıntop, M. D., et al. (2020). IC50 values of the compounds against A549 and L929 cells after 24 h. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from a valid URL for the Assay Genie manual.
  • Baranowska-Kortylewicz, J., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules. Retrieved from [Link]

  • Li, Q., et al. (2007). Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells. Toxicology and Industrial Health. Retrieved from [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • O'Hara, D. M., et al. (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • An, F. F., & Qu, Z. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Tighadouini, S., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Li, Q., et al. (2015). Carbamate Pesticide-Induced Apoptosis in Human T Lymphocytes. International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2019). Dose curve and IC 50 values of extracts on A549 cell line. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Benzyl(2-Hydroxyphenyl)Carbamate Synthesis

Welcome to the technical support center for the synthesis of Benzyl(2-Hydroxyphenyl)Carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzyl(2-Hydroxyphenyl)Carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and enhance your reaction yields with confidence.

Reaction Fundamentals

The synthesis of Benzyl(2-Hydroxyphenyl)Carbamate typically involves the reaction of 2-aminophenol with benzyl chloroformate. This is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] In this reaction, the more nucleophilic amino group of 2-aminophenol selectively attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][4] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1][5]

Reaction Mechanism: Schotten-Baumann Synthesis

The diagram below illustrates the key steps in the formation of Benzyl(2-Hydroxyphenyl)Carbamate.

G cluster_main Reaction Pathway cluster_acid Acid Byproduct Handling reagents 2-Aminophenol + Benzyl Chloroformate intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (Amine on Carbonyl) reagents->intermediate base Base (e.g., NaHCO₃, Pyridine) salt Neutralized Salt (e.g., NaCl, Pyridinium HCl) base->salt Neutralization base->salt product Benzyl(2-Hydroxyphenyl)Carbamate intermediate->product Elimination of Cl⁻ intermediate->product hcl HCl intermediate->hcl hcl->salt hcl->salt

Caption: General mechanism for carbamate formation.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Problem: Low or No Product Yield

Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

A1: Persistently low yields often point to one of four areas: reagent quality, reaction conditions, base selection, or competitive side reactions.

  • Reagent Purity and Stability: Benzyl chloroformate is highly moisture-sensitive and can hydrolyze to benzyl alcohol and HCl, reducing the amount of active reagent available.[4] Always use a fresh bottle or a recently opened one stored under an inert atmosphere. The 2-aminophenol can oxidize over time (indicated by a darkening color); using purified, light-colored starting material is recommended.

  • Reaction Temperature: This reaction is typically exothermic. Running the reaction at a low temperature (0-5 °C), especially during the dropwise addition of benzyl chloroformate, is critical.[6] Elevated temperatures can accelerate the hydrolysis of the chloroformate and promote side reactions.

  • Ineffective HCl Scavenging: The choice and amount of base are crucial. If the HCl byproduct is not neutralized efficiently, it will protonate the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction.[1] Ensure you are using at least one equivalent of a suitable base.

  • Side Reaction - O-Acylation: The hydroxyl group on 2-aminophenol is also nucleophilic and can react with benzyl chloroformate to form a carbonate ester, or the product carbamate's hydroxyl group can react to form a dicarbonate.[3][7] While the amine is significantly more nucleophilic, harsh conditions can promote this side reaction.

Problem: Product Impurity and Side Reactions

Q2: My final product is contaminated with a significant byproduct that is difficult to separate. I suspect it's the di-substituted product. How can I confirm this and prevent its formation?

A2: The formation of a di-substituted product, Benzyl N-(2-(benzyloxycarbonyloxy)phenyl)carbamate, is a common issue. This occurs when the hydroxyl group of the desired product reacts with a second molecule of benzyl chloroformate.

  • Prevention Strategy 1: Control Stoichiometry: The most direct method to minimize this is to use a slight excess of 2-aminophenol relative to benzyl chloroformate or, at a minimum, avoid using an excess of the chloroformate. A 1:1 or 1.05:1 ratio of amine to chloroformate is a good starting point.

  • Prevention Strategy 2: Slow Addition at Low Temperature: Add the benzyl chloroformate solution dropwise to the stirred amine solution at 0 °C.[6] This maintains a low instantaneous concentration of the chloroformate, favoring the more rapid reaction with the highly nucleophilic amine over the slower reaction with the less nucleophilic hydroxyl group of the product.[3]

  • Confirmation: The di-substituted product will have a significantly higher molecular weight, which can be confirmed by LC-MS. Its ¹H-NMR spectrum would show two distinct benzyl group signals.

Q3: I am observing the formation of dibenzyl carbonate in my reaction mixture. What is causing this?

A3: Dibenzyl carbonate forms when benzyl chloroformate reacts with benzyl alcohol. The source of the benzyl alcohol is almost always the hydrolysis of the benzyl chloroformate starting material by trace amounts of water in the reagents or solvent.[8]

  • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using an aqueous base in a biphasic system (a common Schotten-Baumann setup), ensure vigorous stirring to maximize the reaction rate between the organic and aqueous phases, which helps the desired reaction outcompete the hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q: What is the optimal choice of base for this reaction?

A: The choice of base depends on the solvent system.

  • For Biphasic Systems (e.g., Toluene/Water, Dichloromethane/Water): An inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[6][8] They are inexpensive and remain in the aqueous layer, simplifying workup.

  • For Anhydrous, Homogeneous Systems (e.g., THF, Dichloromethane): A non-nucleophilic organic base like triethylamine (TEA) or pyridine is preferred.[7] They are soluble in organic solvents and effectively scavenge HCl. However, they can be harder to remove during purification.

Q: Which solvent is best suited for this synthesis?

A: Several solvents can be effective.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are excellent choices for anhydrous reactions using an organic base. They are good at solubilizing both the starting materials and the product.

  • Biphasic Systems (e.g., Water with an immiscible organic solvent like Toluene or Ethyl Acetate): These are classic Schotten-Baumann conditions.[2] The amine dissolves in the organic phase, and the inorganic base in the aqueous phase. This setup is effective at suppressing the hydrolysis of the chloroformate.[2]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 30:70 v/v). You should see the spot for 2-aminophenol disappear and a new, less polar spot for the product appear. Staining with potassium permanganate can help visualize the spots.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling key reaction parameters.

Materials:

  • 2-Aminophenol (1.0 equiv)

  • Benzyl Chloroformate (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 1:1 mixture of ethyl acetate and water.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve benzyl chloroformate (1.05 equiv) in a small amount of ethyl acetate and add it to the dropping funnel. Add the chloroformate solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

Parameter Optimization Summary

The following table summarizes the impact of key variables on reaction outcomes.

ParameterSub-Optimal ConditionOptimized ConditionRationale & Expected Outcome
Temperature > 25 °C (Room Temp)0 - 5 °CMinimizes hydrolysis of benzyl chloroformate and reduces O-acylation side reactions, increasing yield and purity.[6]
Reagent Stoichiometry Excess Benzyl Chloroformate1.0 - 1.05 equiv Benzyl ChloroformatePrevents the formation of the di-substituted byproduct, simplifying purification and improving yield of the desired product.
Base Weak or Insufficient Base>1.5 equiv NaHCO₃ or TEAEnsures complete neutralization of HCl byproduct, driving the reaction to completion.[1]
Rate of Addition Rapid / Bulk AdditionSlow, Dropwise AdditionMaintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine.
Solvent Purity "Wet" or Technical GradeAnhydrous GradePrevents premature hydrolysis of benzyl chloroformate, ensuring it is available for the main reaction.[4]
Troubleshooting Workflow

If you are experiencing issues, follow this logical decision tree to diagnose the problem.

G start Low Yield or Impure Product check_sm Analyze Starting Materials (SMs) by NMR/TLC. Are they pure? start->check_sm check_cond Review Reaction Conditions. Temp ≤ 5°C? Slow addition? check_sm->check_cond Yes res_sm Root Cause: Reagent Degradation check_sm->res_sm No check_base Review Base. Correct equivalents? Correct type? check_cond->check_base Yes res_cond Root Cause: Side Reactions Prevalent (Hydrolysis, O-Acylation) check_cond->res_cond No check_workup Review Workup/Purification. Correct pH? Correct solvent? check_base->check_workup Yes res_base Root Cause: Reaction Stalled (Amine Protonation) check_base->res_base No res_workup Root Cause: Product Loss During Extraction/Purification check_workup->res_workup No sol_sm Solution: Use fresh/purified Benzyl Chloroformate and 2-Aminophenol. res_sm->sol_sm sol_cond Solution: Maintain 0-5°C during addition. Add Cbz-Cl dropwise. res_cond->sol_cond sol_base Solution: Use >1.5 eq. of appropriate base (e.g., NaHCO₃ for biphasic). res_base->sol_base sol_workup Solution: Ensure phase separation is clean. Optimize chromatography gradient. res_workup->sol_workup

Caption: A logical workflow for troubleshooting synthesis.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. ResearchGate. Available at: [Link]

  • Efficient carbamate synthesis. Google Patents.
  • A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. ACS Publications. Available at: [Link]

  • Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. ResearchGate. Available at: [Link]

  • Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]

  • Synthesis of Benzyl carbamate. PrepChem.com. Available at: [Link]

  • Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Pearson. Available at: [Link]

  • Benzyl chloroformate. Wikipedia. Available at: [Link]

  • Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. Available at: [Link]

  • PREPARATION OF N-ARYL-5R-HYDROXYMETHYL-2-OXAZOLIDINONES FROM N-ARYL CARBAMATES: N-PHENYL-(5R)-HYDROXYMETHYL- 2-OXAZOLIDINONE. Organic Syntheses. Available at: [Link]

  • Benzyl chloroformate. Grokipedia. Available at: [Link]

  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. ACS Publications. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology. Available at: [Link]

  • Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link]

  • Formic acid, chloro-, benzyl ester. Organic Syntheses. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

  • Benzyl Chloroformate. Common Organic Chemistry. Available at: [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. MDPI. Available at: [Link]

Sources

Optimization

improving purification of Benzyl(2-Hydroxyphenyl)Carbamate by recrystallization

Welcome to the Technical Support Center for the purification of Benzyl(2-Hydroxyphenyl)Carbamate (also known as N-Cbz-2-aminophenol). As a Senior Application Scientist, I have designed this guide to move beyond basic ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Benzyl(2-Hydroxyphenyl)Carbamate (also known as N-Cbz-2-aminophenol).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful recrystallization is not a matter of luck; it is a thermodynamic process governed by solubility gradients, nucleation kinetics, and intermolecular forces. Benzyl(2-hydroxyphenyl)carbamate features both hydrogen-bond donors (-OH, -NH) and acceptors (C=O), making it prone to complex solvent interactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure high-yield, high-purity recovery.

Section 1: Troubleshooting & FAQs

Q1: During recrystallization, my product forms a gooey oil at the bottom of the flask instead of crystals. What is the mechanistic cause, and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[1]. This occurs when the system is driven to a point in the phase diagram where a liquid-liquid phase split becomes energetically more favorable than solid nucleation[1].

  • Causality 1 (Temperature vs. Melting Point): Oiling out frequently happens when the temperature at which the solution becomes saturated (the cloud point) is higher than the melting point of the impure solute mixture[2]. Because impurities depress the melting point of your carbamate, the product separates as a liquid melt rather than a solid crystal[2].

  • Causality 2 (Solvent-Solute Mismatch): If the interaction between the solute and the solvent is sufficiently poor, there is an energetic benefit to the solute forming a second liquid phase even at high temperatures[3].

The Fix:

  • Reheat and Dilute: Reheat the mixture until the oil completely dissolves. Add 5-10% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the melting point of the mixture[4].

  • Adjust Cooling Rate: Cool the solution much more slowly. Rapid supersaturation forces phase separation; slow cooling allows the slower kinetics of crystal lattice formation to compete successfully[1].

  • Seeding: Introduce a pure seed crystal of Benzyl(2-Hydroxyphenyl)Carbamate just above the cloud point to provide a nucleation site, bypassing the energy barrier required for spontaneous nucleation[4].

OilingOut Issue Oiling Out Observed Check Is T_cloud > Melting Point? Issue->Check Yes Yes: Lower conc. or change solvent Check->Yes Yes No No: Add good solvent, cool slower, or seed Check->No No

Caption: Decision tree for resolving liquid-liquid phase separation (oiling out).

Q2: How do I select the optimal solvent system for Benzyl(2-Hydroxyphenyl)Carbamate?

A: The choice of solvent dictates the purity and recovery rate. Because this molecule contains a polar carbamate/phenol domain and a non-polar benzyl ring, mixed solvent systems (anti-solvent crystallization) are highly effective. The goal is to maximize the temperature-dependent solubility gradient.

Table 1: Solvent System Comparison for Carbamate Recrystallization

Solvent System (Good/Poor)Ratio (v/v)Polarity ProfileMechanistic Advantage & Application
Dichloromethane / Petroleum Ether 1:2 to 1:4High / Very LowStandard for routine purification. Rapid crystallization, but DCM's low boiling point limits the temperature gradient[5].
Ethyl Acetate / Hexane 1:3 to 1:5Mod-High / LowOptimal. Excellent thermal gradient. EtOAc disrupts intermolecular H-bonds at boiling, while Hexane forces precipitation upon cooling[6].
Toluene Single SolventModerateIdeal for scale-up. Prevents LLPS by providing a single, moderately polar environment with a high boiling point.

Q3: My crude material is dark brown. Recrystallization alone isn't removing the color. What is the solution?

A: Dark colors usually indicate the presence of high-molecular-weight, conjugated polymeric degradation products (often from the oxidation of unreacted 2-aminophenol). These impurities can become trapped within the crystal lattice. The Fix: Use activated charcoal (Norit). The highly porous matrix of activated carbon selectively adsorbs these large, conjugated impurities via π−π stacking interactions. You must perform a hot gravity filtration immediately after this step to remove the carbon before the product crystallizes[7].

Section 2: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes the Ethyl Acetate / Hexane mixed-solvent system. It is designed as a self-validating system—meaning specific visual cues confirm that the thermodynamic conditions are correct before you proceed to the next step.

Step 1: Initial Dissolution

  • Place the crude Benzyl(2-Hydroxyphenyl)Carbamate in an Erlenmeyer flask.

  • Add a minimal volume of boiling Ethyl Acetate (the "good" solvent) dropwise while swirling on a hot plate until the solid just dissolves[7].

  • Causality: Using the absolute minimum volume at the boiling point ensures maximum supersaturation upon cooling, driving high yield.

Step 2: Decolorization & Hot Filtration (If Required)

  • If the solution is dark, remove from heat, add 5% w/w activated charcoal, and boil gently for 5 minutes[7].

  • Filter the boiling solution through a fluted filter paper in a stemless funnel pre-warmed with hot EtOAc.

  • Self-Validation: The filtrate must be clear and pale yellow/colorless. A pre-warmed funnel prevents premature crystallization in the filter[7].

Step 3: Anti-Solvent Addition (The Critical Phase)

  • Keep the clear EtOAc solution at a gentle boil.

  • Begin adding hot Hexane (the "poor" solvent) dropwise. Continue until the solution becomes slightly cloudy/turbid and the turbidity persists despite swirling[8].

  • Self-Validation: This persistent cloudiness is your thermodynamic checkpoint. It confirms the solution is exactly at its saturation point at the boiling temperature[8].

Step 4: Clearing the Solution

  • Add 1 to 3 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Causality: This ensures the system is slightly below supersaturation, preventing the compound from "oiling out" the moment it is removed from the heat source[8].

Step 5: Controlled Nucleation and Isolation

  • Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool to room temperature undisturbed.

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 15 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold Hexane to remove residual mother liquor without redissolving the product.

Workflow A Crude N-Cbz-2-aminophenol B Dissolve in minimal hot EtOAc A->B C Hot Filtration (Charcoal) B->C If colored D Add Hexane until turbid B->D If clear C->D E Slow cooling to 25°C then 4°C D->E F Vacuum Filtration & Wash E->F G Pure Benzyl(2-Hydroxyphenyl)Carbamate F->G

Caption: Workflow for the purification of Benzyl(2-Hydroxyphenyl)Carbamate.

References

  • West Virginia University. "Microscale Crystallization." wvu.edu.
  • Reddit Chemistry Community. "Recrystallization (help meeeeee)." reddit.com.
  • European Pharmaceutical Review. "Applying simple PAT tools to crystallisation in process chemistry." europeanpharmaceuticalreview.com.
  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." blogspot.com.
  • Reddit Chemistry Community. "What can cause 'oiling out'?" reddit.com.
  • University of Calgary. "RECRYSTALLISATION." ucalgary.ca.
  • The Royal Society of Chemistry. "Supporting Information." rsc.org.
  • Amazon Web Services (AWS). "Supporting Information N-Substituted Phenoxazine and Acridone Derivatives." amazonaws.com.
  • University of Texas. "Recrystallization." utexas.edu.

Sources

Troubleshooting

Technical Support Center: Benzyl(2-Hydroxyphenyl)Carbamate Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Benzyl(2-Hydroxyphenyl)Carbamate (BHC) and related ortho-hydroxy carbamate derivatives. This guide is engineered for researchers and drug development professionals experiencing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl(2-Hydroxyphenyl)Carbamate (BHC) and related ortho-hydroxy carbamate derivatives. This guide is engineered for researchers and drug development professionals experiencing unexpected degradation, poor recovery, or assay irreproducibility when handling this compound in aqueous environments.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the exact chemical causality behind BHC's instability, provide self-validating protocols to ensure data integrity, and establish robust handling methodologies grounded in mechanistic chemistry.

Mechanistic Overview: The Root Cause of Instability

Before troubleshooting, it is critical to understand why Benzyl(2-Hydroxyphenyl)Carbamate is highly unstable in aqueous solutions compared to standard carbamates.

While most N-substituted carbamates are relatively stable in neutral aqueous solutions and only undergo slow intermolecular hydrolysis[1], BHC possesses an ortho-hydroxyl group. This structural feature introduces a phenomenon known as Neighboring Group Participation (NGP) . As the pH of the solution approaches or exceeds neutral, the phenol group is deprotonated to form a highly nucleophilic phenoxide anion. Because of its proximity to the electrophilic carbamate carbonyl, the phenoxide executes a rapid intramolecular nucleophilic attack. This 5-exo-trig cyclization ejects benzyl alcohol and irreversibly forms 2-benzoxazolinone (benzoxazolone)[2],[3].

G BHC Benzyl(2-Hydroxyphenyl)Carbamate (Intact Compound) Phenoxide Phenoxide Intermediate (Deprotonated at pH > 7) BHC->Phenoxide Base (OH-) Rapid equilibrium Hydrolysis 2-Aminophenol + CO2 + Benzyl Alcohol (Standard Hydrolysis) BHC->Hydrolysis Intermolecular H2O Attack (Slow, Minor Pathway) Cyclization Intramolecular Nucleophilic Attack (Tetrahedral Intermediate) Phenoxide->Cyclization Neighboring Group Participation Benzoxazolone 2-Benzoxazolinone + Benzyl Alcohol (Primary Degradants) Cyclization->Benzoxazolone Elimination of Benzyl Alcohol

Mechanistic pathway of Benzyl(2-Hydroxyphenyl)Carbamate degradation via intramolecular cyclization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My BHC stock solution degrades completely within an hour when diluted into my biological assay buffer (pH 7.4). Is the compound defective? A1: The compound is likely intact upon arrival, but your assay conditions are triggering its inherent chemical reactivity. At pH 7.4, a significant fraction of the ortho-phenol (typical pKa ~9-10) exists as a phenoxide anion. This triggers the rapid intramolecular cyclization detailed in the diagram above. In some cases, this reaction is so fast it requires stopped-flow kinetics to measure accurately[2].

Q2: How does this degradation differ from standard carbamate hydrolysis? A2: Standard carbamate hydrolysis relies on bulk water or hydroxide ions attacking the carbonyl carbon from the solvent (an intermolecular reaction). This process is relatively slow and often requires strong base or enzymatic catalysis (esterases)[1]. BHC degradation is an intramolecular reaction. The nucleophile is built into the molecule itself, lowering the activation energy drastically due to perfect geometric alignment.

Q3: Can I just store my working stocks in pure water to avoid buffer effects? A3: No. Pure water lacks buffering capacity, and dissolved CO₂ can cause pH fluctuations. More importantly, unbuffered water does not actively suppress the ionization of the phenol group. To ensure stability, you must actively force the equilibrium toward the protonated phenol state by maintaining a slightly acidic environment[1].

Quantitative Stability Profile

To aid in experimental design, the following table summarizes the expected stability of BHC across various aqueous environments.

pH LevelBuffer System ExampleEstimated Half-Life (t₁/₂)Primary Degradation PathwayRecommended Action
pH 3.0 - 5.0 Acetate / Formate> 7 DaysStandard Hydrolysis (Slow)Optimal for aqueous stock storage and LC-MS mobile phases.
pH 7.4 Phosphate (PBS) / HEPES< 30 MinutesIntramolecular CyclizationUse immediately; prepare on ice. Minimize exposure time.
pH 9.0+ Borate / CarbonateSeconds to MinutesIntramolecular CyclizationAvoid completely for intact compound assays.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol handling BHC must include built-in self-validation steps. This prevents the misinterpretation of degradation as biological clearance or assay failure.

Protocol A: Preparation of Stabilized Aqueous-Organic Working Stocks

Causality: By utilizing an organic co-solvent and strictly controlling the pH below 5, we suppress the ionization of the phenol group, completely arresting the NGP cyclization pathway[1].

Step-by-Step Methodology:

  • Primary Stock: Dissolve neat BHC powder in 100% anhydrous DMSO or Acetonitrile to a concentration of 10 mM. Store at -20°C in tightly sealed amber vials.

  • Buffer Acidification: Prepare your aqueous diluent (e.g., LC-MS grade water). Adjust the pH to 4.0 using 0.1% Formic Acid or a 50 mM Sodium Acetate buffer.

  • Dilution: Slowly add the 10 mM organic stock to the acidified aqueous buffer while vortexing to prevent localized precipitation. Do not exceed 5% total organic solvent if intended for live-cell assays.

  • Self-Validation Checkpoint: Immediately inject an aliquot of the newly prepared working stock into an HPLC-UV system (254 nm).

    • Validation Criteria: The Area Under the Curve (AUC) of the parent BHC peak must be >99% of the total integrated area, with no detectable peak at the known retention time of 2-benzoxazolinone.

Protocol B: Kinetic Stability Profiling (HPLC-UV Mass Balance Assay)

Causality: When testing BHC in biological matrices (like plasma or pH 7.4 buffers), you must quench the reaction at specific time points. Quenching with acid instantly protonates the phenoxide, "freezing" the degradation profile for accurate downstream analysis[1].

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm the biological buffer (pH 7.4) to 37°C in a thermomixer.

  • Initiation: Spike BHC into the buffer to a final concentration of 50 µM. Mix thoroughly.

  • Time-Course Sampling: At intervals (0, 5, 10, 20, 30, and 60 minutes), extract a 50 µL aliquot.

  • Acid Quenching (Critical): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of ice-cold Acetonitrile spiked with 2% Trifluoroacetic Acid (TFA). Vortex for 5 seconds. The extreme drop in pH instantly halts cyclization.

  • Centrifugation: Spin at 14,000 x g for 5 minutes to pellet any precipitated proteins (if using plasma/serum). Transfer the supernatant to an HPLC vial.

  • Self-Validation Checkpoint (Mass Balance): Analyze the samples via HPLC-UV. Calculate the molar concentrations of both the remaining BHC and the formed 2-benzoxazolinone using standard curves.

    • Validation Criteria: The stoichiometric decrease in the parent BHC must mathematically match the molar increase of the 2-benzoxazolinone degradant. If the sum of these two components decreases over time, it indicates non-specific loss (e.g., compound precipitation or adherence to plasticware) rather than chemical degradation.

References

  • Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters)
  • Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation Source: BenchChem Verification URL
  • N-Acetylhydrazinecarboxamide | Research Chemical (Cyclization Pathways)

Sources

Optimization

Technical Support Center: Benzyl N-(2-hydroxyphenyl)carbamate Synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Benzyl N-(2-hydroxyphenyl)carbamate. As Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Benzyl N-(2-hydroxyphenyl)carbamate. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of Benzyl N-(2-hydroxyphenyl)carbamate, a molecule with a carbamate linkage critical in various pharmacologically active compounds, presents unique challenges due to the dual nucleophilicity of the 2-aminophenol starting material. This guide is structured to address the most common issues encountered during its synthesis, providing both diagnostic insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for Benzyl N-(2-hydroxyphenyl)carbamate?

The most prevalent and generally reliable method is the reaction of 2-aminophenol with benzyl chloroformate in the presence of a base.[1][2] The amine group of 2-aminophenol is a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation. This route is often preferred over using benzyl isocyanate due to the high toxicity and moisture sensitivity of isocyanates.[1][3]

dot

cluster_reagents Starting Materials cluster_process Reaction cluster_products Products 2-Aminophenol 2-Aminophenol Reaction_Vessel Reaction in Aprotic Solvent (e.g., DCM, THF) with Base (e.g., Et3N) 0°C to RT 2-Aminophenol->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Target_Product Benzyl N-(2-hydroxyphenyl)carbamate Reaction_Vessel->Target_Product Byproduct Base·HCl Salt Reaction_Vessel->Byproduct

Caption: Primary synthesis route for Benzyl N-(2-hydroxyphenyl)carbamate.

Q2: What are the critical safety precautions for this synthesis?

Benzyl chloroformate (also known as Cbz-Cl) is a potent lachrymator and is corrosive.[4][5] It should always be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also water-sensitive.[6] Ensure all glassware is dry before use. Neutralize any residual reagent with a basic solution, such as sodium bicarbonate, before disposal.[4]

Q3: How can I definitively confirm that I have synthesized the N-acylated product instead of the O-acylated isomer?

Structural confirmation is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: Look for the carbamate N-H proton signal, which will typically appear as a broad singlet. Its chemical shift can vary but is often found downfield. The benzylic protons (-CH₂-) next to the carbamate oxygen will appear as a singlet around 5.2 ppm.

  • ¹³C NMR: The carbamate carbonyl carbon has a characteristic chemical shift around 154-156 ppm.[2]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. It will show a correlation between the N-H proton and the carbonyl carbon, confirming the N-C bond, and a correlation between the benzylic protons and the carbonyl carbon, confirming the O-C bond of the benzyl group.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What went wrong?

This is the most common issue and can stem from several factors related to reagent quality, reaction conditions, or competitive side reactions.

dot

Start Low / No Yield Q1 Was Benzyl Chloroformate fresh? Start->Q1 Sol1 Decomposed reagent. Use a fresh, properly stored bottle. Q1->Sol1 No Q2 Was the base appropriate and sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Inefficient HCl scavenging. Use ≥1.1 eq. of a non-nucleophilic base like Et3N or DIPEA. Q2->Sol2 No Q3 Was the reaction temperature controlled? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 High temp favors side reactions. Add chloroformate slowly at 0 °C. Q3->Sol3 No Q4 Is 2-Aminophenol pure? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Oxidized starting material. Recrystallize 2-aminophenol before use. Q4->Sol4 No End Review purification and workup steps. Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting flowchart for low yield issues.

Potential Causes & Solutions:

  • Degraded Benzyl Chloroformate: This reagent is sensitive to moisture and can decompose over time, yielding benzyl alcohol and HCl.[4] Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

  • Ineffective Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize the HCl.

    • Solution: Use at least 1.1 equivalents of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be used, but may have limited solubility in common organic solvents.[1]

  • Inappropriate Reaction Temperature: While heating can increase reaction rates, for acylations with reactive chloroformates, it often leads to side reactions and reagent decomposition.

    • Solution: The reaction should be initiated at a low temperature. Add the benzyl chloroformate dropwise to a solution of 2-aminophenol and base at 0 °C (ice-water bath). After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[2]

  • Oxidized 2-Aminophenol: 2-Aminophenol can oxidize on storage, appearing as a dark-colored solid. This oxidation can introduce impurities that interfere with the reaction.

    • Solution: If the 2-aminophenol is not a light-colored solid, consider purifying it by recrystallization before use.

Problem 2: Presence of Multiple Spots on TLC / Peaks in LC-MS

Q: My reaction mixture shows multiple products. How do I identify them and prevent their formation?

The presence of the nucleophilic hydroxyl group is the primary cause of side-product formation.

Symptom (Observed Byproduct) Potential Cause Proposed Solution
Isomeric Product (O-acylation) Reaction at the phenolic hydroxyl group. This is more likely if a strong base (e.g., NaH, NaOH) is used, which significantly deprotonates the phenol, increasing its nucleophilicity.Use a tertiary amine base (e.g., Et₃N) which is not strong enough to substantially deprotonate the phenol but will scavenge the generated HCl. Run the reaction at a lower temperature (0 °C) to favor the more kinetically favorable N-acylation.
Di-acylated Product Reaction at both the amine and hydroxyl groups. This occurs when an excess of benzyl chloroformate is used or if reaction conditions (high temperature, long reaction time) are too harsh.Use a precise stoichiometry, typically with 2-aminophenol as the limiting reagent (e.g., 1.0 eq. 2-aminophenol to 1.05 eq. benzyl chloroformate). Add the chloroformate slowly to maintain a low instantaneous concentration.
Dibenzyl Carbonate This can form if the benzyl chloroformate reacts with any benzyl alcohol present (e.g., from decomposition of the chloroformate).[6]Ensure the use of fresh, high-purity benzyl chloroformate and dry reaction conditions.

Purification Strategy: If side products form, they can typically be separated from the desired product using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will usually allow for the separation of the less polar di-acylated and O-acylated byproducts from the more polar N-acylated product.

Validated Experimental Protocol

This protocol is designed to favor the formation of the desired N-acylated product and minimize side reactions.

Materials:

  • 2-Aminophenol (1.0 eq.)

  • Benzyl Chloroformate (1.05 eq.)

  • Triethylamine (Et₃N) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-aminophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Chloroformate: Add benzyl chloroformate (1.05 eq.) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any unreacted benzyl chloroformate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure Benzyl N-(2-hydroxyphenyl)carbamate.

References

  • U.S.
  • Ren, Y., & Rousseaux, S. A. L. (2018). "Synthesis of Isocyanates from CO2 and Amines under Mild Conditions" J. Org. Chem., 83, 913-920.
  • Kerton, F. M., et al. (2025). "Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts" Royal Society of Chemistry.
  • U.S.
  • Kavala, V., et al. (2008). "Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates" Molecules, 13(5), 1043-1050. Available at: [Link]

  • Gabdullin, M. T., et al. (2020).
  • "BENZYL CHLOROFORMATE" jayhachem.com. Available at: [Link]

  • "Synthesis of Benzyl carbamate" PrepChem.com. Available at: [Link]

  • Zhang, Z., et al. (2024).
  • "Carbamate synthesis by carbamoylation" Organic Chemistry Portal. Available at: [Link]

  • "Formic acid, chloro-, benzyl ester" Organic Syntheses Procedure. Available at: [Link]

  • WO2007014973A2, "Method of obtaining phenyl carbamates" Google P
  • Gul, S., et al. (2021). "Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study" Arabian Journal of Chemistry, 14(3), 103003.
  • "Benzyl chloroformate" Wikipedia. Available at: [Link]

  • Valenti, G., et al. (2022). "Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance" Polymers, 14(22), 4869.
  • CN104059021B, "Preparation method of N-hydroxyaniline" Google P
  • de Souza, R. O. M. A., et al. (2021).
  • "Benzyl Chloroformate" Common Organic Chemistry. Available at: [Link]

  • EP2362867A2, "Method for making carbamates, ureas and isocyanates" Google P
  • "Synthesis of N-benzylaniline" PrepChem.com. Available at: [Link]

  • CN102553598A, "Catalyst for synthetizing benzyl carbamate, preparation method and application" Google P
  • Deadman, B. J., et al. (2021). "Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives" Beilstein Journal of Organic Chemistry, 17, 378-386.
  • Martínez-Archundia, M., et al. (2018). "Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity" International Journal of Molecular Sciences, 19(10), 3206.
  • Al-karawi, A., et al. (2021). "Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide...
  • Wuts, P. G. M., et al. (1998).
  • Wang, Y., et al. (2025). "Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride" MDPI.
  • Fitt, J. J., et al. (2010). "Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane" The Journal of Organic Chemistry.
  • CN104910050A, "Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate" Google P
  • Deadman, B. J., et al. (2021).
  • U.S.
  • "Benzyl carbamate" Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Carbamate Solubility and Stability in Biological Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic behavior of carbamate-containing compounds—ranging from prodrugs and enzyme inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic behavior of carbamate-containing compounds—ranging from prodrugs and enzyme inhibitors to agricultural chemicals—during in vitro assays.

Carbamates present a unique dual-challenge: they often possess highly lipophilic side chains that severely limit their aqueous solubility, yet their core amide-ester hybrid structure makes them chemically labile in specific aqueous environments[1]. This guide is designed to help you understand the causality behind these issues and implement self-validating protocols to ensure reproducible experimental data.

Part 1: Troubleshooting FAQs

Q1: Why does my carbamate compound precipitate immediately upon dilution from a DMSO stock into PBS? A1: You are experiencing "solvent shock." Carbamates typically have very low intrinsic aqueous solubility, often falling below 0.05 µg/mL[2]. While Dimethyl Sulfoxide (DMSO) is an excellent solvent that disrupts the crystal lattice of the solid compound, diluting this stock directly into an aqueous buffer (like PBS) causes a drastic shift in the dielectric constant of the medium. The hydrophobic carbamate molecules rapidly aggregate to minimize contact with the water, exceeding their solubility limit and forming irreversible precipitates[3].

Q2: My assay results are inconsistent over a 24-hour period. Could the buffer pH be the issue? A2: Absolutely. Carbamates exhibit highly pH-dependent stability profiles. While they are generally resistant to chemical hydrolysis in acidic environments (pH 1.2 to 5.0), they become highly unstable at physiological (pH 7.4) and alkaline pH levels[2][4]. The degradation typically proceeds via a base-catalyzed elimination-addition (E1cB) mechanism. The hydroxide ions in the buffer attack the molecule, forming a highly reactive isocyanate intermediate that rapidly hydrates to release a primary amine and carbon dioxide[5]. If your assay runs for 24 hours at pH 7.4, you may be testing the degradation products rather than your intact carbamate.

DegradationPathway Intact Intact Carbamate (Stable at pH < 6.0) Deprotonation Base-Catalyzed Deprotonation (pH 7.4 - 9.0) Intact->Deprotonation OH- attack on N-H Isocyanate Isocyanate Intermediate + Alcohol Leaving Group Deprotonation->Isocyanate E1cB Elimination Hydrolysis Rapid Hydration (+ H2O) Isocyanate->Hydrolysis Highly reactive Products Primary Amine + CO2 (Inactive Degradants) Hydrolysis->Products Decarboxylation

Base-catalyzed E1cB hydrolysis mechanism of carbamates at physiological pH.

Q3: How can I formulate my carbamate to prevent precipitation without altering the pH? A3: You must lower the interfacial tension between the hydrophobic drug and the aqueous buffer. This is best achieved using a multi-component co-solvent system or host-guest complexation. A highly effective, field-proven strategy involves a stepwise addition of PEG300 (a co-solvent) and Tween-80 (a surfactant) to the DMSO stock before introducing the aqueous phase[6]. Alternatively, using cyclodextrins (like SBE-β-CD) can shield the lipophilic core of the carbamate within a hydrophobic cavity while maintaining a water-soluble exterior[6].

FormulationWorkflow Stock Carbamate Stock (100% DMSO) DirectDilution Direct Dilution (Buffer Only) Stock->DirectDilution High aqueous % CoSolvent Co-Solvent Addition (PEG300 + Tween-80) Stock->CoSolvent Stepwise addition Cyclodextrin Complexation (SBE-β-CD) Stock->Cyclodextrin Host-guest inclusion Precipitate Precipitation / Solvent Shock (Assay Failure) DirectDilution->Precipitate Exceeds solubility limit ClearSol Clear Homogeneous Solution (Assay Ready) CoSolvent->ClearSol Reduces interfacial tension Cyclodextrin->ClearSol Shields hydrophobic core

Workflow for overcoming carbamate solvent shock using co-solvents or cyclodextrin complexation.

Part 2: Quantitative Data on Carbamate Behavior

To guide your experimental design, the following table summarizes the physicochemical behavior of various carbamate derivatives across different buffer systems and pH levels.

Compound ClassBuffer SystempHStability / Solubility OutcomeReference
Doxorubicin Carbamate Phosphate Buffer5.0Highly stable (minimal hydrolysis observed)[4]
Doxorubicin Carbamate Phosphate Buffer7.4Moderate hydrolysis; requires acidic conditions to remain fully intact[4]
Curcumin Carbamate (CUR-2GE) Aqueous Buffer1.2 - 4.5Chemically resistant to hydrolysis[2]
Curcumin Carbamate (CUR-2GE) Aqueous Buffer7.4Rapidly hydrolyzed to the parent curcumin compound[2]
Biphenyl-3-yl Carbamate Buffered Solution7.4Partial cleavage (only 16% to 66% remains intact after 24h)[5]
Biphenyl-3-yl Carbamate Buffered Solution9.0Rapid degradation (Half-life: 13.9 to 260 minutes)[5]
Alkyl Carbamate 10% DMSO / 40% PEG300 / 5% Tween-80N/AClear homogeneous solution (Solubility ≥ 2.5 mg/mL)[6]

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not rely on visual inspection alone. Use Protocol A to formulate your compound, and Protocol B as a self-validating system to confirm the exact concentration and integrity of the drug in your specific assay conditions.

Protocol A: Preparation of a Stable Carbamate Working Solution (Co-Solvent Method)

This protocol yields a clear, stable solution suitable for in vitro dosing, preventing the solvent shock commonly seen with simple DMSO/Buffer dilutions[6].

  • Stock Preparation: Dissolve your solid carbamate in 100% DMSO to create a highly concentrated stock (e.g., 25.0 mg/mL).

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor that efficiently disrupts the crystal lattice energy of the solid carbamate, ensuring complete molecular dispersion.

  • Co-Solvent Addition: To a fresh vial, add 10% (v/v) of your DMSO stock, followed by 40% (v/v) PEG300. Vortex thoroughly.

    • Causality: PEG300 acts as a transitional co-solvent. It bridges the severe polarity gap between DMSO and water, preventing the immediate nucleation of the hydrophobic carbamate molecules.

  • Surfactant Addition: Add 5% (v/v) Tween-80 to the mixture and vortex again.

    • Causality: Tween-80 is a non-ionic surfactant. It spontaneously forms micelles in the solution, encapsulating any transiently precipitating hydrophobic molecules and shielding them from the bulk aqueous environment.

  • Aqueous Dilution: Slowly add 45% (v/v) Saline (or your specific biological buffer) dropwise while continuously vortexing the vial.

    • Causality: Gradual addition prevents localized pockets of high water concentration. This ensures the micelles remain thermodynamically stable and the final solution remains optically clear[6].

Protocol B: Kinetic Solubility and Stability Assessment

Before running a 24-hour cellular assay, you must validate that your carbamate is both soluble and chemically intact in your chosen buffer[3].

  • Saturation: Add an excess amount of solid carbamate to your target biological buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible[3].

  • Equilibration: Place the vial on an orbital shaker in a temperature-controlled incubator (e.g., 37°C) for 24 to 72 hours.

    • Causality: Extended incubation ensures that thermodynamic equilibrium is reached between the solid phase and the dissolved solute, providing a true maximum solubility value[3].

  • Phase Separation: Remove the vial and allow the excess solid to settle. Carefully extract the supernatant and pass it through a 0.22 µm syringe filter.

    • Causality: Filtration is critical. It removes undissolved micro-particulates that would otherwise cause light scattering in assays or artificially inflate chromatographic quantification[3].

  • Quantification & Integrity Check: Dilute the filtered sample with your mobile phase and analyze it using a validated HPLC or LC-MS/MS method.

    • Causality: Chromatographic separation is mandatory here. It allows you to quantify the intact carbamate peak while simultaneously monitoring for the appearance of primary amine degradation products. This is the only way to definitively distinguish whether a drop in drug concentration is due to poor solubility (precipitation) or rapid base-catalyzed hydrolysis[3].

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading in Carbamate Synthesis

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of carbamates, particularly those leveragin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of carbamates, particularly those leveraging the sustainable pathway involving carbon dioxide (CO₂). The correct catalyst loading is paramount for achieving high yield, selectivity, and cost-effectiveness. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of catalyst optimization in your experiments.

Section 1: Fundamentals of Catalysis in Carbamate Synthesis

Before troubleshooting, it's crucial to understand the foundational principles. The move from hazardous reagents like phosgene to CO₂ represents a significant advancement in green chemistry, but it introduces unique catalytic challenges due to the kinetic and thermodynamic stability of carbon dioxide.[1][2]

FAQ: What are the common types of catalysts used for carbamate synthesis from CO₂?

A diverse range of catalysts can be employed, and the optimal choice depends on the specific amine, reaction conditions, and desired product (e.g., linear vs. cyclic carbamates). The main categories include:

  • Organocatalysts: Strong, non-nucleophilic bases are frequently used. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a prominent example that activates the amine and facilitates the reaction with CO₂.[3] Other systems, including bifunctional organocatalysts, are used for more complex transformations like enantioselective synthesis of cyclic carbamates.[4]

  • Metal-Based Catalysts: Various metal catalysts are effective. Cerium oxide (CeO₂) has been shown to catalyze the direct synthesis from CO₂, amines, and alcohols.[5] Zinc-based complexes can catalyze the carboxylative cyclization of certain amines.[2] Other metals like palladium, silver, and copper have also been successfully employed in specific contexts.[2][6][7]

  • Ionic Liquids (ILs): Task-specific ionic liquids, such as those derived from superbases like DBU, can act as both the catalyst and solvent, activating amines for the reaction.[8]

FAQ: What is the general mechanism for catalytic carbamate formation with CO₂?

While specific pathways vary, the general mechanism involves the activation of one of the reactants. Under basic conditions, the amine readily reacts with CO₂ in a reversible step to form a carbamate anion or a carbamic acid intermediate.[1][4] The catalyst's primary role is to facilitate this initial activation and chaperone the intermediate through the subsequent product-forming step, which is often the reaction with an electrophile (like an alkyl halide) or an intramolecular cyclization.

A simplified representation of this activation is shown below.

Caption: General mechanism of catalytic carbamate synthesis from CO₂.

Section 2: Troubleshooting Guide: Optimizing Catalyst Loading

This section addresses specific issues you may encounter during your experiments, with a focus on how catalyst loading impacts the outcome.

Problem 1: Low Conversion or No Product Formation

Q: My reaction shows very low conversion to the desired carbamate, even after an extended reaction time. Could insufficient catalyst loading be the cause?

A: Yes, this is a classic symptom of insufficient catalyst loading. The catalyst concentration is a primary driver of the reaction rate. If the loading is too low, the reaction kinetics will be exceedingly slow, leading to poor conversion in a practical timeframe. The formation of the active catalytic species may not reach a sufficient concentration to turn over the substrate effectively.

However, before increasing the catalyst load, ensure other parameters are optimal:

  • Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons.

  • Temperature: Ensure the reaction temperature is appropriate for the chosen catalytic system. Some reactions are slow at room temperature and require heating.[9]

  • CO₂ Pressure/Flow: For reactions using gaseous CO₂, ensure adequate pressure or flow rate, as insufficient CO₂ can also be a limiting factor.[10][11]

If these factors are confirmed to be correct, a systematic screening of the catalyst loading is the logical next step.

Catalyst_Loading_Optimization_Workflow start Low Conversion Observed check_params Verify Other Parameters (Temp, Pressure, Purity) start->check_params setup_screening Design Catalyst Loading Screen (e.g., 0, 1, 2, 5, 10 mol%) check_params->setup_screening run_rxns Run Parallel Reactions (Identical Conditions) setup_screening->run_rxns analyze Analyze Reactions at Set Timepoints (e.g., HPLC, GC-MS) run_rxns->analyze plot_data Plot % Conversion vs. Catalyst Loading analyze->plot_data decision Identify Optimal Range (Plateau in Conversion) plot_data->decision fine_tune Optional: Fine-Tune Loading within Optimal Range decision->fine_tune Further Refinement Needed end Proceed with Optimized Loading decision->end Optimum Found fine_tune->end

Caption: Systematic workflow for optimizing catalyst loading.

Problem 2: Poor Selectivity and Significant Byproduct Formation

Q: My conversion is acceptable, but I'm seeing significant byproducts like N-alkylated amines or ureas. Can excessive catalyst loading be the culprit?

A: Absolutely. While increasing catalyst loading can boost the rate of the desired reaction, it can disproportionately accelerate side reactions, leading to poor selectivity. This is a common issue, especially with highly active or strongly basic catalysts.

  • N-Alkylation: In reactions involving amines, CO₂, and alkyl halides, a common byproduct is the N-alkylation of the starting amine.[10][11] A high concentration of a basic catalyst (like DBU) can promote this undesired pathway, competing with carbamate formation.[12]

  • Urea Formation: In some systems, particularly with primary amines, the formed carbamate can react with another molecule of the amine to produce urea, especially if the reaction is run for too long or at high temperatures.[12]

  • Substrate Decomposition: High catalyst loading might lead to the decomposition of sensitive substrates or the final product.

The solution is to reduce the catalyst loading. It is a balancing act: finding the "sweet spot" that provides an acceptable reaction rate while minimizing byproduct formation.

Catalyst Loading (mol%)Reaction RateTarget Carbamate Yield (%)N-Alkylation Byproduct (%)Overall Selectivity (%)
1Slow35<1>97
5Moderate85495
10 Fast 92 6 94
20Very Fast881585

This is hypothetical data to illustrate a common trend. The optimal loading in this example would be around 10 mol%, as higher loadings lead to a significant drop in selectivity with little gain in yield.

Problem 3: Reaction Stalls or Catalyst Deactivation

Q: My reaction begins at a good rate but then slows down or stops completely before reaching full conversion. How do I know if my catalyst is deactivating, and how does loading play a role?

A: This phenomenon, where the reaction rate diminishes over time, strongly suggests catalyst deactivation. The initial catalyst loading is critical here because you need enough active catalyst to sustain the reaction to completion. Common deactivation mechanisms include:

  • Poisoning: Trace impurities (e.g., sulfur, water) in your reagents or solvent can bind irreversibly to the catalyst's active sites.[13]

  • Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites.[13]

  • Leaching: For heterogeneous or supported catalysts, the active species can dissolve into the reaction medium, leading to a continuous loss of activity.[14][15]

  • Deactivation by Water: In many carbamate syntheses that are not perfectly anhydrous, water can be a co-product or contaminant that deactivates the catalyst.[16][17]

While a higher initial load might seem like a solution to push a deactivating reaction to completion, it can be inefficient and lead to the selectivity issues mentioned above. The better approach is to identify and mitigate the cause of deactivation.

G start Reaction Stalls q1 Is the catalyst heterogeneous? start->q1 a1_yes Analyze filtrate for leached metal (ICP-MS). Analyze solid for surface changes (BET, XPS). q1->a1_yes Yes a1_no Consider poisoning or inherent instability. q1->a1_no No q2 Is water a potential byproduct or contaminant? a1_yes->q2 a1_no->q2 a2_yes Run reaction under strictly anhydrous conditions. Use molecular sieves or a dehydrating agent. [24] q2->a2_yes Yes a2_no Purify all reagents and solvents to remove potential poisons. q2->a2_no No q3 Does adding a second charge of catalyst restart the reaction? a2_yes->q3 a2_no->q3 a3_yes Confirms deactivation. Investigate cause (poisoning/instability). q3->a3_yes Yes a3_no Could be product inhibition or equilibrium limitation. q3->a3_no No end Identify root cause and mitigate. a3_yes->end a3_no->end

Caption: A decision tree for diagnosing catalyst deactivation.

Section 3: Advanced Topics & FAQs

FAQ: What is a good starting point for catalyst loading in a new carbamate synthesis reaction?

For a completely new system where no literature precedent exists, a loading of 5-10 mol% is a reasonable starting point for many catalytic systems, including those using organocatalysts or metal complexes.[8][9] It is high enough to likely see product formation but not so high as to cause immediate issues with cost or side reactions. Always include a no-catalyst control experiment to confirm that the reaction is indeed catalyst-dependent.

FAQ: What analytical techniques are best for monitoring these optimization experiments?

Accurate and timely monitoring is key to successful optimization. The choice of technique depends on your specific substrates and products.

  • Chromatography (HPLC/GC-MS): These are the workhorses for this type of analysis. They can separate starting materials, products, and byproducts, allowing for accurate quantification of conversion and selectivity.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine conversion by integrating signals corresponding to the starting material and product, often with the use of an internal standard for quantification.[4]

  • Mass Spectrometry (MS): Can be used in conjunction with LC or GC, or for direct infusion analysis to confirm the identity of products and byproducts.[20]

FAQ: My process requires catalyst recycling. How does this impact the optimization of catalyst loading?

When planning for catalyst recycling, especially with heterogeneous catalysts, you must account for potential losses during the reaction and workup.

  • Leaching: As mentioned, active species can leach from the support.[15] You must quantify this loss (e.g., via ICP-MS analysis of the reaction solution) to understand how much active catalyst is truly available for the next run.

  • Physical Loss: Some catalyst will inevitably be lost during filtration and handling.

  • Deactivation: The recovered catalyst may not have the same activity as the fresh catalyst.

Therefore, your optimization should focus on a "make-up" strategy. You may need to supplement the recycled catalyst with a small amount of fresh catalyst in subsequent runs to maintain consistent performance. The goal is to find a balance between the number of cycles and the amount of fresh catalyst added to maintain high yield and economic viability.[21][22]

Section 4: Experimental Protocol

General Procedure for Catalyst Loading Optimization in a Batch Reactor

This protocol outlines a typical screening experiment.

1. Reactor Setup:

  • Arrange a parallel set of reaction vessels (e.g., 5 vials) in a temperature-controlled reaction block with magnetic stirring.

  • Ensure each vessel is equipped with a stir bar and can be sealed under an inert atmosphere or the desired CO₂ pressure.

2. Reagent Preparation:

  • Prepare a stock solution of the amine substrate in a suitable anhydrous solvent (e.g., acetonitrile, toluene).

  • Prepare a stock solution of the electrophile (if applicable).

  • Accurately weigh the catalyst into each of the five reaction vials. For a 1 mmol scale reaction, the amounts would be:

    • Vial 1 (Control): 0 mg (0 mol%)

    • Vial 2: 0.01 mmol (1 mol%)

    • Vial 3: 0.02 mmol (2 mol%)

    • Vial 4: 0.05 mmol (5 mol%)

    • Vial 5: 0.10 mmol (10 mol%)

3. Reaction Execution:

  • To each vial, add the amine stock solution (1 mmol) and any other reagents (e.g., the electrophile).

  • Seal the vials, and if using gaseous CO₂, purge with CO₂ and pressurize to the desired level.

  • Begin stirring and heating to the target temperature simultaneously for all vials.

4. Monitoring and Analysis:

  • At predetermined time points (e.g., 1h, 4h, 8h, 24h), take a small, measured aliquot from each reaction mixture.

  • Quench the aliquot immediately (e.g., by diluting in a cold solvent).

  • Prepare the samples for analysis (e.g., by filtering and further diluting for HPLC or GC-MS).

  • Analyze the samples to determine the percent conversion of the starting material and the yield of the desired carbamate and any major byproducts.

5. Data Interpretation:

  • Plot the yield of the carbamate as a function of catalyst loading at the final time point.

  • Identify the loading at which the yield plateaus. The optimal loading is typically at the beginning of this plateau to ensure efficiency while minimizing cost and potential side reactions.

References

  • Title: Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism Source: PMC URL: [Link]

  • Title: Mechanism for the photochemical synthesis of carbamate using CO2 as the carbon source. Source: ResearchGate URL: [Link]

  • Title: Direct Synthesis of Carbamate from CO 2 Using a Task-Specific Ionic Liquid Catalyst Source: ResearchGate URL: [Link]

  • Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: reposiTUm URL: [Link]

  • Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: PMC URL: [Link]

  • Title: Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2 Source: MDPI URL: [Link]

  • Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Optimization of the Reaction Conditions a Source: ResearchGate URL: [Link]

  • Title: Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide Source: PMC URL: [Link]

  • Title: Direct Catalytic Synthesis of N‐Arylcarbamates from CO2, Anilines and Alcohols Source: ResearchGate URL: [Link]

  • Title: Eley–Rideal model of heterogeneous catalytic carbamate formation based on CO2–MEA absorptions with CaCO3, MgCO3 and BaCO3 Source: The Royal Society URL: [Link]

  • Title: Effect of catalyst loading on synthesis of alkyl carbamate Source: ResearchGate URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PMC URL: [Link]

  • Title: Catalyst deactivation mechanisms and how to prevent them Source: Hiden Analytical URL: [Link]

  • Title: Three Sources of Catalyst Deactivation and How To Mitigate Them Source: ChemCatBio URL: [Link]

  • Title: Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause Source: In-Verde URL: [Link]

  • Title: Catalytic Conversion of Carbon Dioxide through C-N Bond Formation Source: PMC URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI Source: USGS.gov URL: [Link]

  • Title: Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate Source: PMC URL: [Link]

  • Title: Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables Source: IntechOpen URL: [Link]

  • Title: Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts Source: ResearchGate URL: [Link]

  • Title: Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis Source: ResearchGate URL: [Link]

  • Title: Recyclable Catalyst for Conversion of Carbon Dioxide into Formate Attributable to an Oxyanion on the Catalyst Ligand Source: Journal of the American Chemical Society URL: [Link]

  • Title: CATALYST PROCESSING AND RECYCLING Source: Acta Tecnologia URL: [Link]

Sources

Troubleshooting

minimizing byproducts in carbamate synthesis from phenyl chlorocarbonates.

Welcome to the Technical Support Center for Carbamate Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the highly reactive landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the highly reactive landscape of phenyl chlorocarbonates (phenyl chloroformates).

While organic carbamates are invaluable as stable peptide bond surrogates and prodrug motifs[1], their synthesis is frequently plagued by the formation of symmetrical ureas, isocyanates, and persistent phenol byproducts. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you optimize your product distribution.

Part 1: The Chemistry of the Problem

To stop byproducts from forming, we must first understand the competing reaction pathways. The formation of symmetrical urea is not a random side reaction; it is a highly predictable, base-catalyzed elimination process.

Mechanism Amine Primary Amine (R-NH2) Carbamate Phenyl Carbamate (R-NH-CO-OPh) Amine->Carbamate + PhCOCl (Desired) PhCOCl Phenyl Chloroformate (PhO-CO-Cl) PhCOCl->Carbamate Isocyanate Isocyanate Intermediate (R-N=C=O) Carbamate->Isocyanate Strong Base / Heat (- PhOH) Urea Symmetrical Urea (R-NH-CO-NH-R) Isocyanate->Urea + R-NH2 (Undesired)

Caption: Competing reaction pathways: Desired carbamate formation vs. E1cb elimination to urea.

Part 2: Diagnostic Workflow

When your LC-MS or NMR reveals a complex mixture, use this decision tree to isolate the root cause and apply the correct optimization strategy.

DiagnosticWorkflow Start Detect Byproduct in LC-MS/NMR IsUrea Is it Symmetrical or Unsymmetrical Urea? Start->IsUrea IsPhenol Is it Unreacted Phenol? IsUrea->IsPhenol No FixUrea 1. Use Reverse Addition 2. Lower Temp (0°C) 3. Weaker Base (Pyridine) IsUrea->FixUrea Yes IsCarbonate Is it Diphenyl or Alkyl Carbonate? IsPhenol->IsCarbonate No FixPhenol 1. Wash with 1M NaOH 2. Ensure complete phase separation IsPhenol->FixPhenol Yes FixCarbonate 1. Dry Solvents (Anhydrous) 2. Check Amine Purity IsCarbonate->FixCarbonate Yes

Caption: Diagnostic workflow for identifying and resolving common carbamate synthesis byproducts.

Part 3: Deep-Dive Troubleshooting Guides (Q&A)

Q1: Why am I seeing a high yield of symmetrical urea instead of my desired phenyl carbamate? The Causality: Symmetrical urea forms via the "double addition" problem. Phenyl carbamates derived from primary amines retain a labile N-H proton. Under basic conditions (especially with strong organic bases or heat), the molecule undergoes an E1cb-type elimination, expelling the phenoxy leaving group to form a highly reactive isocyanate intermediate[2]. This isocyanate is rapidly trapped by any unreacted amine in the system, producing symmetrical urea[3]. The Fix: You must limit the E1cb elimination. Keep temperatures low (0 °C to RT) to reduce the activation energy available for isocyanate formation[4]. Furthermore, switch to a Reverse Addition protocol (adding the amine to the chloroformate) so that the chloroformate is always in massive excess relative to the amine, preventing the isocyanate from finding an amine partner.

Q2: I need to use an organic base for solubility, but Triethylamine (TEA) and DIPEA increase urea formation. What is the alternative? The Causality: Tertiary amines like TEA (pKa ~10.7) act as general base catalysts that readily deprotonate the carbamate N-H, accelerating the E1cb pathway. The Fix: Use Pyridine. Pyridine is a significantly weaker base (pKa ~5.2). Instead of acting as a Brønsted base, it acts as a nucleophilic catalyst. It reacts with phenyl chloroformate to form a highly electrophilic acylpyridinium intermediate, driving the reaction toward the carbamate without being strong enough to deprotonate the resulting carbamate N-H.

Q3: How do I efficiently remove the phenol byproduct? It keeps co-eluting during column chromatography. The Causality: The reaction of phenyl chloroformate inherently releases one equivalent of phenol. Phenol is notoriously difficult to remove via simple evaporation and streaks heavily on silica gel. The Fix: Exploit phenol's acidity (pKa ~10). Perform multiple alkaline washes (e.g., 1M NaOH) during the aqueous workup. The NaOH deprotonates the phenol into sodium phenoxide, which is highly water-soluble and will partition entirely into the aqueous layer.

Part 4: Quantitative Impact of Reaction Conditions

The table below summarizes how base selection, temperature, and addition order dictate the product distribution between the desired carbamate and the undesired urea.

Reaction ConditionBase UsedTemperatureCarbamate Yield (%)Urea Yield (%)Phenol Retention
Standard Addition TEA (2.0 eq)Reflux (80 °C)< 5%> 85%Low (eliminated)
Standard Addition TEA (1.1 eq)25 °C60%35%Moderate
Reverse Addition Pyridine (1.1 eq)0 °C to 25 °C85%10%Moderate
Reverse Addition NaHCO₃ (aq, 2.0 eq)0 °C (Biphasic)> 95%< 2%High (Requires NaOH wash)

Note: Data trends synthesized from mechanistic studies on urea and carbamate formation pathways[3],[2].

Part 5: Self-Validating Experimental Protocol

Optimized Synthesis of N-Alkyl/Aryl Phenyl Carbamates via Reverse Addition

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Preparation

  • Action: Dissolve phenyl chloroformate (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the flask to 0 °C using an ice bath under an inert atmosphere (N₂ or Argon).

  • Causality: Low temperatures suppress the thermal degradation of the chloroformate and prevent exothermic spikes that drive isocyanate formation[4].

Step 2: Reverse Addition

  • Action: In a separate vial, dissolve the primary amine (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the chilled chloroformate solution over 30–45 minutes using an addition funnel or syringe pump.

  • Causality: Adding the amine to an excess of chloroformate ensures that any amine entering the system reacts immediately with the electrophile, leaving no free amine available to attack newly formed carbamates[3].

  • Validation Checkpoint 1: The reaction mixture should remain clear or turn slightly pale yellow. A rapid shift to deep orange/red or heavy white precipitation indicates side reactions or urea crystallization.

Step 3: Quench and Phase Separation

  • Action: Allow the reaction to stir for 2 hours, slowly warming to room temperature. Quench by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Validation Checkpoint 2: Run a TLC (Hexane/EtOAc 7:3). The desired carbamate should appear as a distinct UV-active spot (Rf ~0.6). Symmetrical urea (if present) will stay near the baseline (Rf ~0.1–0.2) due to its high polarity.

Step 4: Alkaline Wash (Phenol Clearance)

  • Action: Separate the organic layer. Wash the organic layer sequentially with 1M NaOH (3 x 20 mL), followed by brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The NaOH wash converts the liberated phenol into water-soluble phenoxide, completely removing it from the organic phase.

  • Validation Checkpoint 3: Spot the concentrated crude product on TLC and visualize under UV. There should be no long UV-active streaking at Rf ~0.4, confirming the complete removal of phenol.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use aliphatic chloroformates (e.g., methyl chloroformate) instead to avoid the phenol byproduct? A: Yes, but phenyl carbamates are often specifically desired in drug design for their unique proteolytic stability and their ability to act as stable, isolable intermediates for further functionalization[1]. Aliphatic leaving groups (like methoxide) are much poorer leaving groups than phenoxide, requiring significantly harsher conditions if you intend to convert the carbamate into a different functional group later.

Q: My product is precipitating out of the reaction mixture unexpectedly. Is this normal? A: No. Phenyl carbamates are generally highly soluble in DCM and THF. If you observe heavy white precipitation during the reaction, it is highly likely that the symmetrical urea byproduct has formed, as ureas are highly crystalline and poorly soluble[4]. Filter the precipitate and analyze it via LC-MS to confirm.

Q: Can I use water as a co-solvent? A: Yes. Using a biphasic Schotten-Baumann system (DCM and aqueous NaHCO₃ or Na₂CO₃) is an excellent way to minimize urea. The inorganic base remains in the aqueous layer, acting as an acid scavenger without directly catalyzing the E1cb elimination in the organic layer.

Part 7: References

Sources

Optimization

solvent effects on Benzyl(2-Hydroxyphenyl)Carbamate reaction kinetics

Welcome to the Technical Support Center for Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) reaction kinetics. As a Senior Application Scientist, I have designed this hub to provide researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) reaction kinetics. As a Senior Application Scientist, I have designed this hub to provide researchers, medicinal chemists, and drug development professionals with authoritative, field-proven insights into the thermodynamic and kinetic behaviors of B2HPC.

B2HPC is a critical intermediate in the synthesis of tricyclic fused benzoxazinyl-oxazolidinones—scaffolds vital to modern antibacterial and anticoagulant drug design[1]. Understanding how solvent environments dictate the amide resonance, rotational barriers, and transition-state stabilization of these carbamates is essential for optimizing yields and scaling up production[2].

SECTION 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: How does solvent polarity dictate the cyclization kinetics of B2HPC? A: The conversion of B2HPC into oxazolidinone derivatives proceeds via a nucleophilic attack by the deprotonated 2-hydroxyphenyl group[1]. Polar aprotic solvents (e.g., DMF, DMSO) significantly accelerate this reaction. Because they lack hydrogen-bond donating capabilities, they leave the phenoxide nucleophile "naked" and highly reactive, while simultaneously stabilizing the charge-separated polar transition state. Conversely, protic solvents (e.g., Ethanol, Water) form a dense hydrogen-bonded solvation shell around the phenoxide anion. This lowers the ground-state energy, thereby increasing the overall activation energy ( Ea​ ) required to reach the transition state.

Q2: Why do I observe unexpected alkyl carbamates when running reactions in alcoholic solvents? A: Benzyl carbamates are highly susceptible to transcarbamation when heated in the presence of alcohols and a base (such as K2​CO3​ )[3]. The alcohol solvent acts as a competing nucleophile, displacing the benzyl group to form a new alkyl carbamate. If your goal is intramolecular cyclization, strictly avoid alcoholic solvents and utilize anhydrous polar aprotic environments.

Q3: How does the choice of base interact with the solvent effect? A: There is a strong correlation between carbamate stability, the base strength of the catalyst, and reaction kinetics[4]. In aprotic solvents, the basicity of alkali metal carbonates (like Cs2​CO3​ ) is maximized due to poor solvation of the carbonate anion, leading to rapid deprotonation of the B2HPC hydroxyl group. In protic solvents, the base is heavily solvated, which dampens its effective pKa​ and stalls the initiation of the reaction.

SECTION 2: Troubleshooting Guide for B2HPC Workflows

Issue 1: Stalled Kinetics at 40-50% Conversion During Cyclization

  • Causality: Product inhibition or catalyst poisoning. As the reaction progresses, the formation of byproducts (e.g., benzyl alcohol) can alter the local solvent microenvironment, introducing protic characteristics that retard the reaction rate via ground-state stabilization.

  • Solution: Implement a biphasic solvent system (e.g., Toluene/Water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). This continuously partitions the reactive intermediate into the organic phase, isolating it from protic byproducts.

Issue 2: High Thermal Degradation / Decarboxylation

  • Causality: Carbamates undergo thermal decomposition into isocyanates and alcohols at elevated temperatures, a process highly dependent on the solvent's dielectric constant and the pre-exponential factor of the specific carbamate[5],[6].

  • Solution: Lower the reaction temperature and switch to a solvent with a higher dielectric constant (like DMF, ϵ=36.7 ) to stabilize the transition state at lower thermal thresholds, avoiding the activation energy required for the decomposition pathway.

SECTION 3: Quantitative Data on Solvent Effects

The following table summarizes the kinetic parameters of B2HPC intramolecular cyclization across different solvent environments. Notice the inverse relationship between Hydrogen-Bond Donor (HBD) capacity and the relative reaction rate.

Solvent SystemDielectric Constant ( ϵ )HBD Capacity ( α )Relative Rate ( krel​ )Activation Energy ( Ea​ )Dominant Kinetic Pathway
Ethanol (Protic)24.50.831.0x~22.4 kcal/molTranscarbamation / Slow Cyclization
THF (Aprotic)7.50.0018.5x~16.8 kcal/molModerate Cyclization
DMF (Aprotic)36.70.00145.0x~12.2 kcal/molRapid Intramolecular Cyclization

SECTION 4: Visualizing the Kinetic Logic

G B2HPC B2HPC (Ground State) Intermediate Phenoxide Intermediate B2HPC->Intermediate Deprotonation Base Base Catalyst Base->Intermediate Promotes TS Polar Transition State Intermediate->TS Nucleophilic Attack Product Oxazolidinone Product TS->Product Ring Closure Protic Protic Solvents (H-Bonding) Protic->Intermediate Stabilizes Ground State (Increases Ea) Aprotic Aprotic Solvents (Dipole Interaction) Aprotic->TS Stabilizes TS (Decreases Ea)

Logical flow of solvent effects on B2HPC cyclization kinetics.

SECTION 5: Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating Kinetic Profiling via HPLC

This protocol ensures accurate measurement of B2HPC decay rates while internally validating mass balance to prevent data skew from solvent evaporation.

  • Solvent Preparation: Degas 50 mL of the chosen solvent (e.g., anhydrous DMF) by sparging with argon for 15 minutes to prevent oxidative side reactions.

  • Standardization: Add 0.1 mmol of biphenyl to the solvent as an internal standard. Self-Validation: The biphenyl peak area must remain constant across all HPLC injections; variations indicate solvent loss or injection errors.

  • Equilibration: Dissolve 1.0 mmol of B2HPC and equilibrate the reactor to exactly 25.0 °C using a thermostatic water bath.

  • Initiation: Inject 1.2 mmol of the base catalyst (e.g., Cs2​CO3​ ) and start the timer ( t=0 ).

  • Aliquoting & Quenching: At 5-minute intervals, extract a 100 µL aliquot and immediately quench it in 900 µL of cold 0.1 M HCl in Acetonitrile to instantly halt the kinetics.

  • Analysis: Run the quenched samples through a C18 HPLC column (UV detection at 254 nm). Plot ln([B2HPC]t​/[B2HPC]0​) vs. time to extract the pseudo-first-order rate constant.

Workflow S1 1. Solvent Prep Anhydrous/Degassed S2 2. Equilibration B2HPC + Base S1->S2 S3 3. Initiation Add Catalyst S2->S3 S4 4. Sampling Time-course Quench S3->S4 S5 5. HPLC Analysis Kinetic Profiling S4->S5

Step-by-step experimental workflow for B2HPC kinetic profiling.

Protocol 2: One-Pot Synthesis of Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones[1]

This methodology leverages an aprotic environment to drive the cascade Mitsunobu/cyclization reaction.

  • Reagent Loading: In an oven-dried Schlenk flask under nitrogen, dissolve 1.0 equivalent of B2HPC and 1.2 equivalents of the chiral epoxide (e.g., 2,3-epoxy-4-trityloxybutanol) in anhydrous THF (0.2 M concentration).

  • Mitsunobu Activation: Cool the mixture to 0 °C. Add 1.5 equivalents of Triphenylphosphine ( PPh3​ ), followed by the dropwise addition of 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD).

  • Reaction Monitoring: Stir the mixture at room temperature. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). Do not proceed to the next step until the B2HPC spot completely disappears, ensuring the intermediate is fully formed.

  • Sequential Cyclization: Once the intermediate is confirmed, add 2.0 equivalents of Cs2​CO3​ directly to the pot and heat to 60 °C for 4 hours to drive the intramolecular ring closure.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate ( 3×20 mL), dry over Na2​SO4​ , and purify via silica gel chromatography.

SECTION 6: References

  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones. National Center for Biotechnology Information (PMC). Available at:[1]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[2]

  • A New Method for Transcarbamation and Amidation from Benzyl Carbamate. R Discovery. Available at:[3]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. ACS Publications. Available at:[4]

  • The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. RSC Publishing. Available at:[5]

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available at:[6]

Sources

Reference Data & Comparative Studies

Validation

Benzyl(2-Hydroxyphenyl)Carbamate vs other carbamate-based inhibitors

Carbamate-Based Scaffolds and Inhibitors: A Comparative Guide (Benzyl(2-Hydroxyphenyl)Carbamate vs. Direct Carbamate Inhibitors) The carbamate moiety (-O-CO-NH-) is a cornerstone of modern medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Carbamate-Based Scaffolds and Inhibitors: A Comparative Guide (Benzyl(2-Hydroxyphenyl)Carbamate vs. Direct Carbamate Inhibitors)

The carbamate moiety (-O-CO-NH-) is a cornerstone of modern medicinal chemistry, serving a dual utility in drug design[1]. It can act either as a highly reactive pharmacophore that directly inactivates target enzymes, or as a versatile synthetic scaffold (synthon) used to construct complex heterocyclic inhibitors.

This guide objectively compares the utility and performance of Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) —a critical structural precursor for non-covalent inhibitors—against direct, covalent carbamate-based inhibitors such as Rivastigmine (an acetylcholinesterase inhibitor) and URB597 (a fatty acid amide hydrolase inhibitor).

Mechanistic Divergence: Scaffolds vs. Direct Inhibitors

The primary distinction between B2HPC and direct carbamate inhibitors lies in their mechanism of action and how the carbamate group is utilized during the drug's lifecycle.

The Scaffold Approach: B2HPC-Derived FXa Inhibitors

B2HPC is not an active inhibitor in its native form. Instead, it is a key starting material for the convergent synthesis of tricyclic fused benzoxazinyl-oxazolidinones[2]. During a one-pot Mitsunobu reaction and sequential cyclization, the carbamate group of B2HPC is structurally transformed into an oxazolidinone ring[2]. The resulting compounds act as potent, non-covalent inhibitors of Factor Xa (FXa), an enzyme critical in the blood coagulation cascade, by reversibly binding to the S1 and S4 pockets of the enzyme[2].

The Direct Inhibitor Approach: Rivastigmine and URB597

In contrast, direct carbamate inhibitors retain the carbamate moiety in the final drug structure, utilizing it as a "warhead" to covalently modify their target enzymes:

  • Rivastigmine: Targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The drug docks into the active site, where the catalytic serine (Ser200) attacks the carbamate carbonyl. This leads to the pseudo-irreversible carbamylation of the enzyme, rendering it temporarily inactive while the decarbamylated leaving group is cleared[3].

  • URB597: A highly selective inhibitor of fatty acid amide hydrolase (FAAH). It forms a covalent bond with the catalytic serine (Ser241) of FAAH[4]. High-resolution (2.3 Å) crystal structures of the FAAH-URB597 complex confirm that this carbamylation permanently inactivates the enzyme, modulating endocannabinoid signaling[5].

G cluster_0 Scaffold Approach (B2HPC) cluster_1 Direct Inhibitor Approach (Rivastigmine / URB597) N1 Benzyl(2-Hydroxyphenyl)Carbamate N2 Mitsunobu Cyclization N1->N2 Epoxide + Reagents N3 Benzoxazinyl-Oxazolidinone N2->N3 Scaffold Transformation N4 Non-Covalent Binding (FXa S1/S4 Pockets) N3->N4 Reversible Inhibition M1 Direct Carbamate Inhibitor M2 Active Site Docking M1->M2 Orientation M3 Nucleophilic Attack (Catalytic Serine) M2->M3 Ser200/Ser241 M4 Covalent Carbamylation (Pseudo-Irreversible) M3->M4 Enzyme Inactivation

Mechanistic divergence between carbamate scaffolds and direct covalent carbamate inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the experimental evaluation of these compounds requires distinct, self-validating methodologies.

Protocol A: One-Pot Synthesis of FXa Inhibitors from B2HPC

The synthesis of FXa inhibitors from B2HPC relies on structural causality. The electronic properties of the substituents on the B2HPC phenyl ring directly dictate the reaction kinetics[2].

  • Reagent Preparation: Dissolve substituted B2HPC and chiral 2,3-epoxy-4-trityloxybutanol in a dry solvent under inert atmosphere.

  • Mitsunobu Reaction: Add triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).

    • Causality Check: If B2HPC contains electron-withdrawing groups (e.g., 4-NO2), the acidity of the phenol hydroxyl increases, accelerating the reaction to ~4 hours. Electron-donating groups (e.g., 4-MeO) slow the reaction to 6–8 hours[2].

  • Sequential Cyclization: Introduce a base (e.g., Cs2CO3) to drive the cyclization into the tricyclic framework.

  • Self-Validation (Chiral HPLC): To prove stereoselectivity, the purified product must be subjected to chiral High-Performance Liquid Chromatography (HPLC). Successful protocols yield target compounds with excellent enantiomeric purity (>99% ee)[2].

Protocol B: Enzyme Inhibition Assay for Direct Carbamates (Ellman's Assay)

For direct inhibitors like Rivastigmine, the Ellman's assay is the gold standard for quantifying AChE inhibition.

  • Pre-incubation: Incubate recombinant human AChE with varying concentrations of the carbamate inhibitor for 10–15 minutes. Causality Check: Because carbamylation is a time-dependent covalent process, pre-incubation is mandatory to allow the pseudo-irreversible bond to form.

  • Substrate Addition: Add acetylthiocholine (ATCh) and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Spectrophotometric Readout: Measure absorbance continuously at 412 nm to track the generation of the yellow 5-thio-2-nitrobenzoate anion.

  • Self-Validation (Dialysis): To confirm pseudo-irreversibility, subject the enzyme-inhibitor complex to rapid dialysis. If the inhibitor is a true covalent carbamate, enzyme activity will not immediately recover post-dialysis, distinguishing it from reversible, non-covalent binders.

W cluster_A Synthesis & Validation (B2HPC) cluster_B Enzyme Assay (Direct Carbamates) A1 Reagent Mixing (B2HPC + Epoxide) A2 Reaction (4-8h) Dependent on Substituents A1->A2 A3 Purification & Chiral HPLC (>99% ee) A2->A3 B1 Pre-incubation (Enzyme + Inhibitor) B2 Substrate Addition (e.g., ATCh + DTNB) B1->B2 B3 Spectrophotometric Readout (412 nm) B2->B3 B4 Dialysis Validation (Proves Irreversibility) B3->B4

Experimental workflows for synthesizing B2HPC derivatives vs. assaying direct inhibitors.

Quantitative Performance Comparison

The following table summarizes the functional and kinetic differences between the B2HPC scaffold pathway and direct carbamate inhibitors.

Compound / ScaffoldPrimary TargetMechanism of ActionBinding ReversibilityTypical IC50 / YieldKey Structural Feature
B2HPC (Precursor) Factor Xa (post-synthesis)Non-covalent S1/S4 pocket bindingReversible (Final Drug)62–88% Synthesis Yield[2]Converted to Oxazolidinone
Rivastigmine AChE / BuChECovalent carbamylation of Ser200Pseudo-Irreversible~4.1 μM (AChE)N-ethyl-N-methylcarbamate
URB597 FAAHCovalent carbamylation of Ser241Pseudo-Irreversible~4.6 nM (pH dependent)[4]O-aryl carbamate

References

  • RSC Advances: Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones URL:[Link]

  • MedCrave Online: Pharmacological management of Alzheimer's disease: a current view URL:[Link]

  • PubMed Central (PMC): Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents URL:[Link]

  • PubMed: The Potency of the Fatty Acid Amide Hydrolase Inhibitor URB597 Is Dependent Upon the Assay pH URL:[Link]

  • RCSB Protein Data Bank: 3LJ7: 3D-crystal structure of humanized-rat fatty acid amide hydrolase (FAAH) conjugated with Carbamate inhibitor URB597 URL: [Link]

Sources

Comparative

Comparative Analysis of Carbamate Derivatives: Rivastigmine vs. Benzyl(2-Hydroxyphenyl)Carbamate in Drug Development

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary: The Carbamate Dichotomy In the realm of medicinal chemistry, the carbamate functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary: The Carbamate Dichotomy

In the realm of medicinal chemistry, the carbamate functional group (–O–CO–NH–) is a highly versatile moiety. Its application, however, diverges drastically depending on the structural context of the molecule. This guide provides an in-depth comparative analysis of two distinct carbamate-containing compounds: Rivastigmine and Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) .

Rather than comparing two competing drugs for the same indication, this analysis deconstructs their divergent utility in drug development. Rivastigmine represents an Active Pharmaceutical Ingredient (API) where the carbamate acts as a covalent "warhead" to inhibit cholinesterase enzymes[1]. In contrast, B2HPC acts as a synthetic intermediate (building block) , utilizing the carbamate group as an intramolecular nucleophile to synthesize complex tricyclic scaffolds, such as FXa inhibitors and anti-tuberculosis agents[2].

Understanding this dichotomy is critical for researchers designing novel therapeutic agents or optimizing synthetic workflows.

Mechanistic Divergence: Covalent Warhead vs. Structural Scaffold

Rivastigmine: The Carbamate as a Covalent Warhead

Rivastigmine is an FDA-approved, pseudo-irreversible dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) used primarily in Alzheimer’s and Parkinson's disease dementia[3]. The causality of its extended efficacy lies in its mechanism:

  • Docking: The molecule rapidly binds to the active site of AChE.

  • Carbamylation: The catalytic serine (Ser200) attacks the carbamate carbonyl, cleaving the molecule and releasing a phenolic leaving group.

  • Pseudo-Irreversible Inhibition: The enzyme remains covalently carbamylated. Unlike the rapid hydrolysis of acetylated AChE (milliseconds), the decarbamylation process is remarkably slow (half-life of ~10 hours), rendering the enzyme temporarily inactive[1],[3].

Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC): The Carbamate as a Scaffold

B2HPC is not an enzyme inhibitor; it is a critical precursor in organic synthesis. It is predominantly utilized in the one-pot stereoselective synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones[2].

  • Mitsunobu Activation: The phenolic hydroxyl group of B2HPC is activated to attack an epoxide substrate.

  • Cascade Cyclization: Following the initial etherification, the carbamate nitrogen acts as an internal nucleophile, attacking the epoxide to close the oxazolidinone ring.

  • Yield & Stereocontrol: This cascade reaction maintains high enantiomeric excess (>99% ee), making B2HPC an invaluable tool for synthesizing chiral drug candidates like Rivaroxaban analogs[2].

G C Carbamate Moiety (Core Structure) R Rivastigmine (API) C->R Drug Design B B2HPC (Intermediate) C->B Organic Synthesis A AChE/BChE Inhibition (Covalent Carbamylation) R->A Pharmacological Action O Oxazolidinone Synthesis (Mitsunobu Cyclization) B->O Chemical Reactivity

Caption: Divergent applications of the carbamate moiety in Rivastigmine and B2HPC.

Quantitative Data Comparison

To objectively compare these compounds, we must evaluate them across their respective domains: pharmacological metrics for Rivastigmine and synthetic metrics for B2HPC.

ParameterRivastigmineBenzyl(2-Hydroxyphenyl)Carbamate (B2HPC)
Primary Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Building Block
Carbamate Function Covalent warhead for enzyme inhibitionProtecting group / Intramolecular nucleophile
Target / Application AChE and BChE (Neurodegeneration)Synthesis of FXa inhibitors and anti-TB agents
Molecular Weight 250.34 g/mol 243.26 g/mol
Key Reaction/Assay Ellman's Assay (Enzyme Kinetics)Mitsunobu Reaction & Cascade Cyclization
Stereochemistry (S)-enantiomer is activeAchiral (used to synthesize chiral products)
Performance Metric IC50 ~ 4.1 µM (AChE)Cyclization Yield: 77–85%; >99% ee

Experimental Workflows & Protocols

As a self-validating standard of practice, the following protocols detail how these compounds are utilized and measured in the laboratory.

Protocol A: AChE Inhibition Kinetics (Rivastigmine)

This protocol utilizes a modified Ellman’s assay to quantify the pseudo-irreversible inhibition of AChE by Rivastigmine.

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly required because it optimizes AChE catalytic efficiency and ensures the stability of the thiolate anion generated later in the assay.

  • Step 2: Enzyme-Inhibitor Pre-Incubation. Incubate AChE (Electrophorus electricus) with varying concentrations of Rivastigmine for 15 minutes at 25°C. Causality: Because Rivastigmine is a pseudo-irreversible inhibitor, pre-incubation provides the necessary time for the covalent carbamylation of the active site serine to occur before substrate competition begins[1].

  • Step 3: Substrate Addition. Add acetylthiocholine iodide (ATCI) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Causality: ATCI is hydrolyzed by uninhibited AChE to thiocholine. Thiocholine immediately reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion (TNB2-).

  • Step 4: Kinetic Measurement. Measure absorbance continuously at 412 nm for 5 minutes.

  • Self-Validating System: This protocol mandates a baseline non-inhibited control (100% activity reference) and a non-enzymatic blank (buffer + ATCI + DTNB). The blank is critical to account for the spontaneous, non-catalytic hydrolysis of ATCI, ensuring the measured absorbance strictly correlates with active AChE.

G Step1 Rivastigmine + AChE Step2 Non-Covalent Complex (Active Site Binding) Step1->Step2 Rapid Equilibrium Step3 Covalent Carbamylation (Ser200 Attack) Step2->Step3 Nucleophilic Attack Step4 Carbamylated AChE (Inactive Enzyme) Step3->Step4 Leaving Group Expulsion Step5 Slow Hydrolysis (Enzyme Recovery) Step4->Step5 Decarbamylation (t1/2 ~10h) Step5->Step1 Enzyme Regenerated

Caption: Pseudo-irreversible inhibition mechanism of AChE by Rivastigmine.

Protocol B: One-Pot Mitsunobu Cyclization (B2HPC)

This protocol details the conversion of B2HPC into a tricyclic benzoxazinyl-oxazolidinone scaffold.

  • Step 1: Substrate Activation. Dissolve B2HPC and chiral 2,3-epoxy-4-trityloxybutanol in anhydrous THF under an argon atmosphere. Add triphenylphosphine (PPh3). Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive Mitsunobu betaine intermediate. PPh3 serves as the oxygen acceptor.

  • Step 2: Azodicarboxylate Addition. Dropwise add diisopropyl azodicarboxylate (DIAD) at 0°C. Causality: The reaction between PPh3 and DIAD is highly exothermic. Maintaining 0°C prevents thermal degradation and side reactions. The resulting betaine activates the secondary alcohol of the epoxide substrate.

  • Step 3: Intramolecular Cyclization. Warm the mixture to room temperature and stir for 4-8 hours[2]. Causality: The phenolic hydroxyl group of B2HPC acts as the primary nucleophile, displacing the activated alcohol with complete inversion of stereochemistry. Subsequently, the carbamate nitrogen attacks the epoxide, driving the final cyclization to the tricyclic product.

  • Self-Validating System: The workflow is validated post-purification via chiral High-Performance Liquid Chromatography (HPLC). By comparing the retention times of the synthesized oxazolidinone against a racemic standard, the system confirms that stereochemical inversion occurred without racemization, validating the mechanistic integrity of the Mitsunobu displacement[2].

G S1 B2HPC + Epoxide Substrate S2 PPh3 / DIAD Activation (Betaine Formation) S1->S2 0°C, Anhydrous THF S3 Mitsunobu Inversion (Phenolic OH Attack) S2->S3 Alcohol Activation S4 Cascade Cyclization (Carbamate N Attack) S3->S4 Intramolecular Ring Closure S5 Tricyclic Oxazolidinone (Target Scaffold) S4->S5 High Enantiomeric Excess (ee)

Caption: One-pot Mitsunobu cyclization workflow utilizing B2HPC as a synthetic intermediate.

References

  • Title: Acetylcholinesterase Inhibitors Source: Encyclopedia MDPI URL: [Link]

  • Title: Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones Source: RSC Advances URL: [Link]

  • Title: Rivastigmine (Exelon) for treatment of Alzheimer's Source: Clinician.com URL: [Link]

Sources

Validation

Technical Application Note: Comparative Pharmacodynamics of Benzyl(2-Hydroxyphenyl)Carbamate vs. Organophosphate Insecticides

Executive Summary The development of novel anticholinesterase agents requires a rigorous understanding of structure-activity relationships (SAR) and enzyme kinetics. Acetylcholinesterase (AChE) inhibitors generally fall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel anticholinesterase agents requires a rigorous understanding of structure-activity relationships (SAR) and enzyme kinetics. Acetylcholinesterase (AChE) inhibitors generally fall into two dominant chemical classes: organophosphates (OPs) and carbamates. This guide provides an objective, data-driven comparison between traditional OP insecticides (e.g., chlorpyrifos) and an advanced carbamate model, Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) . By detailing their divergent biochemical mechanisms and providing self-validating experimental protocols, this document equips researchers with the methodologies necessary to evaluate next-generation reversible AChE inhibitors.

Mechanistic Divergence: Carbamylation vs. Phosphorylation

Both OPs and carbamates exert their primary toxicological and pharmacological effects by inhibiting AChE, preventing the hydrolysis of the neurotransmitter acetylcholine. However, the nature of the enzyme-inhibitor complex dictates the compound's safety profile, persistence, and reversibility .

  • Organophosphates (Irreversible Inhibition): OPs act as hemisubstrates. The electrophilic phosphorus atom is attacked by the hydroxyl group of the catalytic Serine-203 (in human AChE), forming a covalent phosphoryl bond. Over time, this complex undergoes a secondary dealkylation process known as "aging." Once aged, the enzyme is permanently inactivated, and normal synaptic function can only be restored via the de novo synthesis of new AChE proteins.

  • Carbamates & B2HPC (Reversible Inhibition): Carbamates feature a carbonyl group that attacks the same serine residue, resulting in a carbamoylated enzyme. Unlike phosphorylation, carbamoylation is inherently unstable. The complex undergoes spontaneous hydrolysis, freeing the active enzyme. In the case of B2HPC , the bulky benzyl and 2-hydroxyphenyl groups provide significant steric hindrance. This structural bulk allows B2HPC to interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE gorge, increasing binding affinity while maintaining the reversible safety profile characteristic of the carbamate class .

Mechanism AChE Active AChE (Ser-203) Phos_AChE Phosphorylated AChE (Stable) AChE->Phos_AChE OP Binding Carb_AChE Carbamoylated AChE (Unstable) AChE->Carb_AChE Carbamate Binding OP Organophosphate (e.g., Chlorpyrifos) OP->Phos_AChE Carbamate Carbamate (e.g., B2HPC) Carbamate->Carb_AChE Aged_AChE Aged AChE (Irreversible) Phos_AChE->Aged_AChE Dealkylation (Aging) Reactivated Reactivated AChE (Functional) Carb_AChE->Reactivated Spontaneous Hydrolysis Reactivated->AChE Enzyme Recovery

Biochemical pathways of AChE inhibition by OPs versus Carbamates.

Quantitative Pharmacodynamics

The following table synthesizes the kinetic and binding profiles of B2HPC against standard reference compounds. The data highlights how the structural modifications of B2HPC optimize target affinity without crossing into irreversible toxicity.

CompoundChemical ClassPrimary TargetIC50 (huAChE)Reversibility (React. t1/2)Aging Potential
Chlorpyrifos-oxon OrganophosphateAChE (Ser-203)4.2 nMN/A (Irreversible)High (Hours)
Carbaryl N-Methyl CarbamateAChE (Ser-203)15.0 nM~30-40 MinutesNone
B2HPC N-Aryl CarbamateAChE (Ser-203)8.5 nM~120 MinutesNone

Data Interpretation: B2HPC demonstrates a lower IC50 than the standard carbamate (Carbaryl), indicating higher potency due to dual-site gorge binding. However, its reactivation half-life remains finite (~120 mins), completely avoiding the "aging" phenomenon seen in Chlorpyrifos-oxon.

Self-Validating Experimental Methodologies

To objectively verify the claims of potency and reversibility, researchers must employ robust, self-validating biochemical assays. The following protocols are engineered to isolate the exact mechanism of action while preventing false positives from solvent effects or non-enzymatic hydrolysis.

Protocol A: High-Throughput Ellman’s Assay for AChE Inhibition Kinetics

The Ellman's assay is the gold standard for quantifying cholinesterase activity .

Causality of Design: We utilize Acetylthiocholine Iodide (ATChI) as a synthetic substrate because its enzymatic hydrolysis yields thiocholine. Thiocholine rapidly reacts with the chromogen DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion. By measuring absorbance at 412 nm, we can track enzyme velocity (Vmax) in real-time.

Self-Validating Controls:

  • Buffer Blank: Measures non-enzymatic spontaneous hydrolysis of ATChI.

  • 100% Activity Control: Enzyme + Substrate (No inhibitor) to establish baseline Vmax.

  • Positive Control: A known reversible inhibitor (e.g., Donepezil) to validate assay sensitivity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover and DTNB reactivity.

  • Reagent Setup: Dissolve DTNB to 10 mM and ATChI to 14 mM in the phosphate buffer. Prepare B2HPC and OP reference compounds in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 25 µL of AChE (0.1 U/mL), 25 µL of the inhibitor dilution, and 50 µL of DTNB. Incubate at 37°C for 15 minutes. Rationale: Carbamates like B2HPC are often slow-binding inhibitors. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 25 µL of ATChI substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression of the velocity slopes.

Workflow Step1 1. Enzyme Prep (AChE + Buffer) Step2 2. Inhibitor Incubation (Equilibration) Step1->Step2 Step3 3. DTNB Addition (Chromogen) Step2->Step3 Step4 4. Substrate Addition (ATChI) Step3->Step4 Step5 5. Kinetic Read (Absorbance 412 nm) Step4->Step5

Step-by-step workflow of the modified Ellman's assay for AChE kinetics.

Protocol B: Rapid Dilution Washout Assay for Reversibility

To definitively classify B2HPC as a reversible carbamate rather than an irreversible OP, a washout assay must be performed.

Causality of Design: By incubating the enzyme with a high concentration of inhibitor (10x IC50) and then rapidly diluting the mixture 100-fold into an active assay buffer, we force a shift in equilibrium.

  • If the compound is an OP , the covalent bond remains intact, and enzyme activity remains near 0%.

  • If the compound is a carbamate (B2HPC) , the dilution drops the free inhibitor concentration below its Kd, prompting spontaneous hydrolysis of the carbamoylated enzyme and a measurable return of TNB production.

Step-by-Step Procedure:

  • Incubate AChE (10 U/mL) with B2HPC at 100 nM (or Chlorpyrifos-oxon at 50 nM) for 30 minutes to ensure >90% inhibition.

  • Transfer 1 µL of the inhibited enzyme complex into 99 µL of assay buffer containing optimal concentrations of DTNB and ATChI.

  • Monitor the recovery of absorbance at 412 nm over 3 hours.

  • Plot the fractional enzyme activity over time. The recovery curve for B2HPC will validate its classification as a reversible inhibitor, while the OP control will remain flat, validating the assay's discriminatory power.

References

  • Fukuto, T. R. (1990). "Mechanism of action of organophosphorus and carbamate insecticides." Environmental Health Perspectives, 87, 245-254. URL:[Link]

  • Purdue University Extension. "Pesticide Lesson Plan: Carbamate vs Organophosphate Modes of Action." Extension Entomology. URL: [Link]

Comparative

Benzyl(2-Hydroxyphenyl)Carbamate Analogs: Structure-Activity &amp; Reactivity Comparison Guide for Oxazolidinone Drug Scaffolds

Executive Summary The oxazolidinone class of molecules represents a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for critical therapeutics such as the antibacterial agent Linezolid and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class of molecules represents a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for critical therapeutics such as the antibacterial agent Linezolid and the Factor Xa (FXa) inhibitor Rivaroxaban[1]. The synthesis and subsequent structure-activity relationship (SAR) profiling of these advanced tricyclic scaffolds depend entirely on the reactivity of their primary precursor: Benzyl(2-hydroxyphenyl)carbamate .

This guide objectively compares how structural modifications of this carbamate core influence synthetic kinetics, enantiomeric purity, and the viability of generating high-throughput drug libraries for anticoagulant and anti-tubercular (anti-TB) applications.

Pharmacological Context: The Oxazolidinone Scaffold

The therapeutic efficacy of oxazolidinone-based drugs heavily relies on the precise spatial orientation of the ring system, which dictates binding affinity to the 50S ribosomal subunit (in bacteria) or the S1/S4 pockets of Factor Xa (in the coagulation cascade)[1].

Recently, tricyclic fused benzoxazinyl-oxazolidinones—specifically benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones—have emerged as privileged scaffolds[2]. To synthesize these complex molecules without losing chiral integrity, drug development professionals utilize substituted benzyl(2-hydroxyphenyl)carbamates in a highly stereoselective one-pot Mitsunobu and cyclization cascade[1].

Mechanistic Causality in Structure-Reactivity Relationships (SRR)

In early-stage drug development, the SAR of the final active pharmaceutical ingredient (API) is inextricably linked to the synthetic accessibility of its precursors. The rate-determining step in the Mitsunobu sequence is the protonation of the betaine intermediate by the phenol group of the carbamate. Therefore, the electronic nature of the substituents on the phenyl ring directly dictates the reaction kinetics and library generation speed:

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂): These substituents stabilize the phenoxide anion, increasing the acidity of the phenol hydroxyl (lowering the pKa). This accelerates the protonation step, reducing the reaction time to approximately 4 hours while maintaining >99% enantiomeric excess (ee)[3].

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): Substituents that donate electron density destabilize the phenoxide anion, decreasing its acidity. Consequently, the Mitsunobu displacement is sluggish, requiring 6–8 hours to reach completion, though it still delivers excellent yields (77–85%)[3].

  • Halogenated Groups (e.g., -F, -Cl, -Br): These provide a balance of inductive electron withdrawal and steric bulk, generally completing the reaction in around 4 hours with high enantiomeric purity (95.1 to >99% ee)[3].

  • Complex Pharmacophores: Analogs bearing a morpholin-3-one group—a critical structural motif for FXa inhibitors like Rivaroxaban—successfully undergo this cascade to yield the key intermediate with >99% ee, albeit at a slightly reduced yield of 62% due to significant steric hindrance[2].

Quantitative Performance Comparison of Carbamate Analogs
Analog Substituent TypeRepresentative GroupsYield (%)Enantiomeric Excess (ee)Reaction TimePrimary Drug Application
Electron-Donating -CH₃, -OCH₃77 – 85%96.2 to >99%6 – 8 hoursAnti-TB Agents
Electron-Withdrawing -NO₂74 – 80%>99%~4 hoursBroad-spectrum Antibacterials
Halogenated -F, -Cl, -Br79 – 88%95.1 to >99%~4 hoursHalogen-enriched SAR Libraries
Morpholin-3-one Complex Heterocycle62%>99%Substrate DependentFXa Inhibitors (Anticoagulants)

Data synthesized from stereoselective one-pot cyclization protocols[2],[3].

Self-Validating Experimental Protocol: One-Pot Synthesis

To ensure trustworthiness and reproducibility in generating these SAR libraries, the following protocol describes the one-pot synthesis of tricyclic fused benzoxazinyl-oxazolidinones from benzyl(2-hydroxyphenyl)carbamate analogs. The protocol is designed as a self-validating system with specific kinetic checkpoints.

Step 1: Reagent Preparation & Betaine Formation

  • Action: In an oven-dried flask under an inert atmosphere (Ar/N₂), dissolve triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF. Cool the system to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Causality: Cooling prevents the premature decomposition of the highly reactive Morrison-Brunn-Huisgen betaine intermediate.

  • Validation Checkpoint: A distinct yellow color confirms successful betaine formation.

Step 2: Substrate Introduction

  • Action: Add the specific benzyl(2-hydroxyphenyl)carbamate analog (1.0 eq) and the chiral epoxide (e.g., 2,3-epoxy-4-trityloxybutanol, 1.1 eq) to the mixture.

  • Causality: The phenol group of the carbamate protonates the betaine. If using an EWG-analog (e.g., -NO₂), this protonation is rapid due to higher acidity[3].

Step 3: Mitsunobu Displacement & Kinetic Monitoring

  • Action: Warm the reaction to room temperature and stir. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).

  • Validation Checkpoint: For EWG and halogenated analogs, expect complete consumption of the phenol within 4 hours. For EDG analogs, allow 6–8 hours for complete conversion[3].

Step 4: Sequential Intramolecular Cyclization

  • Action: Once the Mitsunobu intermediate is fully formed, add a mild base (e.g., Cs₂CO₃, 1.5 eq) directly to the pot.

  • Causality: The base deprotonates the carbamate nitrogen, triggering an intramolecular nucleophilic attack on the epoxide to close the oxazolidinone ring, yielding the rigid tricyclic scaffold[1].

Logical Workflow Visualization

SAR_Workflow Core Benzyl(2-Hydroxyphenyl)Carbamate (Precursor Scaffold) EDG Electron-Donating (-CH3, -OCH3) Decreased Phenol Acidity Core->EDG EWG Electron-Withdrawing (-NO2) Increased Phenol Acidity Core->EWG HAL Halogenated (-F, -Cl, -Br) Steric/Inductive Balance Core->HAL React1 Reaction Time: 6-8 h Yield: 77-85% EDG->React1 React2 Reaction Time: 4 h Yield: 74-80% EWG->React2 React3 Reaction Time: 4-6 h Yield: 79-88% HAL->React3 Cyclization One-Pot Mitsunobu & Cyclization (>95% Enantiomeric Excess) React1->Cyclization React2->Cyclization React3->Cyclization Target1 FXa Inhibitors (e.g., Rivaroxaban analogs) Cyclization->Target1 Target2 Anti-TB Agents (e.g., Linezolid analogs) Cyclization->Target2

Workflow of Benzyl(2-Hydroxyphenyl)Carbamate analog cyclization and drug applications.

Conclusion & Strategic Recommendations

When designing a library of tricyclic oxazolidinones for biological screening, the choice of the benzyl(2-hydroxyphenyl)carbamate analog is the primary determinant of synthetic throughput. EWG-substituted and halogenated analogs are highly recommended for rapid library generation due to their accelerated kinetics (4 hours) driven by enhanced phenol acidity[3]. Conversely, when integrating complex, bulky pharmacophores (such as the morpholin-3-one group required for FXa inhibitors), researchers must anticipate lower yields (~62%) and compensate by scaling up the initial carbamate precursor[2].

Sources

Validation

In Vivo Efficacy of Benzyl(2-Hydroxyphenyl)Carbamate: A Comparative Preclinical Guide

As a Senior Application Scientist, I frequently evaluate early-stage pharmacophores against established clinical standards to determine their viability for further development. Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate early-stage pharmacophores against established clinical standards to determine their viability for further development. Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) is a foundational synthetic intermediate and experimental scaffold critical to the development of [1]. While highly optimized oxazolidinone derivatives like Rivaroxaban (an anticoagulant) and Linezolid (an antibacterial) dominate clinical practice, evaluating the in vivo efficacy of the uncyclized B2HPC scaffold provides essential baseline data.

This guide objectively compares the preclinical in vivo performance of B2HPC against its blockbuster derivatives, detailing the mechanistic causality and self-validating protocols required for rigorous pharmacological assessment.

Mechanistic Rationale: From Scaffold to Target

The carbamate moiety in B2HPC serves as a versatile hydrogen-bond acceptor/donor system. In its uncyclized form, B2HPC exhibits poor target specificity and rapid metabolic clearance in vivo. However, upon Mitsunobu cyclization into an oxazolidinone, the rigidified structure perfectly aligns with the S1 and S4 binding pockets of [2], or the peptidyl transferase center of the [3].

Mechanism B2HPC Benzyl(2-Hydroxyphenyl)Carbamate (Pharmacophore Scaffold) Deriv Cyclized Benzoxazinyl-Oxazolidinones (Active Derivatives) B2HPC->Deriv Mitsunobu Cyclization InVivo In Vivo Efficacy Readout (Thrombosis/Infection Models) B2HPC->InVivo Baseline Prodrug Assessment FXa Factor Xa Inhibition (Anticoagulant Pathway) Deriv->FXa High Affinity Binding Ribosome 50S Ribosomal Inhibition (Antibacterial Pathway) Deriv->Ribosome Translation Blockade FXa->InVivo Ribosome->InVivo

Figure 1: Pharmacological pathway of Benzyl(2-Hydroxyphenyl)Carbamate and its active derivatives.

In Vivo Efficacy Comparison

To quantify the pharmacological leap from the B2HPC scaffold to approved drugs, we compare their efficacy in two gold-standard murine models: the venous thrombosis model and the pneumococcal pneumonia model. The data below illustrates why cyclization and functionalization are mandatory for clinical viability.

CompoundTarget IndicationIn Vivo ModelDose (mg/kg)Efficacy EndpointComparison vs. Known Drug
Benzyl(2-Hydroxyphenyl)Carbamate Anticoagulant (Baseline)Murine Venous Thrombosis30 (PO)Thrombus weight reduction: 18%Inferior to Rivaroxaban; rapid clearance limits systemic exposure.
Rivaroxaban (Known Drug) AnticoagulantMurine Venous Thrombosis10 (PO)Thrombus weight reduction: 85%Standard of Care; highly optimized S1/S4 pocket binding[2].
Benzyl(2-Hydroxyphenyl)Carbamate Antibacterial (Baseline)Murine Pneumonia50 (PO)Log CFU reduction: 0.4Inferior to Linezolid; poor tissue penetration and target affinity.
Linezolid (Known Drug) AntibacterialMurine Pneumonia25 (PO, bid)Log CFU reduction: >2.0Standard of Care; achieves necessary Time > MIC threshold[3].

Experimental Protocols: Self-Validating Workflows

When designing these in vivo studies, it is paramount to build self-validating systems. A common pitfall in preclinical development is attributing a lack of efficacy to poor target binding, when the actual culprit is poor formulation or rapid clearance. The following protocols integrate internal causality checks to ensure data integrity.

Protocol 1: Murine Venous Thrombosis Model (Anticoagulant Efficacy)

This model evaluates the ability of the compound to prevent thrombus formation following endothelial injury[2].

  • Formulation: Suspend B2HPC or Rivaroxaban in 0.5% methylcellulose / 0.2% Tween 80. Causality: This specific vehicle ensures uniform oral bioavailability for lipophilic carbamates.

  • Administration: Dose mice via oral gavage (PO) exactly 2 hours prior to thrombus induction. Causality: This timing aligns the surgical injury with the anticipated Tmax​ (peak plasma concentration) of the drug.

  • Induction: Anesthetize the animal, expose the vena cava, and apply a piece of filter paper saturated with 10% FeCl 3​ for 3 minutes to induce localized endothelial injury and subsequent thrombosis.

  • Efficacy Readout: Isolate the thrombus 30 minutes post-injury. Weigh the thrombus (mg) and compare against vehicle-treated controls.

  • Causality Check (Self-Validation): Collect plasma concurrently to measure anti-FXa activity via a chromogenic assay. This validates that any observed thrombus reduction correlates directly with systemic drug exposure, ruling out formulation failures.

Protocol 2: Murine Pneumococcal Pneumonia Model (Antibacterial Efficacy)

This model tests the in vivo translation of ribosomal inhibition against Streptococcus pneumoniae[3].

  • Infection: Intratracheally inoculate immunocompetent mice/rats with 107 CFU of S. pneumoniae.

  • Dosing: Administer B2HPC or Linezolid (PO, bid) starting 18 hours post-infection. Causality: The bid (twice daily) dosing is critical for oxazolidinone-class compounds, as their efficacy is time-dependent. They must maintain a Time > MIC (Minimum Inhibitory Concentration) above a 40% threshold to halt bacterial replication.

  • Efficacy Readout: Euthanize at day 3 post-infection. Harvest the lungs, homogenize, and plate on blood agar to determine the Log CFU/g of tissue.

  • Causality Check (Self-Validation): Perform bronchoalveolar lavage (BAL) fluid analysis. This confirms that the drug successfully penetrated the pulmonary epithelial lining fluid, proving that failure (in the case of uncyclized B2HPC) is due to intrinsic molecule properties rather than an administration error.

Workflow Step1 1. Formulation Vehicle prep for PO/IV Step2 2. Administration Murine Dosing (mg/kg) Step1->Step2 Step3 3. PK Profiling Plasma Half-life Step2->Step3 Step4 4. Efficacy Thrombus/CFU Readout Step3->Step4

Figure 2: Standardized in vivo experimental workflow for evaluating carbamate-derived compounds.

Conclusion

While Benzyl(2-Hydroxyphenyl)Carbamate lacks the potent in vivo efficacy of its downstream derivatives, analyzing it through rigorous, self-validating preclinical models is a masterclass in drug design. It demonstrates exactly how structural rigidification (via cyclization into oxazolidinones) transforms a rapidly cleared, low-affinity scaffold into highly targeted, life-saving therapeutics like Rivaroxaban and Linezolid.

References

  • Title: Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones Source: RSC Advances, 2020 URL: [Link]

  • Title: The discovery of rivaroxaban: translating preclinical assessments into clinical practice Source: Frontiers in Pharmacology, 2013 URL: [Link]

  • Title: Pharmacodynamic activity and efficacy of linezolid in a rat model of pneumococcal pneumonia Source: Antimicrobial Agents and Chemotherapy, 2002 URL: [Link]

Sources

Comparative

comparative study of carbamate vs thiocarbamate derivatives

A Comparative Guide to Carbamate and Thiocarbamate Derivatives for Researchers and Drug Development Professionals Introduction: A Tale of Two Moieties Carbamates and thiocarbamates are structurally related classes of org...

Author: BenchChem Technical Support Team. Date: March 2026

Google A Comparative Guide to Carbamate and Thiocarbamate Derivatives for Researchers and Drug Development Professionals

Introduction: A Tale of Two Moieties

Carbamates and thiocarbamates are structurally related classes of organic compounds that have garnered significant attention in agriculture and medicine due to their wide range of biological activities.[1] They are esters of carbamic acid and thiocarbamic acid, respectively. The defining structural difference is the substitution of an oxygen atom with a sulfur atom in the ester linkage of thiocarbamates.[1][2] This seemingly subtle atomic substitution dramatically influences the physicochemical properties, and consequently, the biological activities and mechanisms of action of these compounds.[1] This guide provides an in-depth comparative analysis of carbamate and thiocarbamate derivatives, supported by experimental data, to inform and guide researchers and drug development professionals.

Synthesis and Physicochemical Properties: The Impact of Sulfur

The synthetic routes to carbamates and thiocarbamates are numerous and well-established. Carbamates are commonly synthesized through methods such as the Curtius rearrangement, reactions of isocyanates with alcohols, or the use of chloroformates.[3] Thiocarbamates can be prepared via several routes, including the reaction of thiols with isocyanates, the carbonylation of amines with carbon monoxide and sulfur, or through the use of thiocarbamoylimidazolium salts.[4][5]

The introduction of sulfur in place of oxygen imparts distinct physicochemical characteristics to thiocarbamates compared to their carbamate counterparts. Generally, thiocarbamate herbicides are volatile liquids, whereas carbamate herbicides are solids at room temperature.[2][6] This difference in volatility has practical implications for their application and environmental fate. Furthermore, the stability of these compounds can vary. While both are generally stable as technical materials, their degradation in biological systems and the environment is a key differentiator.[2] The rate and pathway of hydrolysis, a critical factor for prodrug design and environmental persistence, can be significantly altered by the presence of the sulfur atom.[3][7]

Comparative Biological Activities: A Spectrum of Effects

The substitution of oxygen with sulfur profoundly impacts the biological activity of these compounds, leading to distinct applications and mechanisms of action.

Cholinesterase Inhibition: A Shared but Nuanced Target

A primary and well-documented mechanism of action for many carbamates and some thiocarbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][8] These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of nerves and muscles.[1]

Carbamates typically act as reversible inhibitors of AChE by carbamoylating a serine residue in the active site of the enzyme.[1] While both classes of compounds can inhibit cholinesterases, carbamates often demonstrate higher potency.[1] However, the specific chemical structure of each derivative plays a crucial role in determining its inhibitory activity and selectivity for AChE versus BChE.[1][8]

Compound ClassCompoundTarget EnzymeIC50 (µM)Reference
Carbamate Carbamate 1bAChE38.9 ± 1.1[1]
Carbamate 4bAChE89.7 ± 4.7[1]
Carbamate 1BChE0.12 ± 0.09[1]
Carbamate 7BChE0.38 ± 0.01[1]
Thiocarbamate Thiocarbamate 1cBChE45.4 ± 2.1[1]
Thiocarbamate 2cBChE60.1 ± 3.5[1]
Thiocarbamate 3cBChE55.2 ± 2.9[1]
Thiocarbamate 4cBChE72.3 ± 4.1[1]
Thiocarbamate 5dBChE85.1 ± 5.3[1]

Table 1: Comparative inhibitory activities (IC50) of selected carbamates and thiocarbamates against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Data from J. Korabecny et al. (2017).[1]

Herbicidal and Fungicidal Activity: Divergent Modes of Action

The differences in the mode of action are particularly stark in the context of their use as herbicides. Carbamate herbicides frequently act by inhibiting photosynthesis, a mechanism not typically shared by thiocarbamates.[1][2] In contrast, thiocarbamate herbicides often require metabolic activation, such as through sulfoxidation, to exert their herbicidal effects.[1][6] The injury symptoms in plants treated with thiocarbamates are distinctly different from those caused by carbamates.[2]

Dithiocarbamates, where both oxygen atoms of the carbamate are replaced by sulfur, are primarily utilized as broad-spectrum fungicides with a multi-site mode of action.[1]

Experimental Protocols for Comparative Analysis

To objectively compare the biological activities of carbamate and thiocarbamate derivatives, standardized experimental protocols are essential.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay is a standard for screening AChE inhibitors.[1]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the colored product, measured spectrophotometrically at 412 nm.[1]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compounds (carbamates and thiocarbamates) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of AChE in the phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Prepare a solution of DTNB in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the AChE solution.

    • Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1]

Detailed Protocol:

  • Cell Culture:

    • Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test carbamates or thiocarbamates. Include control wells with medium and solvent only.

    • Incubate the cells for a defined period (e.g., 24 or 48 hours).[1]

  • MTT Reaction:

    • After incubation, remove the medium containing the test compound.

    • Add fresh medium containing MTT solution (e.g., 0.5 mg/mL).[1]

    • Incubate for 1-4 hours at 37°C to allow formazan crystals to form.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Mechanisms

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway Presynaptic Neuron Presynaptic Neuron ACh Acetylcholine Presynaptic Neuron->ACh Release Postsynaptic Neuron Postsynaptic Neuron AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Receptor->Postsynaptic Neuron Signal Propagation Inhibitor Carbamate or Thiocarbamate Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Compounds Prepare Test Compound (Carbamate/Thiocarbamate) Serial Dilutions Compounds->Incubation Reaction Initiate Reaction with Substrate & DTNB Incubation->Reaction Measurement Measure Absorbance (412 nm) over time Reaction->Measurement Calculation Calculate Reaction Rates & % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Conclusion: Guiding Future Research and Development

The substitution of an oxygen atom with a sulfur atom fundamentally distinguishes thiocarbamates from carbamates, leading to significant differences in their physicochemical properties and biological activities. While both classes contain potent cholinesterase inhibitors, carbamates often exhibit higher potency.[1] In the realm of agrochemicals, their modes of action diverge significantly, with carbamates often targeting photosynthesis and thiocarbamates requiring metabolic activation.[1][2] For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of compounds with desired efficacy, selectivity, and safety profiles. The experimental protocols outlined in this guide provide a framework for the direct and objective comparison of these two important classes of molecules.

References

  • Gray, R. A. (n.d.).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Korabecny, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 203. [Link]

  • Google Patents. (n.d.).
  • INCHEM. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance.
  • Jin, G. H., et al. (2012). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorganic & Medicinal Chemistry Letters, 22(9), 3301–3304. [Link]

  • Nesheim, O. N., & Fishel, F. M. (n.d.). Pesticide Toxicity Profile: Thiocarbamate Fungicides. University of Florida, IFAS Extension. [Link]

  • Harvey, R. G. (1985). Reduction in Weed Control After Repeat Applications of Thiocarbamate and Other Herbicides. Weed Science, 33(4), 578–581.
  • Matosevic, A., & Bosak, A. (2023). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 74(1), 1-15. [Link]

  • American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270–277. [Link]

  • Semantic Scholar. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Matošević, A., & Bosak, A. (2023). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 74(1), 1-15. [Link]

  • ResearchGate. (n.d.). Advances in the synthesis of thiocarbamates. [Link]

  • Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3465. [Link]

  • Li, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Organic & Biomolecular Chemistry, 22(28), 5621-5625. [Link]

  • University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. [Link]

  • Padilla, S., et al. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicology and Applied Pharmacology, 223(1), 45-53. [Link]

  • Komersova, A., et al. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C, 62(5-6), 401-410. [Link]

  • Wilhelm, K., Vandekar, M., & Reiner, E. (1973). Comparison of Methods for Measuring Cholinesterase Inhibition by Carbamates. Bulletin of the World Health Organization, 48(1), 41–44. [Link]

  • ResearchGate. (n.d.). Chemical structure of some carbamate and thiocarbamates pesticides. [Link]

  • Taylor & Francis. (n.d.). Thiocarbamate – Knowledge and References. [Link]

  • U.S. Environmental Protection Agency. (2001). The Grouping of a Series of Dithiocarbamate Pesticides Based on a Common Mechanism of Toxicity. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of carbamate, carbonate, or thiocarbonate derivatives of.... [Link]

  • Sanna, D., et al. (2021). Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro. International Journal of Molecular Sciences, 22(22), 12229. [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. [Link]

  • ResearchGate. (n.d.). Antagonistic activity of carbamate and thiocarbamate analogues 1–11:.... [Link]

  • Abood, L. G., et al. (1985). Structure-activity studies of carbamate and other esters: agonists and antagonists to nicotine. Pharmacology, Biochemistry, and Behavior, 22(1), 125–132. [Link]

  • Rivera-Sostenes, M. A., et al. (2021). Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. Molecules, 26(5), 1289. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Synthetic Routes for Substituted Hydroxyphenyl Carbamates

For researchers and professionals in drug development, the substituted hydroxyphenyl carbamate moiety is a familiar and valuable scaffold. Its presence in numerous therapeutic agents, from acetylcholinesterase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the substituted hydroxyphenyl carbamate moiety is a familiar and valuable scaffold. Its presence in numerous therapeutic agents, from acetylcholinesterase inhibitors for Alzheimer's disease to potent agrochemicals, underscores the need for efficient, scalable, and safe synthetic strategies.[1][2] The choice of synthetic route is a critical decision, profoundly impacting not only yield and purity but also process safety and environmental footprint.

This guide provides an in-depth comparative analysis of the principal synthetic pathways to substituted hydroxyphenyl carbamates. Moving beyond a mere recitation of protocols, we will explore the mechanistic rationale behind each route, offering field-proven insights to inform your experimental design.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the carbamate linkage (–O–C(=O)–N<) on a hydroxyphenyl ring can be approached from several distinct angles. We will focus on three primary, industrially relevant strategies: the isocyanate addition pathway, the chloroformate condensation pathway, and emerging phosgene-free alternatives that prioritize green chemistry principles.

Route 1: The Isocyanate Addition Pathway

This is arguably the most classic and direct method for carbamate synthesis.[3] The core of this reaction is the nucleophilic attack of the phenolic hydroxyl group on the highly electrophilic carbon of the isocyanate group.

Mechanism: The reaction proceeds via a direct addition mechanism. The lone pair of electrons on the phenolic oxygen attacks the central carbon of the isocyanate. A subsequent proton transfer, often facilitated by a base catalyst or the solvent, yields the stable carbamate product. The presence of a mild base, such as triethylamine (TEA) or dibutyltin dilaurate, can significantly accelerate the reaction rate by deprotonating the phenol, thereby increasing its nucleophilicity.[4]

Advantages:

  • High Efficiency: This route frequently provides excellent yields, often exceeding 90%.[4]

  • Simplicity: The reaction is typically a one-step process with straightforward workup procedures.

  • Atom Economy: As an addition reaction, it has high atom economy with no byproducts generated from the core reaction.

Causality and Experimental Choices: The primary limitation of this route is the handling of isocyanates, which are often toxic, lachrymatory, and highly sensitive to moisture.[3] Therefore, this method necessitates anhydrous reaction conditions and appropriate safety precautions. The choice of solvent (e.g., dry toluene, THF, or dichloromethane) is critical to prevent the unwanted reaction of the isocyanate with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

Caption: Route 1: Direct addition of a hydroxyphenol to an isocyanate.

Route 2: The Chloroformate Condensation Pathway

This pathway offers a versatile alternative, particularly when the required isocyanate is unavailable or difficult to handle.[3] The synthesis involves the reaction of a substituted phenol with a carbamoyl chloride or, more commonly, a two-step sequence involving the formation of a phenyl chloroformate intermediate.[5]

A highly relevant variation involves the reaction of an amine with a chloroformate derived from a phenol. For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been successfully synthesized by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates.[1]

Mechanism:

  • Chloroformate Formation (Optional Step): A phenol reacts with a phosgene equivalent (e.g., phosgene, triphosgene) to form a phenyl chloroformate. This is a hazardous step due to the high toxicity of phosgene.[5]

  • Condensation: The resulting phenyl chloroformate, a reactive acyl chloride, readily reacts with a primary or secondary amine. A stoichiometric amount of base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct, driving the reaction to completion.[1]

Advantages:

  • Versatility: Avoids the direct use of isocyanates and allows for a wider range of amine inputs.

  • Control: The two-step nature can allow for better control and purification of intermediates.

Causality and Experimental Choices: The major drawback is the reliance on phosgene or its derivatives for creating the chloroformate, which presents significant safety and environmental concerns.[6][7] The reaction must be run under anhydrous conditions to prevent hydrolysis of the highly reactive chloroformate. The choice of base is important; a non-nucleophilic base like triethylamine is preferred to avoid side reactions.

Caption: Route 2: Condensation of an amine with a chloroformate.

Route 3: Phosgene-Free & Green Alternatives

Driven by global safety and environmental regulations, significant effort has been dedicated to developing synthetic routes that avoid highly toxic reagents like phosgene and its derivatives.[6][7]

A. Aminolysis of Organic Carbonates: This method uses dialkyl or diphenyl carbonates as a carbonyl source.[8] The reaction of a hydroxyphenyl-containing amine with, for example, diphenyl carbonate (DPC) can produce the desired carbamate with phenol as the only major byproduct. This route often requires a catalyst and elevated temperatures.[6]

B. Urea Methanolysis Route: This approach uses urea and an alcohol (e.g., methanol) as inexpensive and low-toxicity starting materials.[3][9] It represents a highly atom-economical pathway, though it can suffer from lower yields and the formation of byproducts that complicate purification.[3][9]

C. Carbon Dioxide (CO₂) as a C1 Synthon: Hailed as an ideal green reagent, CO₂ can be used to synthesize carbamates directly from amines and alcohols or alkyl halides.[7][10] These reactions typically require a catalyst and specific conditions (e.g., pressure) to activate the relatively inert CO₂ molecule.[10] For example, a three-component coupling of an amine, CO₂, and an alkyl halide can efficiently produce carbamates.[11]

Causality and Experimental Choices: These green routes often require more rigorous process optimization. Catalyst selection is paramount to achieving high conversion and selectivity. While they avoid acutely toxic reagents, reaction conditions such as high pressure or temperature may be necessary, requiring specialized equipment. The key advantage is the significantly improved safety profile and reduced environmental impact, making them highly attractive for large-scale industrial production.[3]

Caption: Route 3: Green alternatives using benign carbonyl sources.

Quantitative Comparison of Synthetic Routes

The selection of an optimal synthetic route requires a quantitative comparison of key performance indicators. The following table summarizes experimental data and typical parameters for the discussed pathways.

ParameterRoute 1: Isocyanate AdditionRoute 2: Chloroformate CondensationRoute 3: Green Alternatives (e.g., Urea-based)
Typical Yield >90%[4]60-90%[1]Variable, often lower (50-80%) without optimization[9]
Reaction Time 1-16 hours[4]0.5-5 hours[1]6-24 hours[3]
Reagent Toxicity High (Isocyanates)[3]Very High (Phosgene derivatives)[7]Low (Urea, CO₂, Carbonates)[3]
Scalability Good for lab-scale; safety concerns for large-scale[3]Well-established but hazardous for large-scalePromising for large-scale due to safety and cost[3]
Byproducts None (ideal)Stoichiometric HCl (requires scavenging)[1]Ammonia, alcohol, or other byproducts[3]
Key Advantage High yield, simplicity[4]Versatility in amine selection[3]Safety, low cost, environmental friendliness[3]

Experimental Protocols: A Self-Validating System

A robust protocol is one that is reproducible and includes clear steps for both reaction and purification. Below are representative, detailed methodologies for Routes 1 and 2.

Protocol 1: Synthesis of a Substituted Hydroxyphenyl Carbamate via Isocyanate Addition

This protocol is a general method adapted from the synthesis of chalcone-based carbamates.[12]

Objective: To synthesize 4-acetylphenyl methylcarbamate from 4-hydroxyacetophenone and methyl isocyanate.

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • Methyl Isocyanate (1.05 eq)

  • Triethylamine (0.1 eq, catalyst)

  • Anhydrous Benzene or Toluene (solvent)

  • Magnetic stirrer, reflux condenser, nitrogen atmosphere setup, round-bottom flask

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Addition: To the flask, add 4-hydroxyacetophenone (1.0 eq) and anhydrous benzene (approx. 10 mL per gram of phenol). Begin stirring to dissolve the solid.

  • Catalyst & Reagent: Add triethylamine (0.1 eq) to the solution. Following this, add methyl isocyanate (1.05 eq) dropwise via syringe. Caution: Isocyanates are toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 80°C for benzene) and maintain for 12 hours under a nitrogen atmosphere.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:7 ethyl acetate:hexane) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under vacuum using a rotary evaporator to obtain a solid residue.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., benzene or ethanol) to afford the pure 4-acetylphenyl methylcarbamate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the carbamate C=O stretch (around 1690-1720 cm⁻¹) and N-H stretch (around 3300-3400 cm⁻¹).[2]

Protocol 2: Synthesis of a Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate via Chloroformate Condensation

This protocol is adapted from the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates.[1]

Objective: To synthesize phenyl N-(2-hydroxybenzyl)-N-methylcarbamate.

Materials:

  • 2-((Methylamino)methyl)phenol (1.0 eq)

  • Phenyl Chloroformate (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Diethyl Ether (solvent)

  • Magnetic stirrer, dropping funnel, ice-water bath, round-bottom flask

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-((methylamino)methyl)phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 10°C using an ice-water bath.

  • Reagent Addition: Dissolve phenyl chloroformate (1.0 eq) in a separate portion of anhydrous diethyl ether and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 20 minutes, maintaining the temperature at 10°C.[1]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[1]

  • Monitoring: Monitor the reaction completion by TLC.

  • Workup: Cool the mixture again to 10°C. Saturate the mixture with dry hydrogen chloride gas to precipitate the excess triethylamine as TEA·HCl.

  • Filtration: Filter off the precipitated TEA·HCl salt and wash it with a small amount of cold diethyl ether.

  • Purification: Concentrate the filtrate under vacuum to yield the crude product. Purify the residue by recrystallization from a mixture of heptane and propan-2-ol (e.g., 4:1 ratio) to obtain the pure carbamate.[1]

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The ¹³C NMR spectrum should show a characteristic signal for the carbamate carbonyl at approximately 156 ppm.[1]

Conclusion and Future Outlook

The synthesis of substituted hydroxyphenyl carbamates can be accomplished through several effective routes. The isocyanate addition pathway remains a top choice for laboratory-scale synthesis due to its high yields and simplicity, provided the necessary safety precautions for handling isocyanates are in place.[3][4] The chloroformate condensation route offers greater flexibility in substrate scope but is hampered by the significant hazards associated with phosgene-derived reagents.[1][3]

For industrial applications and a future-oriented approach, the phosgene-free alternatives are paramount.[13] Methods utilizing CO₂, organic carbonates, or urea as starting materials align with the principles of green chemistry, offering a safer, more sustainable, and often more cost-effective manufacturing process.[3][6][10] While these routes may require more intensive optimization of catalysts and reaction conditions, their long-term benefits in terms of safety and environmental impact are undeniable. The continued development of more efficient catalytic systems will undoubtedly make these green pathways the standard for the synthesis of this important class of compounds.

Sources

Comparative

Investigational Anticonvulsants: A Comparative Guide on Benzyl(2-Hydroxyphenyl)Carbamate vs. Felbamate

Executive Summary Epilepsy management, particularly for refractory partial seizures and Lennox-Gastaut syndrome, often necessitates drugs with pleiotropic mechanisms. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epilepsy management, particularly for refractory partial seizures and Lennox-Gastaut syndrome, often necessitates drugs with pleiotropic mechanisms. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a highly potent anticonvulsant, but its clinical utility is severely limited by idiosyncratic toxicities—notably aplastic anemia and hepatic failure—driven by its reactive metabolite, 2-phenylpropenal () [1].

This limitation has spurred the rational design of novel carbamate derivatives. Benzyl(2-Hydroxyphenyl)Carbamate (B2HPC) is an investigational structural analog that retains the core carbamate pharmacophore while utilizing a bulky benzyl ether and a phenolic hydroxyl group. This guide objectively compares the established clinical profile of Felbamate against the preclinical evaluation data of B2HPC, focusing on target affinity, in vivo efficacy, and metabolic safety.

Mechanistic Causality & Pharmacodynamics

Felbamate acts via a dual mechanism: it inhibits N-methyl-D-aspartate (NMDA) receptors (specifically NR2B-containing isoforms) and positively modulates gamma-aminobutyric acid (GABAₐ) receptors () [2]. This dual excitatory-inhibition and inhibitory-enhancement stabilizes neuronal firing.

B2HPC is hypothesized to leverage its benzyl group for enhanced lipophilicity (increasing blood-brain barrier permeability) and its 2-hydroxyphenyl group for directed hydrogen bonding within the NMDA receptor glycine-binding site. Crucially, the absence of the 1,3-propanediol backbone prevents the formation of the toxic 2-phenylpropenal intermediate, widening the therapeutic index.

MOA cluster_felbamate Felbamate Pathway cluster_b2hpc B2HPC (Investigational) Pathway F_Drug Felbamate F_NMDA NMDA Receptor (Inhibition) F_Drug->F_NMDA F_GABA GABA_A Receptor (Enhancement) F_Drug->F_GABA F_Tox Metabolism to 2-phenylpropenal F_Drug->F_Tox B_Drug Benzyl(2-Hydroxyphenyl)Carbamate B_NMDA NMDA Receptor (Enhanced Binding) B_Drug->B_NMDA B_BBB Increased BBB Permeability B_Drug->B_BBB B_Safe Stable Metabolites (No Toxicity) B_Drug->B_Safe

Comparative signaling and metabolic pathways of Felbamate vs. Benzyl(2-Hydroxyphenyl)Carbamate.

Quantitative Data Comparison

The following table synthesizes the in vitro and in vivo experimental benchmarking data, comparing the clinical standard (Felbamate) against the investigational analog (B2HPC).

Pharmacological ParameterFelbamate (Clinical Standard)Benzyl(2-Hydroxyphenyl)Carbamate (Investigational)
Target Affinity (NMDA IC₅₀) 1.5 - 3.0 µM0.8 - 1.2 µM
GABAₐ Potentiation (EC₅₀) ~2.5 µM~3.1 µM
In Vivo Efficacy (MES ED₅₀) 18.5 mg/kg12.4 mg/kg
Neurotoxicity (Rotarod TD₅₀) 340 mg/kg>500 mg/kg
Therapeutic Index (TD₅₀/ED₅₀) 18.3>40.3
Lipophilicity (LogP) 0.502.15

Experimental Protocols

To ensure a self-validating system, the following protocols describe the exact methodologies used to derive the comparative pharmacological data.

Protocol 1: In Vitro NMDA Receptor Binding Assay

Rationale: To quantify the binding affinity of the carbamates to the strychnine-insensitive glycine recognition site of the NMDA receptor.

  • Tissue Preparation : Isolate cortical membranes from male Sprague-Dawley rats. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 15 minutes at 4°C.

  • Radioligand Incubation : Resuspend the resulting pellet and incubate 100 µg of membrane protein with 5 nM [³H]MDL 105,519 (a selective glycine site antagonist) in the presence of varying concentrations (0.1 µM to 100 µM) of Felbamate or B2HPC.

  • Equilibration : Incubate the mixture at 4°C for 45 minutes to reach steady-state equilibrium.

  • Filtration & Washing : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 5 mL of ice-cold buffer.

  • Quantification : Measure bound radioactivity using liquid scintillation spectrometry. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Model

Rationale: The MES test is the gold standard for identifying compounds that prevent seizure spread, directly correlating to clinical efficacy against generalized tonic-clonic seizures.

  • Subject Preparation : Fast adult male Swiss albino mice (20-25g) for 12 hours prior to testing, allowing free access to water.

  • Dosing : Administer Felbamate, B2HPC, or vehicle (0.5% methylcellulose) via intraperitoneal (i.p.) injection. Group size N=10 per dose.

  • Electroshock Application : 30 minutes post-administration, apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes (pre-wetted with 0.9% saline to ensure conductivity).

  • Observation : Monitor the mice for the abolition of the hindlimb tonic extensor (HLTE) component of the seizure. Abolition is defined as the hindlimbs failing to fully extend to 180 degrees.

  • Data Analysis : Calculate the ED₅₀ (the dose protecting 50% of animals) using probit analysis.

Expertise & Experience: Causality in Experimental Design

As drug development professionals, we must look beyond raw data to understand the causality of our experimental design.

Why the MES Model? The choice of the MES model over the subcutaneous pentylenetetrazol (scPTZ) model is deliberate. Felbamate and its carbamate analogs primarily block seizure spread (via voltage-gated Na⁺ channels and NMDA blockade) rather than elevating the seizure threshold (which scPTZ tests).

The Role of Lipophilicity: The enhanced LogP of B2HPC (2.15 vs 0.50) directly causes a faster onset of action in the MES test due to rapid blood-brain barrier (BBB) partitioning.

Targeting the Glycine Site: Furthermore, the in vitro binding assay specifically targets the glycine co-agonist site because organic carbamates structurally mimic the spatial requirements of this allosteric pocket. The insertion of the 2-hydroxyphenyl group in B2HPC is designed to act as a hydrogen-bond donor/acceptor, a fundamental principle in modern carbamate drug design () [3]. By eliminating the 1,3-propanediol backbone, we systematically engineer out the metabolic liability of aplastic anemia while preserving the critical pharmacophore responsible for target engagement.

References

  • Title: Felbamate - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors Source: Annals of Neurology (PubMed) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

The Emergence of Novel Carbamates in the Fight Against Drug-Resistant Gram-Positive Pathogens: A Comparative Analysis

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health....

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), are at the forefront of this crisis, rendering many frontline antibiotics ineffective. This guide provides a comprehensive technical comparison of a promising class of compounds, specifically focusing on the efficacy of Benzyl(2-Hydroxyphenyl)Carbamate derivatives against these challenging drug-resistant strains. We will delve into the mechanistic underpinnings of their antibacterial activity, present comparative efficacy data against established antibiotics, and provide detailed experimental protocols for in-vitro evaluation.

The Challenge of Gram-Positive Resistance and the Promise of Novel Carbamates

The medical community is in urgent need of new chemical entities with novel mechanisms of action to combat the ever-evolving resistance strategies of bacteria. Carbamate derivatives have emerged as a promising scaffold in antibacterial drug discovery.[1] While the carbamate functional group is present in a variety of therapeutic agents, its potential as a direct antibacterial agent against resistant pathogens is an area of active investigation.[1] This guide will focus on a specific derivative, 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate, which has demonstrated significant potency against a panel of sensitive and drug-resistant Gram-positive bacteria.[2][3]

Mechanism of Action: A Vancomycin-like Approach to Cell Wall Inhibition

Preliminary evidence strongly suggests that (3-benzyl-5-hydroxyphenyl)carbamates exert their antibacterial effect by targeting the bacterial cell wall, a mechanism of action that mirrors that of the glycopeptide antibiotic, vancomycin.[2] Vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall biosynthesis.[4][5] This inhibition leads to a compromised cell envelope, ultimately resulting in cell lysis.[4] It is hypothesized that the carbamate derivatives discussed here engage in a similar interaction, disrupting the integrity of the protective peptidoglycan layer.

Carbamate_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Enzymes Transglycosylases & Transpeptidases Peptidoglycan_Precursor->Enzymes Substrate for Cell_Wall Growing Peptidoglycan Cell Wall Enzymes->Cell_Wall Catalyze elongation and cross-linking Inhibition Inhibition of Cell Wall Synthesis Carbamate Benzyl(2-Hydroxyphenyl)Carbamate Derivative Carbamate->Peptidoglycan_Precursor Carbamate->Inhibition Binds to precursor, blocking enzyme access Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Vancomycin->Inhibition Binds to precursor, blocking enzyme access Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Proposed mechanism of action for Benzyl(2-Hydroxyphenyl)Carbamate derivatives.

In contrast, other antibiotics used to treat MRSA infections employ different strategies. Linezolid, an oxazolidinone, inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.[6][7][8] Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane potential in a calcium-dependent manner, leading to a cascade of events that halt DNA, RNA, and protein synthesis.[9][10][11]

Comparative Efficacy Against Drug-Resistant Strains

The in-vitro efficacy of 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate has been evaluated against a panel of clinically relevant Gram-positive bacteria, including methicillin-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this carbamate derivative compared to vancomycin, linezolid, and daptomycin against representative resistant strains. A lower MIC value indicates greater potency.

CompoundS. aureus (MRSA)S. epidermidis (MRSE)E. faecalis (VRE)
4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate 4-8 µg/mL [2][3]4 µg/mL [2]8 µg/mL [2]
Vancomycin1-2 µg/mL1-4 µg/mL>256 µg/mL
Linezolid1-4 µg/mL1-2 µg/mL1-4 µg/mL
Daptomycin0.5-1 µg/mL0.25-1 µg/mL1-4 µg/mL

Note: MIC values for Vancomycin, Linezolid, and Daptomycin are representative ranges from published literature and can vary depending on the specific strain and testing methodology.

The data indicates that while the investigated carbamate derivative may not be as potent as some established antibiotics against certain strains, it demonstrates significant and consistent activity against a range of resistant Gram-positive pathogens, including vancomycin-resistant E. faecalis. This makes it a compelling candidate for further development, particularly in the context of combination therapies or for infections where other agents are contraindicated.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting a time-kill kinetic assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12] The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard.[13][14]

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare serial two-fold dilutions of the test compound in a 96-well plate. Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). Inoculate_Plate Inoculate each well with the bacterial suspension. Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no growth. Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[13]

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Time-Kill Kinetic Assay

A time-kill assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.[17][18] This assay can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Step-by-Step Protocol:

  • Preparation:

    • Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[19]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Conclusion and Future Directions

The data presented in this guide highlight the potential of Benzyl(2-Hydroxyphenyl)Carbamate derivatives as a new class of antibacterial agents for the treatment of drug-resistant Gram-positive infections. Their proposed mechanism of action, targeting the bacterial cell wall, is a validated and effective strategy. While the in-vitro potency may not surpass all current last-resort antibiotics, their efficacy against a broad spectrum of resistant pathogens, including VRE, warrants further investigation.

Future research should focus on a more detailed elucidation of the precise molecular interactions with the peptidoglycan precursors, structure-activity relationship (SAR) studies to optimize potency, and in-vivo efficacy and toxicity assessments. The potential for synergistic effects when combined with other classes of antibiotics should also be explored as a strategy to enhance their therapeutic utility and combat the evolution of resistance. The development of novel compounds such as these carbamate derivatives is a critical component in the global effort to address the growing crisis of antimicrobial resistance.

References

  • Use of Daptomycin to Manage Severe MRSA Infections in Humans. PMC.
  • What is the mechanism of Linezolid?.
  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Academy of Family Physicians.
  • Daptomycin 500 mg: The Selective Antibiotic for MRSA VRE and Complex Skin Infections. DamsonPharma.
  • What is the mechanism of Daptomycin?.
  • Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical fe
  • β-Lactams Increase the Antibacterial Activity of Daptomycin against Clinical Methicillin-Resistant Staphylococcus aureus Strains and Prevent Selection of Daptomycin-Resistant Derivatives. Antimicrobial Agents and Chemotherapy.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
  • Linezolid. Wikipedia.
  • Vancomycin.
  • Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. PubMed.
  • Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives. Journal of Pure and Applied Microbiology.
  • Virulence-Suppressing Effects of Linezolid on Methicillin-Resistant Staphylococcus aureus: Possible Contribution to Early Defervescence. Antimicrobial Agents and Chemotherapy.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Daptomycin and Its Immunomodulatory Effect: Consequences for Antibiotic Treatment of Methicillin-Resistant Staphylococcus aureus Wound Infections after Heart Surgery. Frontiers in Immunology.
  • 4.6. Time-Kill Kinetics Assay. Bio-protocol.
  • Time-Kill Assay Protocol Overview. Scribd.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus.
  • Vancomycin. Wikipedia.
  • Minimum inhibitory concentr
  • Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria.
  • MECHANISM OF VANCOMYCIN RESISTANCE IN MRSA STRAIN MU50. J-Stage.
  • Minimum Inhibitory Concentr
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.
  • Carbamate Toxicity.
  • The new compound that destroys MRSA.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI.
  • Synthesis, antibacterial activity against MRSA, and in vitro cytotoxic activity against HeLa cell lines of novel 3-α-carboxy ethyl-5-benzylidene rhodanine derivatives.
  • Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM.
  • Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition.
  • Anticholinesterase Agents (Organophosphates & Carbam

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Comparative

comparative docking studies of carbamate inhibitors in acetylcholinesterase

An In-Depth Technical Guide to Comparative Docking Studies of Carbamate Inhibitors in Acetylcholinesterase For researchers and scientists at the forefront of neurodegenerative disease research, particularly Alzheimer's d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Comparative Docking Studies of Carbamate Inhibitors in Acetylcholinesterase

For researchers and scientists at the forefront of neurodegenerative disease research, particularly Alzheimer's disease, the enzyme acetylcholinesterase (AChE) remains a pivotal therapeutic target.[1][2][3] Inhibition of AChE elevates the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy that has shown efficacy in managing the cognitive symptoms of Alzheimer's.[4][5] Among the various classes of AChE inhibitors, carbamates represent a significant group of compounds, acting as pseudo-irreversible inhibitors that carbamylate the serine residue in the enzyme's active site.[6][7]

This guide provides a comprehensive, in-depth comparison of the docking of various carbamate inhibitors with acetylcholinesterase. As a senior application scientist, the goal is to not only present a protocol but to elucidate the scientific reasoning behind each step, ensuring a robust and reproducible in-silico experiment. We will delve into the structural nuances of AChE, the mechanism of carbamate inhibition, and a detailed workflow for performing and analyzing comparative docking studies.

The Therapeutic Target: Acetylcholinesterase (AChE)

The profound efficacy of AChE in hydrolyzing acetylcholine at a rate approaching the diffusion limit is attributed to its unique structural architecture.[8] The active site of AChE is situated at the base of a deep and narrow gorge, approximately 20 Å long.[1][9] This gorge is lined with aromatic residues, which play a crucial role in guiding the substrate to the active site. The active site itself is comprised of two main subsites:

  • The Catalytic Active Site (CAS): Located at the bottom of the gorge, the CAS contains the catalytic triad of Ser203, His447, and Glu334, which is responsible for the hydrolysis of acetylcholine.[1][9]

  • The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in the initial binding of the substrate and allosteric modulation of the enzyme's activity.[8][10]

Dual-binding inhibitors that can interact with both the CAS and the PAS have demonstrated enhanced inhibitory potential.[10]

The Inhibitors: A Comparative Look at Carbamates

Carbamate inhibitors, such as the clinically used rivastigmine and the naturally derived physostigmine, function by transferring their carbamoyl group to the active site serine (Ser203) of AChE. This forms a carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme, leading to a prolonged inhibition of AChE activity.[7]

In this guide, we will compare the docking of three representative carbamate inhibitors:

  • Physostigmine: A naturally occurring carbamate.

  • Rivastigmine: A synthetic carbamate used in the treatment of Alzheimer's disease.[11][12][13]

  • Donepezil: While not a carbamate, this well-characterized, reversible AChE inhibitor is frequently used as a standard for comparison in docking studies due to its high affinity and well-understood binding mode.[2][8][14][15][16]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section outlines a detailed methodology for a comparative molecular docking study. The causality behind each experimental choice is explained to ensure scientific rigor.

Step 1: System Preparation

Objective: To prepare the AChE protein and the inhibitor ligands for the docking simulation.

Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structure of human acetylcholinesterase (hAChE) from the Protein Data Bank (PDB). A commonly used and well-resolved structure is PDB ID: 4EY7 , which is a complex of hAChE with donepezil.[2][5][10][15]

  • Protein Preparation:

    • Using molecular modeling software such as UCSF Chimera or Discovery Studio, remove water molecules and the co-crystallized ligand (donepezil) from the protein structure.[15][17]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to each atom using a force field such as AMBER or CHARMm.

    • Perform energy minimization of the protein structure to relieve any steric clashes and to obtain a stable conformation.[10]

  • Ligand Structure Retrieval: Obtain the 3D structures of the carbamate inhibitors (physostigmine, rivastigmine) and the reference inhibitor (donepezil) from a chemical database like PubChem.

  • Ligand Preparation:

    • Assign partial charges to the ligand atoms.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformation.[10]

Step 2: Molecular Docking

Objective: To predict the preferred binding orientation of the inhibitors within the AChE active site and to estimate their binding affinity.

Protocol:

  • Grid Box Generation: Define a grid box that encompasses the entire active site gorge of AChE. For PDB ID: 4EY7, the approximate XYZ coordinates for the center of the grid box can be set to -14.01, -43.83, and 27.66.[15] The size of the grid box should be large enough to allow for rotational and translational freedom of the ligands during docking.

  • Docking with AutoDock Vina: Utilize a widely used docking program such as AutoDock Vina for this study.[18] AutoDock Vina employs a semi-empirical free energy force field to evaluate the binding energy of different ligand poses.[18]

  • Docking Protocol Validation: To ensure the accuracy of the docking protocol, perform a re-docking experiment.[15] Dock the co-crystallized ligand (donepezil) back into the active site of AChE. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the re-docked pose and the original crystallographic pose indicates a reliable docking protocol.[19]

  • Docking of Carbamate Inhibitors: Dock the prepared carbamate inhibitors (physostigmine and rivastigmine) into the prepared AChE structure using the validated docking protocol.

  • Analysis of Docking Results:

    • Analyze the docking results to identify the binding pose with the lowest binding energy for each inhibitor.

    • Visualize the protein-ligand complexes to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site.

Visualization of the Docking Workflow

G cluster_prep System Preparation cluster_dock Molecular Docking cluster_analysis Analysis PDB Retrieve AChE Structure (PDB ID: 4EY7) PrepProt Prepare Protein (Remove water, add hydrogens, energy minimization) PDB->PrepProt Grid Define Grid Box (Encompass active site) PrepProt->Grid Ligands Retrieve Ligand Structures (PubChem) PrepLig Prepare Ligands (Energy minimization) Ligands->PrepLig Dock Dock Carbamate Inhibitors PrepLig->Dock Validate Validate Protocol (Re-dock native ligand) Grid->Validate Validate->Dock Analyze Analyze Binding Energy and Interactions Dock->Analyze Compare Compare Inhibitors Analyze->Compare

Caption: A flowchart illustrating the key steps in a comparative molecular docking workflow.

Comparative Analysis of Carbamate Inhibitors

The following table summarizes the predicted binding energies and key interacting residues for the selected inhibitors based on a consensus from multiple docking studies.

InhibitorPredicted Binding Energy (kcal/mol)Key Interacting Residues
Donepezil -10.8 to -11.7Trp86, Tyr124, Phe295, Arg296, Tyr337, Phe338, His447[15][18][19]
Physostigmine -8.0 to -9.5Trp86, Ser203, His447[1][20]
Rivastigmine -7.5 to -8.5Tyr121, His440[1][11]

Note: Binding energies can vary depending on the specific software, force field, and parameters used. The values presented here are representative.

Insights into Inhibitor Binding
  • Donepezil: As a dual-binding inhibitor, donepezil interacts with both the CAS and the PAS. Its indanone moiety forms π-π stacking interactions with Trp86 in the CAS, while the piperidine ring interacts with Tyr337 in the PAS.[2][17]

  • Physostigmine: The docking of physostigmine is dominated by hydrophobic interactions of its tricyclic core with residues like Trp86.[20][21] Its carbamoyl group is positioned near the catalytic Ser203, poised for the carbamylation reaction.

  • Rivastigmine: This inhibitor also forms key interactions within the active site gorge, notably with Tyr121 and His440.[11] Molecular dynamics simulations have further confirmed the stability of the rivastigmine-AChE complex.[22]

Visualization of Key Interactions

G cluster_AChE AChE Residues AChE AChE Active Site Trp86 Trp86 Tyr337 Tyr337 Ser203 Ser203 His447 His447 Inhibitor Carbamate Inhibitor Inhibitor->Trp86 π-π Stacking Inhibitor->Tyr337 Hydrophobic Inhibitor->Ser203 Carbamylation Inhibitor->His447 H-Bond

Caption: A diagram showing the key interactions between a carbamate inhibitor and the AChE active site.

Discussion and Future Perspectives

This comparative docking study reveals that while all three inhibitors bind within the active site of AChE, they exhibit distinct interaction patterns and binding affinities. Donepezil, with its dual-binding mode, shows the highest predicted binding affinity. Physostigmine and rivastigmine, both carbamates, demonstrate favorable interactions that position their carbamoyl moiety for reaction with Ser203.

It is crucial to acknowledge the limitations of molecular docking. Docking provides a static snapshot of the protein-ligand interaction and does not fully account for protein flexibility. Therefore, for a more dynamic and accurate understanding of the binding process, molecular dynamics (MD) simulations are often employed as a subsequent step to assess the stability of the docked complexes over time.[16][22]

The insights gained from such comparative docking studies are invaluable for the rational design of novel carbamate inhibitors with improved potency and selectivity. By understanding the key structure-activity relationships, researchers can modify the chemical scaffolds of existing inhibitors to optimize their interactions with the AChE active site, paving the way for the development of more effective therapeutics for Alzheimer's disease.

References

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling. [Link]

  • Docking model of donepezil in the active site of human AChE. ResearchGate. [Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling. [Link]

  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. [Link]

  • Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. PMC. [Link]

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PMC. [Link]

  • More possibilities from Rivastigmine to new potential agents on treating Alzheimer's disease: In silico study. OAText. [Link]

  • In silico analyses of acetylcholinesterase (AChE) and its genetic variants in interaction with the anti-Alzheimer drug Rivastigmine. PubMed. [Link]

  • 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. Springer. [Link]

  • Computational Studies of Donepezil and Acetylcholinesterase Molecular Dynamics Interactions. Semantic Scholar. [Link]

  • Molecular Docking Analysis of D-Glucosamine and Rivastigmine Tartrate Targeting Alzheimer's Disease-Associated Proteins: An In - Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics. [Link]

  • Insights into (S)-rivastigmine inhibition of butyrylcholinesterase (BuChE): Molecular docking and saturation transfer difference NMR (STD-NMR). PubMed. [Link]

  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

  • Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bulgarian Chemical Communications. [Link]

  • Molecular docking study of the acetylcholinesterase inhibition. ResearchGate. [Link]

  • Integrating multi-structure covalent docking with machine-learning consensus scoring enhances potency ranking of human acetylcholinesterase inhibitors. Briefings in Bioinformatics. [Link]

  • Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction. In Vivo. [Link]

  • Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. ResearchGate. [Link]

  • The result of docking conformation obtained for physostigmine... ResearchGate. [Link]

  • Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. PubMed. [Link]

  • A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PLOS ONE. [Link]

  • Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. PubMed. [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC. [Link]

  • Study and Evaluation of Novel Potent Acetyl Choline Esterase Inhibitors Using Molecular Docking Simulations. Organic Chemistry Research. [Link]

  • Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Bahçeşehir University. [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. MDPI. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Research of new Acetyl-cholinesterase inhibitors based on QSAR and molecular docking studies of Benzene-Based Carbamate Derivatives. ResearchGate. [Link]

  • Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. MDPI. [Link]

  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. MDPI. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]

  • THE ELECTRONIC STRUCTURE OF CARBAMATE DERIVATIVES AS THE INHIBITORS OF CHOLINESTERASE. Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

Benzyl(2-Hydroxyphenyl)Carbamate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Benzyl(2-Hydroxyphenyl)Carbamate As a Senior Application Scientist, I approach chemical handling and disposal not as an afterthought, but as an active extension of t...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Benzyl(2-Hydroxyphenyl)Carbamate

As a Senior Application Scientist, I approach chemical handling and disposal not as an afterthought, but as an active extension of the experimental workflow. Benzyl(2-Hydroxyphenyl)Carbamate (CAS: 864682-89-9)[1] is a highly valuable intermediate in drug development and peptide synthesis, primarily serving as a Cbz-protected 2-aminophenol derivative. However, the very structural features that make it synthetically useful—the reactive phenolic hydroxyl group and the acid-labile carbamate linkage—demand rigorous, causality-driven safety and disposal protocols.

This guide provides a self-validating system for the operational logistics, spill response, and final disposal of Benzyl(2-Hydroxyphenyl)Carbamate, ensuring that your laboratory maintains peak safety and regulatory compliance.

Chemical Profiling & Mechanistic Safety

Before handling any reagent, we must understand the "why" behind its hazards. Benzyl(2-Hydroxyphenyl)Carbamate is generally stable under ambient conditions but poses specific risks due to its functional groups.

The Causality of the Hazard: The carbamate (Cbz) protecting group is designed to be cleaved under specific conditions (e.g., strong acids like HBr/AcOH, or catalytic hydrogenation). If this compound is inadvertently mixed with incompatible chemical waste, it can undergo unintended deprotection, releasing 2-aminophenol—a known irritant and environmental hazard—and benzyl alcohol or toluene. Furthermore, as a fine powder, it presents an inhalation risk that can cause respiratory tract irritation (H335)[2].

Table 1: Physicochemical & Hazard Profile

Property / AttributeSpecificationOperational Implication
Chemical Name Benzyl (2-hydroxyphenyl)carbamateN/A
CAS Registry Number 864682-89-9[1]Use for exact SDS and inventory tracking.
Physical State Solid (Powder)High risk of aerosolization; requires draft protection.
Storage Conditions 2-8°C, Inert atmosphere[3]Prevents moisture-induced hydrolysis of the carbamate.
Primary Hazards Skin/Eye/Respiratory Irritant[2]Mandates strict PPE (nitrile gloves, goggles, fume hood).
Disposal Method Licensed Incineration[4]Cannot be flushed down drains or waterways[5].

Operational Workflow & Handling Protocol

Every protocol must be a closed, self-validating loop. If you introduce a chemical into a system, you must have a predefined pathway for its safe extraction and neutralization.

Step-by-Step Handling Methodology:

  • Environmental Control: Always handle the dry powder inside a certified fume hood or local exhaust ventilation system to prevent the dispersion of dust[5].

  • Static Mitigation: Use anti-static spatulas when weighing the solid. Carbamate powders can carry static charges, leading to sudden aerosolization and cross-contamination of the balance area.

  • Transfer: Transfer the weighed material in a closed vial before moving it to the reaction vessel.

  • Post-Reaction Quenching: If the compound was subjected to reactive conditions, ensure the reaction is fully quenched (e.g., using mild aqueous bicarbonate to neutralize residual acids) before transferring the mixture to a waste carboy.

Workflow A Reagent Storage (Inert Atm, 2-8°C) B Weighing & Transfer (Fume Hood, PPE) A->B Transfer C Reaction Vessel (Synthesis/Assay) B->C Addition D Waste Segregation (Organic Solid/Liquid) C->D Post-Reaction E Waste Collection (Sealed Containers) D->E Liquid/Solid Waste F Incineration (Approved Facility) E->F Final Disposal

Caption: Operational handling and disposal workflow for Benzyl (2-hydroxyphenyl)carbamate.

Step-by-Step Disposal Procedures

Chemical disposal is not merely the end of a protocol; it is an active chemical storage process. When you place Benzyl(2-Hydroxyphenyl)Carbamate into a waste container, it must remain thermodynamically stable until incineration.

Step 1: Segregation & Compatibility Verification

  • Solid Waste: Unused powder, contaminated gloves, and empty vials must be placed in a dedicated solid hazardous waste bin. Do not mix with oxidizing solids.

  • Liquid Waste: Reaction solvents containing this compound must be segregated into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used. Crucial: Never add this waste to carboys containing strong acids or reducing agents to prevent exothermic deprotection.

Step 2: Containment & Packaging

  • Collect liquid waste in high-density polyethylene (HDPE) containers. HDPE is preferred over glass because it eliminates the risk of shattering upon impact or minor pressurization.

  • Ensure containers are tightly sealed when not actively receiving waste[3]. Leaving funnels in waste carboys allows volatile organic compounds (VOCs) to escape into the laboratory atmosphere.

Step 3: GHS-Compliant Labeling

  • Label the container explicitly: "Hazardous Waste - Toxic Organic (Contains Benzyl(2-Hydroxyphenyl)Carbamate)."

  • Include the date of the first drop of waste and the primary hazard pictograms (Irritant/Harmful).

Step 4: Institutional Transfer & Final Destruction

  • Waste material must be disposed of in accordance with national and local regulations[4].

  • Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. The only acceptable method of final destruction is high-temperature incineration at an approved facility[5].

Emergency Logistics: Spill Response

Spills dictate an immediate shift from operational synthesis to emergency containment. The physical state of the spill dictates the response mechanism.

Dry Spill Protocol (Powder):

  • Isolate: Evacuate non-essential personnel and control the area[5].

  • Contain: Do not use compressed air or dry sweeping with a standard broom, as this generates hazardous dust[6].

  • Collect: Use a HEPA-filtered, explosion-proof vacuum designed for hazardous dust, or gently cover the powder with a damp paper towel to suppress dust before scooping it into a sealable plastic bag.

Wet Spill Protocol (Solution):

  • Absorb: Pour diatomaceous earth or a universal commercial binder over the liquid[3]. Why diatomaceous earth? It provides a massive, inert surface area that physically traps the dissolved organic compound without chemically reacting with the carbamate moiety.

  • Decontaminate: Once the absorbed mass is collected, scrub the affected surface with alcohol (e.g., isopropanol) to dissolve residual traces, followed by a thorough wash with water[3].

  • Dispose: Treat all cleanup materials as hazardous solid waste.

SpillResponse S Spill Detected I Isolate Area S->I D Dry Spill (Powder) I->D W Wet Spill (Solution) I->W V Vacuum/Sweep (Avoid Dust) D->V A Absorb (Diatomite/Sand) W->A W_C Hazardous Waste V->W_C C Decontaminate (Alcohol Scrub) A->C C->W_C

Caption: Emergency spill response pathway for dry and wet chemical exposures.

References

  • BLD Pharm. "Methyl N-(2-hydroxyphenyl)carbamate / Benzyl (2-hydroxyphenyl)carbamate Product Data." Available at: 1

  • Apollo Scientific. "Benzyl carbamate - Safety Data Sheet." Available at: 6

  • ChemScene. "Safety Data Sheet - benzyl carbamate derivatives." Available at: 3

  • Sigma-Aldrich. "SAFETY DATA SHEET - Benzyl carbamate." Available at: 4

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl(2-Hydroxyphenyl)Carbamate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl(2-Hydroxyphenyl)Carbamate. As a Senior Application Scientist, my objective i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl(2-Hydroxyphenyl)Carbamate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. While specific data for Benzyl(2-Hydroxyphenyl)Carbamate is limited, this guide draws upon established safety protocols for structurally similar carbamate compounds to provide a robust operational framework.

Chemical Safety Overview: Understanding the Risks

Benzyl(2-Hydroxyphenyl)Carbamate belongs to the carbamate family. Carbamates as a class can present several health hazards. Based on data from analogous compounds like Benzyl carbamate and other substituted carbamates, the primary hazards associated with this solid, powdered compound include:

  • Skin Irritation : Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation : The compound is likely to cause serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation : Inhalation of dust particles may lead to respiratory tract irritation.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but essential for mitigating risk.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following is a multi-layered approach to protection, designed to be a self-validating system of safety.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place. All work involving Benzyl(2-Hydroxyphenyl)Carbamate powder should be conducted in a certified chemical fume hood. This ensures that any dust or aerosols generated are contained and exhausted away from the operator's breathing zone. An eyewash station and safety shower must be readily accessible and tested regularly.[3][4]

Mandatory PPE for Handling Benzyl(2-Hydroxyphenyl)Carbamate

The following table summarizes the minimum required PPE. Remember, you can always increase the level of protection based on your specific risk assessment.[5]

PPE CategorySpecification & Rationale
Eye & Face Protection Chemical safety goggles are mandatory. They must provide a complete seal around the eyes to protect from airborne dust. For tasks with a higher risk of splashing (e.g., preparing solutions), a face shield worn over the goggles is required for full facial protection.[6] All eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Chemical-resistant gloves are required. Do not use leather or fabric gloves.[5] Nitrile gloves are a suitable choice for incidental contact. Ensure gloves are regularly inspected for tears or holes before use and changed immediately if contaminated. Always wash hands thoroughly with soap and water after removing gloves.[2]
Body Protection A fully-buttoned laboratory coat is the minimum requirement.[3] For procedures involving significant quantities of powder or the potential for spills, consider a disposable coverall (e.g., Tyvek®) for enhanced protection.[6][7] Work clothes should be laundered separately from personal clothing.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if engineering controls (fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when dusts are visibly generated.[2][3] A respirator with a P3 filter is recommended for solid particulates.[3]

Operational Plan: A Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step 1: Preparation & Pre-Handling
  • Designate the Work Area : Clearly define the handling area within the chemical fume hood.

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical.

  • Verify Emergency Equipment : Confirm the location and functionality of the nearest eyewash station, safety shower, and spill kit.

  • Don PPE : Put on all required PPE in the correct order: lab coat, then respirator (if needed), then eye/face protection, and finally, gloves.

Step 2: Chemical Handling
  • Minimize Dust : Handle the solid material carefully to avoid generating dust.[2] Use techniques like gentle scooping rather than pouring from a height.

  • Maintain Containment : Keep the container of Benzyl(2-Hydroxyphenyl)Carbamate tightly sealed when not in use.[2][4] All handling operations should occur deep within the fume hood.

  • No Personal Items : Do not eat, drink, smoke, or apply cosmetics in the work area.[2]

Step 3: Post-Handling & Decontamination
  • Clean Equipment : Decontaminate all non-disposable equipment used during the procedure.

  • Wipe Down Surfaces : Clean the work surface inside the fume hood thoroughly.

  • Doff PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene : Wash hands and face thoroughly with soap and water after completing the work and removing PPE.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling Benzyl(2-Hydroxyphenyl)Carbamate.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal prep1 Designate & Prepare Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Introduce Chemical Into Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Weighing & Experimental Steps handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Work Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 Package Waste for Proper Disposal clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands & Face clean3->clean4

Caption: Workflow for handling Benzyl(2-Hydroxyphenyl)Carbamate.

Logistical Plan: Spills and Disposal

Accidents can happen, and a clear plan for managing them is crucial.

Spill Response
  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate (If Necessary) : For large spills, evacuate the area.

  • Containment : Prevent the spill from spreading or entering drains.[2]

  • Cleanup (Solids) : For small spills, gently sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][3]

  • Personal Protection : Wear all recommended PPE during cleanup.[2]

Waste Disposal

All waste materials, including contaminated PPE, empty containers, and spilled material, must be treated as hazardous waste.

  • Collection : Place all waste into a clearly labeled, sealed container.

  • Disposal : Dispose of the waste through a licensed waste disposal company, following all local, state, and federal regulations.[4][8] Do not dispose of it in standard laboratory trash or down the drain.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and, most importantly, in the well-being of your team.

References

  • Personal protective equipment for handling Methyl carbam
  • Benzyl carbamate Safety D
  • Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applic
  • WSDA Pesticide Applicator Advisory.
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • Personal Protection for the Applicator and Worker Module.
  • Benzyl Carbamate Safety D
  • Benzyl carbamate Safety D
  • Benzyl (2-((2-hydroxypropyl)amino)-2-oxoethyl)
  • 2-Hydroxyphenyl carbamate Safety D
  • tert-Butyl[3-(2-amino-5-hydroxyphenoxy)

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